molecular formula C35H56O7 B15594763 Protoescigenin 21-tiglate

Protoescigenin 21-tiglate

Katalognummer: B15594763
Molekulargewicht: 588.8 g/mol
InChI-Schlüssel: ZVFCKHLBNXUAAD-VPYIKJNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Protoescigenin 21-tiglate is a useful research compound. Its molecular formula is C35H56O7 and its molecular weight is 588.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H56O7

Molekulargewicht

588.8 g/mol

IUPAC-Name

[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C35H56O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26+,27-,28-,31-,32+,33+,34+,35-/m0/s1

InChI-Schlüssel

ZVFCKHLBNXUAAD-VPYIKJNVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Protoescigenin 21-tiglate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Protoescigenin 21-tiglate is a naturally occurring triterpenoid (B12794562) saponin (B1150181) aglycone, part of a class of compounds isolated from various plant species, notably from the seeds of the Aesculus (horse chestnut) genus. Triterpenoid saponins (B1172615) from this genus are recognized for a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and relevant experimental protocols for the study of this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an oleanane-type triterpenoid. Its core structure is the hexacyclic protoescigenin, which is esterified with a tiglic acid moiety at the C-21 position.

  • Molecular Formula: C₃₅H₅₆O₇

  • Molecular Weight: 588.81 g/mol

  • SMILES: CC/C(C)=C/C(=O)O[C@H]1--INVALID-LINK--(CO)C[C@H]2[C@H]3CC=C4[C@]5(C)C--INVALID-LINK----INVALID-LINK--(CO)[C@@H]5CC[C@H]4[C@@]3(C)C--INVALID-LINK--[C@@]12C

  • CAS Number: 7047-43-0

Biological Activity

Research on this compound itself is limited. However, its structural similarity to other well-studied diterpene esters, such as Tigilanol tiglate, suggests potential biological activities, including the modulation of protein kinase C (PKC) and the induction of immunogenic cell death (ICD).

Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound has been reported. The compound exhibits relatively weak antitumor activity in vitro.[1]

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer>80
HeLaCervical Cancer80
Table 1: In vitro cytotoxicity of this compound.[1]

Potential Signaling Pathways

Based on the activity of structurally related compounds like Tigilanol tiglate, this compound may influence key signaling pathways involved in cell proliferation, inflammation, and cell death. One of the primary hypothesized mechanisms is the activation of Protein Kinase C (PKC) isoforms.

Protein Kinase C (PKC) Activation Pathway

PKC enzymes are crucial regulators of numerous cellular processes. Activation of specific PKC isoforms can lead to downstream signaling events that influence cell fate.

PKC_Activation Hypothesized PKC Activation by this compound Protoescigenin_21_tiglate This compound PKC_isoforms PKC Isoforms (e.g., PKCβ, PKCδ) Protoescigenin_21_tiglate->PKC_isoforms Binds and Activates Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB) PKC_isoforms->Downstream_Effectors Phosphorylates Cellular_Responses Cellular Responses (Inflammation, Proliferation, Apoptosis) Downstream_Effectors->Cellular_Responses Regulates

Hypothesized PKC activation pathway.

Experimental Protocols

The following sections detail representative experimental protocols for the isolation, purification, and biological evaluation of this compound and related compounds.

Isolation and Purification of Triterpenoid Saponins from Aesculus hippocastanum

This protocol provides a general procedure for the extraction of triterpenoid saponins from horse chestnut seeds, which can be adapted for the isolation of this compound.

  • Preparation of Plant Material: Dry and powder the seeds of Aesculus hippocastanum.

  • Extraction:

    • Perform a Soxhlet extraction of the powdered seeds with a suitable organic solvent (e.g., 70% ethanol) to obtain a crude extract.

    • Concentrate the crude extract under reduced pressure to yield a residue.

  • Fractionation:

    • Suspend the residue in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

    • The saponin-rich fraction is typically found in the n-butanol layer.

  • Chromatographic Purification:

    • Subject the n-butanol fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of chloroform-methanol or a similar solvent system.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Further purify the saponin-containing fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ value Absorbance_Reading->IC50_Calculation

Workflow for an MTT cytotoxicity assay.
  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Determine the concentration of nitrite in the supernatant, which reflects NO production. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Conclusion

This compound is a triterpenoid with a defined chemical structure and emerging data on its biological activities. While its direct anti-cancer effects appear to be modest, its structural similarity to potent PKC activators suggests that it may have interesting pharmacological properties worthy of further investigation, particularly in the areas of inflammation and immunology. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related natural products. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in various disease models.

References

Protoescigenin 21-Tiglate: A Comprehensive Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for Protoescigenin 21-tiglate, a significant triterpenoid (B12794562) saponin (B1150181) aglycone. The document details the primary plant sources, outlines comprehensive experimental protocols for its extraction and purification, and presents key data in a structured format for ease of comparison.

Natural Sources of this compound

This compound and its glycosidic forms are predominantly found in the seeds of various species of the Aesculus (Horse Chestnut) genus, within the Sapindaceae family. While direct isolation of the aglycone is challenging due to its typical occurrence as a saponin, the seeds of these plants are the primary starting material for its procurement.

The most notable source is Aesculus chinensis (Chinese Horse Chestnut), from which glycosides of 21-O-tigloylprotoaescigenin have been directly isolated. The closely related and more widely known Aesculus hippocastanum (Common Horse Chestnut) is also a rich source of a complex mixture of saponins (B1172615) known as escin (B49666). The aglycones of escin are derivatives of protoescigenin, acylated with either angelic acid or tiglic acid at the C-21 position. This indicates that this compound is a fundamental structural component of the saponins present in these seeds.

While not a direct source, the fruit husks of Xanthoceras sorbifolium (Yellowhorn), another member of the Sapindaceae family, have been found to contain structurally related acylated triterpenoid saponins, such as 21,22-di-O-angeloyl-R1-barrigenol. This suggests that the Sapindaceae family is a promising source for such compounds.

The

The Biosynthesis of Protoescigenin 21-Tiglate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoescigenin (B1254337) 21-tiglate, a key component of the bioactive saponin (B1150181) mixture known as escin (B49666) from the horse chestnut tree (Aesculus hippocastanicum), holds significant therapeutic potential. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of Protoescigenin 21-tiglate in plants. It details the enzymatic steps from the precursor β-amyrin, through a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases, to the final acylation step. This guide includes putative pathway diagrams, detailed experimental protocols for enzyme characterization, a summary of quantitative data, and insights into the regulatory mechanisms likely governing its production.

Introduction

The triterpenoid (B12794562) saponin escin, extracted from the seeds of Aesculus hippocastanicum, is a complex mixture of acylated glycosides of protoaescigenin (B8773068) and barringtogenol C. Protoescigenin-based saponins (B1172615) are of particular interest due to their anti-inflammatory, anti-edema, and venotonic properties. The 21-tiglate ester of protoescigenin is a significant contributor to the overall bioactivity of the escin mixture. Elucidating the biosynthetic pathway of this molecule is paramount for its potential biotechnological production and for the development of novel therapeutic agents. This document synthesizes the current understanding of this pathway, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256) to form the pentacyclic triterpene backbone, β-amyrin. This is followed by a series of hydroxylation reactions and a final acylation step.

From 2,3-Oxidosqualene to β-Amyrin

The pathway is initiated by the enzyme β-amyrin synthase (bAS) , which catalyzes the cyclization of the linear isoprenoid precursor, 2,3-oxidosqualene, into the pentacyclic oleanane-type triterpene, β-amyrin. This is the first committed step in the biosynthesis of a vast array of triterpenoids in plants.

Oxidative Modifications of the β-Amyrin Backbone

Following its synthesis, the β-amyrin scaffold undergoes a series of regio- and stereospecific hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are heme-thiolate proteins that require a partnering cytochrome P450 reductase (CPR) for the transfer of electrons from NADPH. While the exact sequence of these hydroxylations is still under investigation, research on escin biosynthesis in Aesculus chinensis has identified several candidate CYPs from the CYP716 family that are involved in the oxidation of the β-amyrin core to form protoaescigenin.[1] The key hydroxylation steps are believed to occur at the following positions:

  • C-16α

  • C-21β

  • C-22α

  • C-24

  • C-28

The culmination of these oxidative steps results in the formation of the aglycone, protoaescigenin .

The Final Acylation Step: Formation of this compound

The final step in the formation of this compound is the esterification of the hydroxyl group at the C-21 position with a tigloyl moiety. This reaction is catalyzed by an acyltransferase . Based on studies of other acylated plant secondary metabolites, this enzyme is likely a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases .[2][3] These enzymes typically utilize acyl-CoA thioesters as the acyl donor. In this case, tigloyl-CoA would serve as the donor molecule for the tigloylation of protoescigenin at the C-21 position. While a specific protoescigenin 21-O-tigloyltransferase has not yet been functionally characterized in Aesculus species, the presence of candidate BAHD acyltransferase genes in the escin biosynthetic gene cluster strongly suggests their involvement in this final modification.[2] The biosynthesis of tigloyl-CoA itself is derived from the metabolism of the amino acid isoleucine.[4]

Proposed Biosynthetic Pathway Diagram

This compound Biosynthesis node_23_oxidosqualene 2,3-Oxidosqualene node_beta_amyrin β-Amyrin node_23_oxidosqualene->node_beta_amyrin β-amyrin synthase (bAS) node_hydroxylated_intermediates Hydroxylated Intermediates node_beta_amyrin->node_hydroxylated_intermediates Cytochrome P450s (CYPs) + CPR/NADPH node_protoaescigenin Protoaescigenin node_hydroxylated_intermediates->node_protoaescigenin Cytochrome P450s (CYPs) + CPR/NADPH inv1 node_protoescigenin_21_tiglate This compound node_protoaescigenin->node_protoescigenin_21_tiglate BAHD Acyltransferase (putative) inv2 node_isoleucine Isoleucine node_tigloyl_coa Tigloyl-CoA node_isoleucine->node_tigloyl_coa Multi-step enzymatic conversion node_tigloyl_coa->node_protoescigenin_21_tiglate

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the intermediates and final products of the protoescigenin biosynthesis pathway in Aesculus hippocastanum is essential for understanding the efficiency of the pathway and for metabolic engineering efforts. The following table summarizes available data on the content of major saponins in horse chestnut seeds.

CompoundTissueConcentrationMethod of AnalysisReference
Escin IaSeed Endosperm52.05 ± 0.67 g kg⁻¹ (2012)HPLC
Escin IbSeed Endosperm34.9 ± 0.51 g kg⁻¹ (2014)HPLC
Isoescin IaSeed Skin0.32 ± 0.012 g kg⁻¹ (2012)HPLC
Isoescin IbSeed Skin0.19 ± 0.009 g kg⁻¹ (2014)HPLC
Total Aescin SaponinsSeed Kernels3.8 ± 0.1 mg/g extractSonoextraction-HPLC[5]

Note: Specific quantitative data on the concentrations of biosynthetic intermediates and the kinetic parameters (Km, Vmax) of the individual enzymes in the this compound pathway are not yet available in the literature.

Experimental Protocols

This section provides generalized protocols for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound.

Identification and Cloning of Biosynthetic Genes
  • RNA Extraction and cDNA Synthesis: Isolate total RNA from a relevant tissue of Aesculus hippocastanum (e.g., developing seeds) and synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification: Design degenerate primers based on conserved regions of known β-amyrin synthases, CYP716 family members, and BAHD acyltransferases. Use these primers to amplify partial gene fragments from the cDNA.

  • RACE-PCR: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequences of the candidate genes.

  • Sequence Analysis: Sequence the full-length cDNAs and perform bioinformatic analyses (e.g., BLAST, phylogenetic analysis) to confirm their identity.

Heterologous Expression and Functional Characterization of Enzymes

A common system for expressing plant biosynthetic enzymes is the yeast Saccharomyces cerevisiae.

  • Vector Construction: Clone the full-length coding sequences of the candidate genes into a yeast expression vector (e.g., pYES-DEST52). For CYPs, co-expression with a cytochrome P450 reductase (CPR) is necessary for activity. The CPR can be from Arabidopsis thaliana or from yeast itself.[6][7][8]

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1).

  • Protein Expression: Grow the transformed yeast cultures and induce protein expression according to the vector's promoter system (e.g., galactose induction for the GAL1 promoter).

  • Enzyme Assays:

    • Microsome Isolation: For membrane-bound enzymes like CYPs, prepare microsomal fractions from the yeast cells.

    • In vitro Assays: Incubate the microsomal fractions (for CYPs) or soluble protein extracts (for bAS and BAHD acyltransferases) with the appropriate substrates (2,3-oxidosqualene for bAS; β-amyrin or hydroxylated intermediates for CYPs; protoaescigenin and tigloyl-CoA for the BAHD acyltransferase) and co-factors (NADPH for CYPs).

  • Product Analysis:

    • Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards.

Experimental Workflow Diagram

Experimental_Workflow node_rna_extraction RNA Extraction from Aesculus tissue node_cdna_synthesis cDNA Synthesis node_rna_extraction->node_cdna_synthesis node_pcr_cloning PCR Amplification & Cloning of Candidate Genes node_cdna_synthesis->node_pcr_cloning node_yeast_expression Heterologous Expression in Yeast node_pcr_cloning->node_yeast_expression node_protein_extraction Protein Extraction (Soluble/Microsomal) node_yeast_expression->node_protein_extraction node_enzyme_assay In vitro Enzyme Assay with Substrates node_protein_extraction->node_enzyme_assay node_product_extraction Product Extraction node_enzyme_assay->node_product_extraction node_lcms_analysis LC-MS/GC-MS Analysis node_product_extraction->node_lcms_analysis node_product_identification Product Identification node_lcms_analysis->node_product_identification

Caption: General experimental workflow for enzyme characterization.

Regulation of Biosynthesis

The biosynthesis of triterpenoid saponins in plants is often regulated by developmental cues and in response to environmental stresses. Jasmonates (jasmonic acid and its methyl ester) are key signaling molecules that have been shown to induce the expression of genes involved in terpenoid biosynthesis in numerous plant species.[9][10][11] This signaling cascade typically involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn leads to the activation of transcription factors that bind to the promoters of biosynthetic genes.

While the specific transcription factors regulating protoescigenin biosynthesis in Aesculus have not yet been identified, it is highly probable that jasmonate-responsive transcription factors from families such as MYC , WRKY , and AP2/ERF play a crucial role in orchestrating the expression of the bAS, CYP, and BAHD acyltransferase genes.

Jasmonate Signaling Pathway Diagram

Jasmonate_Signaling node_stress Biotic/Abiotic Stress node_ja Jasmonate Biosynthesis node_stress->node_ja node_scf_coi1 SCF(COI1) Complex node_ja->node_scf_coi1 promotes interaction node_jaz JAZ Repressor node_tf Transcription Factor (e.g., MYC2) node_jaz->node_tf represses node_proteasome 26S Proteasome node_jaz->node_proteasome degradation node_biosynthetic_genes Protoescigenin Biosynthetic Genes (bAS, CYPs, BAHD) node_tf->node_biosynthetic_genes activates transcription node_scf_coi1->node_jaz ubiquitinates node_saponin_accumulation This compound Accumulation node_biosynthetic_genes->node_saponin_accumulation

Caption: Generalized jasmonate signaling pathway in plants.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex pathway involving multiple enzyme families. While the initial steps of β-amyrin formation and subsequent hydroxylations are becoming clearer, the specific acyltransferase responsible for the final tigloylation step remains to be definitively identified and characterized in Aesculus. Future research should focus on the functional characterization of candidate BAHD acyltransferases from horse chestnut. Furthermore, a detailed investigation into the regulatory network, including the identification of specific transcription factors and their cognate cis-regulatory elements, will be crucial for developing strategies to enhance the production of this valuable bioactive compound through metabolic engineering in plants or microbial systems. The protocols and information provided in this guide offer a solid foundation for researchers to advance our understanding of this important biosynthetic pathway.

References

An In-depth Technical Guide to Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of Protoescigenin 21-tiglate. The information is intended for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a complex triterpenoid (B12794562) saponin, a class of natural products known for their diverse biological activities. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 588.81 g/mol [1]
Molecular Formula C₃₅H₅₆O₇[1]
Synonyms (E)-21-Angeloyl-protoaescigenin[1]
CAS Number 7047-43-0[1]

Biological Activity: Antitumor Properties

This compound has demonstrated notable antitumor activity in preclinical studies. Specifically, it has been shown to inhibit the proliferation of human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Cell LineIC₅₀ (µM)
MCF-738.2
HeLa33

Potential Signaling Pathway: Insights from Related Compounds

While the specific signaling pathways directly modulated by this compound are still under investigation, the mechanism of a closely related and structurally similar compound, Tigilanol tiglate, offers significant insights. Tigilanol tiglate is known to be a potent activator of Protein Kinase C (PKC). Activation of PKC can trigger a cascade of downstream events leading to programmed cell death, including apoptosis and pyroptosis. It is plausible that this compound may exert its antitumor effects through a similar mechanism.

Protoescigenin_21_tiglate_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Protoescigenin_21_tiglate This compound PKC Protein Kinase C (PKC) Protoescigenin_21_tiglate->PKC Activation Apoptosis Apoptosis PKC->Apoptosis Pyroptosis Pyroptosis PKC->Pyroptosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death Pyroptosis->Cell_Death

Caption: Proposed signaling pathway for this compound.

Experimental Protocols: Determination of IC₅₀ in Cancer Cell Lines

The following is a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against adherent cancer cell lines, such as MCF-7 or HeLa, using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents
  • This compound

  • Adherent cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Workflow

IC50_Determination_Workflow Cell_Culture 1. Cell Culture (MCF-7 or HeLa) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Treatment 3. Drug Treatment (Serial dilutions of This compound) Cell_Seeding->Drug_Treatment Incubation 4. Incubation (e.g., 48 hours) Drug_Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Absorbance_Reading 6. Absorbance Reading (Microplate reader) MTT_Assay->Absorbance_Reading Data_Analysis 7. Data Analysis (IC50 calculation) Absorbance_Reading->Data_Analysis

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in complete medium in a CO₂ incubator.

    • When cells reach 70-80% confluency, detach them using trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.

    • The IC₅₀ value can then be determined from this curve as the concentration that results in 50% cell viability.

References

Physical and chemical properties of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoescigenin 21-tiglate, a naturally occurring triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Aesculus chinensis (Chinese horse chestnut), has garnered interest within the scientific community for its potential therapeutic properties. As a member of the oleanane-type triterpenoids, this compound is being investigated for its biological activities, including its anti-inflammatory and antitumor effects. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and further research.

Physical and Chemical Properties

This compound is a complex organic molecule with the following physicochemical characteristics:

PropertyValueReference
Molecular Formula C₃₅H₅₆O₇[1]
Molecular Weight 588.83 g/mol [1]
Appearance White Powder[1]
Boiling Point 630 °C at 760 mmHg[2]
CAS Number 7047-43-0

Table 1: Physical and Chemical Properties of this compound. This table summarizes the key physical and chemical identifiers for this compound.

Solubility: General solubility information suggests that this compound, like many triterpenoid saponins (B1172615), has limited solubility in water and is more soluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO. Precise quantitative solubility data is not readily available in the public domain and would require experimental determination.

Spectral Data: Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not explicitly available in the reviewed literature. However, analysis of structurally similar triterpenoid saponins isolated from Aesculus chinensis can provide a reference for the expected spectral characteristics.

Experimental Protocols

Isolation and Purification of Triterpenoid Saponins from Aesculus chinensis

The following is a general protocol for the isolation of triterpenoid saponins, which can be adapted for the specific purification of this compound.

Workflow for Triterpenoid Saponin Isolation

Isolation_Workflow start Dried Seeds of Aesculus chinensis extraction Extraction with 70% Ethanol start->extraction concentration Concentration of Extract extraction->concentration chromatography1 D101 Macroporous Resin Chromatography (Elution with EtOH/Water gradient) concentration->chromatography1 fractionation Collection of 60% EtOH Fraction chromatography1->fractionation chromatography2 Silica (B1680970) Gel Column Chromatography (Elution with CH2Cl2/MeOH gradient) fractionation->chromatography2 hplc Reversed-Phase HPLC (Elution with MeCN/Water gradient) chromatography2->hplc end Pure this compound hplc->end

Caption: General workflow for the isolation of triterpenoid saponins.

Methodology:

  • Extraction: The air-dried and powdered seeds of Aesculus chinensis are extracted with 70% ethanol at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Macroporous Resin Chromatography: The crude extract is subjected to chromatography on a D101 macroporous resin column, eluting with a gradient of ethanol in water. The fraction eluting with 60% ethanol, which is typically rich in triterpenoid saponins, is collected.

  • Silica Gel Chromatography: The 60% ethanol fraction is further purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to obtain this compound is achieved by preparative RP-HPLC with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.

Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used in vivo model is suitable for evaluating the anti-inflammatory effects of compounds like this compound.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow start Acclimatize Rats/Mice grouping Divide into Control and Treatment Groups start->grouping treatment Administer Vehicle or This compound grouping->treatment induction Inject Carrageenan into Paw treatment->induction measurement Measure Paw Volume at Regular Intervals induction->measurement analysis Calculate Percent Inhibition of Edema measurement->analysis end Evaluation of Anti-inflammatory Effect analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Preparation: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions before the experiment.

  • Grouping and Administration: Animals are divided into control and treatment groups. The treatment groups receive varying doses of this compound (typically administered intraperitoneally or orally), while the control group receives the vehicle.

  • Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.

Investigation of NF-κB Signaling Pathway: Luciferase Reporter Assay

This in vitro assay is used to determine if a compound can modulate the activity of the NF-κB transcription factor.

Workflow for NF-κB Luciferase Reporter Assay

Luciferase_Workflow start Seed Cells in 96-well Plate transfection Transfect Cells with NF-κB Luciferase Reporter Plasmid start->transfection treatment Treat Cells with this compound and/or an NF-κB Activator (e.g., TNF-α) transfection->treatment lysis Lyse Cells treatment->lysis assay Add Luciferase Substrate lysis->assay measurement Measure Luminescence assay->measurement end Quantification of NF-κB Activity measurement->end

Caption: Workflow for the NF-κB luciferase reporter assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) is cultured and transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: The transfected cells are treated with this compound at various concentrations, with or without a known NF-κB activator such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: After the treatment period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate.

  • Measurement: The luminescence produced by the enzymatic reaction is measured using a luminometer. A decrease in luminescence in the presence of this compound and an activator would indicate inhibition of the NF-κB pathway.

Biological Activity and Signaling Pathways

This compound belongs to a class of triterpenoids that are known to possess a range of biological activities.

Antitumor Activity

Some studies have indicated that this compound exhibits antitumor activity, although it is considered to be relatively weak compared to other compounds in its class.

Cell LineIC₅₀ (µM)Reference
MCF-7 (Human Breast Adenocarcinoma)>80[3]
HeLa (Human Cervical Cancer)80[3]

Table 2: In Vitro Antitumor Activity of this compound. This table shows the half-maximal inhibitory concentration (IC₅₀) values of this compound against two human cancer cell lines.

Anti-inflammatory Activity and Potential Signaling Pathways

The anti-inflammatory properties of triterpenoid saponins from Aesculus species are well-documented. While direct studies on this compound are limited, the known mechanisms of related compounds suggest potential involvement of key inflammatory signaling pathways such as NF-κB and MAPK.

Hypothesized Anti-inflammatory Signaling Pathways

Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response stimulus LPS IKK IKK stimulus->IKK activates p38 p38 stimulus->p38 activates JNK JNK stimulus->JNK activates ERK ERK stimulus->ERK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->ProInflammatory induces p38->ProInflammatory induces JNK->ProInflammatory induces ERK->ProInflammatory induces Protoescigenin This compound Protoescigenin->IKK inhibits? Protoescigenin->p38 inhibits? Protoescigenin->JNK inhibits? Protoescigenin->ERK inhibits?

Caption: Hypothesized mechanism of anti-inflammatory action.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a crucial signaling pathway involved in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including p38, JNK, and ERK, plays a significant role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. It is plausible that this compound could modulate the phosphorylation and activation of one or more of these MAPK pathways, contributing to its anti-inflammatory properties.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. While its basic physicochemical properties are partially characterized, further research is needed to obtain detailed spectral data and quantitative solubility profiles. The development of optimized and specific isolation protocols will be crucial for obtaining sufficient quantities for in-depth biological evaluation. Future studies should focus on elucidating the precise molecular mechanisms underlying its antitumor and anti-inflammatory activities, with a particular emphasis on confirming its effects on the NF-κB and MAPK signaling pathways. Such research will be instrumental in unlocking the full therapeutic potential of this and other related triterpenoid saponins.

References

A Technical Guide to the Anti-inflammatory Properties of Protoescigenin 21-tiglate and Related Saponins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoescigenin 21-tiglate is a triterpenoid (B12794562) saponin, a class of natural products known for a wide range of pharmacological activities. It is derived from plants of the Aesculus genus, commonly known as horse chestnuts. The seeds of species like Aesculus chinensis have been used in traditional medicine to treat conditions involving swelling and pain, suggesting a basis in anti-inflammatory action.[1][2] The core structure, protoescigenin, is the aglycone of many pharmacologically active saponins (B1172615), including escin, which is used clinically for its anti-edema and anti-inflammatory effects.[3][4]

While specific research on this compound is limited, extensive studies on its parent compound, protoescigenin, and other closely related saponins from Aesculus species provide a strong framework for understanding its potential anti-inflammatory properties. These compounds have demonstrated significant efficacy in various preclinical models of inflammation.[2][5] This technical guide synthesizes the available data on these related saponins to provide a comprehensive overview of their anti-inflammatory activity, mechanisms of action, and the experimental protocols used for their evaluation.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of saponins isolated from Aesculus chinensis have been validated in several standard animal models of acute inflammation. These models are crucial for assessing the physiological relevance of a compound's activity, measuring its ability to reduce edema, vascular permeability, and pain.

Data Summary: In Vivo Models

The following table summarizes the quantitative data from key in vivo studies. The primary model for which specific data is available for Aesculus chinensis saponins is the xylene-induced ear edema model.[5]

Compound/Extract Animal Model Dose (mg/kg) Effect Inhibition (%) Reference
Saponin 1 (from A. chinensis)Xylene-Induced Ear Edema (mice)50Inhibition of Edema41.2[5]
Saponin 2 (from A. chinensis)Xylene-Induced Ear Edema (mice)50Inhibition of Edema43.6[5]
Saponin 3 (from A. chinensis)Xylene-Induced Ear Edema (mice)50Inhibition of Edema47.9[5]
Saponin 4 (from A. chinensis)Xylene-Induced Ear Edema (mice)50Inhibition of Edema39.5[5]
Total Saponins (from A. chinensis)Xylene-Induced Ear Edema (mice)50Inhibition of Edema28.9[5]
Indomethacin (Reference Drug)Xylene-Induced Ear Edema (mice)20Inhibition of Edema51.3[5]

Note: Saponins 1-4 are individual, purified compounds from Aesculus chinensis seeds.[5]

In Vitro Anti-inflammatory Activity

In vitro assays using cell cultures, particularly macrophage cell lines like RAW 264.7, are essential for elucidating the molecular mechanisms of anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is commonly used to stimulate an inflammatory response in these cells, leading to the production of key mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[6] Saponins from the Aesculus genus have been shown to inhibit these pathways effectively.[2]

Data Summary: In Vitro Models

Compound/Extract Cell Line Stimulant Concentration Effect Inhibition (%) Reference
Saponins from A. wilsoniiRAW 264.7LPSNot specifiedInhibition of NO ProductionSignificant[2]
Tectorigenin (related flavonoid)RAW 264.7LPSNot specifiedInhibition of NO ProductionDose-dependent[7]
Tectorigenin (related flavonoid)RAW 264.7LPSNot specifiedInhibition of PGE₂ ProductionDose-dependent[7]

Note: Data for specific inhibition percentages for Aesculus saponins in vitro is not detailed in the provided search results, but their activity is confirmed. Tectorigenin is included as a related compound with documented dose-dependent effects on key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of triterpenoid saponins from Aesculus are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10] This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS).[10][11] Studies on related saponins suggest they exert their anti-inflammatory effect by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[2][3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 IκBα Degradation DNA DNA p65_p50->DNA Nuclear Translocation Saponin This compound (and related saponins) Saponin->IKK Inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by Aesculus saponins.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical signaling components that respond to extracellular stimuli like LPS.[12] Activated MAPKs phosphorylate various transcription factors, including AP-1 (a dimer of c-Fos and c-Jun), which works in concert with NF-κB to regulate the expression of pro-inflammatory genes like iNOS and COX-2.[13] The anti-inflammatory action of many natural products involves the suppression of p38, ERK, and/or JNK phosphorylation.[12] While direct evidence for this compound is pending, related compounds are known to modulate these pathways, suggesting a similar mechanism.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 (c-Fos/c-Jun) p38->AP1 Phosphorylates & Activates ERK->AP1 Phosphorylates & Activates JNK->AP1 Phosphorylates & Activates Saponin This compound (and related saponins) Saponin->p38 Inhibits Phosphorylation Saponin->ERK Inhibits Phosphorylation Saponin->JNK Inhibits Phosphorylation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Cytokines Transcription

Caption: Modulation of MAPK signaling pathways by Aesculus saponins.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anti-inflammatory saponins.

Xylene-Induced Ear Edema in Mice

This model assesses a compound's ability to inhibit acute inflammatory edema.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Animals are randomly divided into groups: vehicle control, positive control (e.g., Indomethacin, 20 mg/kg), and test groups (e.g., this compound, various doses).

    • Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to inflammation induction.

    • Acute inflammation is induced by applying 20-30 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as an untreated control.[14][15]

    • After a set time (e.g., 1-2 hours), mice are euthanized by cervical dislocation.

    • A circular section is cut from both ears using a cork borer (e.g., 7 mm diameter) and weighed immediately.

    • The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches.

    • The percentage inhibition of edema is calculated using the formula: [(C - T) / C] * 100, where C is the mean edema of the control group and T is the mean edema of the treated group.[16]

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for acute inflammation that involves two phases, allowing for the differentiation of mediator action.

  • Animals: Male Wistar rats (180-220 g) or Swiss mice (25-30 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Baseline paw volume of the right hind paw is measured using a plethysmometer.

    • Animals are grouped and treated with vehicle, a reference drug (e.g., Indomethacin, 10 mg/kg), or test compounds via the desired route (p.o. or i.p.).[17]

    • After 1 hour, acute inflammation is induced by a subplantar injection of 0.1 mL of 1% λ-carrageenan suspension in saline into the right hind paw.[18]

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[18]

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment volume.

    • Percentage inhibition is calculated for each time point relative to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

This test evaluates peripheral analgesic activity, which is often linked to anti-inflammatory effects.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are grouped and pre-treated with vehicle, a reference drug (e.g., Diclofenac Na), or test compounds.[19]

    • After 30-60 minutes, animals receive an intraperitoneal (i.p.) injection of 0.6-0.7% acetic acid solution (10 mL/kg) to induce visceral pain.[19]

    • Immediately after the injection, each mouse is placed in an individual observation chamber.

    • After a 5-minute latency period, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a defined period (e.g., 15-20 minutes).[20][21]

    • The percentage of analgesic activity (inhibition of writhing) is calculated as: [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This in vitro assay measures the inhibition of NO, a key inflammatory mediator produced by iNOS.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of ~5 x 10⁴ cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1-2 hours.

    • Inflammation is stimulated by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control).

    • The plates are incubated for 18-24 hours.

    • To measure NO production, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent is added to each well, and the plate is incubated for 10-15 minutes at room temperature.[22]

    • The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

    • Cell viability should be assessed in parallel using a method like the MTT assay to ensure that the inhibition of NO is not due to cytotoxicity.

Experimental_Workflow cluster_invivo In Vivo Model (e.g., Paw Edema) cluster_invitro In Vitro Model (e.g., NO Assay) A1 Animal Acclimation & Grouping A2 Administer Test Compound (e.g., this compound) A1->A2 A3 Induce Inflammation (e.g., Carrageenan Injection) A2->A3 A4 Measure Edema Volume (Multiple Time Points) A3->A4 A5 Calculate % Inhibition vs. Control A4->A5 B1 Seed RAW 264.7 Cells in 96-well plate B2 Pre-treat with Test Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate for 24h B3->B4 B5 Perform Griess Assay on Supernatant B4->B5 B6 Calculate NO Inhibition & Assess Cytotoxicity (MTT) B5->B6

Caption: General experimental workflows for in vivo and in vitro assays.

Conclusion

While direct experimental data for this compound remains to be published, the substantial body of evidence for its parent aglycone, protoescigenin, and other saponins from the Aesculus genus provides a strong indication of its potential as a potent anti-inflammatory agent. The consistent findings across multiple in vivo and in vitro models demonstrate that these compounds effectively mitigate edema and inhibit the production of key inflammatory mediators.[2][5] The primary mechanism of action appears to be the dual inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Further research should focus on isolating or synthesizing this compound to confirm these activities and precisely quantify its efficacy and therapeutic potential.

References

Technical Guide: Neuroprotective Effects of Isoatriplicolide Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research did not yield specific data on a compound named "Protoescigenin 21-tiglate." However, significant findings are available for Isoatriplicolide Tiglate , a compound with a similar naming convention that has demonstrated noteworthy neuroprotective properties. This guide will provide an in-depth overview of the neuroprotective effects of Isoatriplicolide Tiglate, a sesquiterpene lactone with therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the current understanding of Isoatriplicolide Tiglate's neuroprotective capabilities, including quantitative data, experimental protocols, and proposed signaling pathways.

Introduction to Isoatriplicolide Tiglate

Isoatriplicolide tiglate is a sesquiterpene lactone isolated from plants of the Paulownia genus.[1] Sesquiterpene lactones are a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[2][3] Emerging research has highlighted the neuroprotective potential of Isoatriplicolide tiglate, particularly in models of excitotoxicity.[4][5]

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of Isoatriplicolide tiglate has been quantified in in vitro studies. The following table summarizes the key findings from a study investigating its protective effects against glutamate-induced neurotoxicity in primary cultured rat cortical neurons.[4]

ModelCell TypeNeurotoxic InsultEffective Concentration RangeObserved EffectReference
In VitroPrimary Cultured Rat Cortical NeuronsGlutamate (B1630785)0.1 µM - 10 µMSignificant neuroprotection, with cell viability of approximately 50%.[4]

Experimental Protocols

A detailed methodology for a key experiment is provided below to facilitate the replication and further investigation of Isoatriplicolide Tiglate's neuroprotective effects.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity[1][4][6]

This protocol outlines the procedure for assessing the neuroprotective activity of Isoatriplicolide tiglate against glutamate-induced cell death in primary neuronal cultures.

1. Materials and Reagents:

  • Isoatriplicolide tiglate

  • Primary cortical neurons (e.g., from rat embryos)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated culture plates

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat fetuses.

    • Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the cells in supplemented Neurobasal medium at 37°C in a humidified atmosphere of 5% CO2.

    • Allow the neurons to mature for 7-10 days in vitro before treatment.

  • Treatment:

    • Prepare stock solutions of Isoatriplicolide tiglate in DMSO.

    • Pre-treat the mature neuronal cultures with varying concentrations of Isoatriplicolide tiglate (e.g., 0.1, 1, 10 µM) for 24 hours.

    • Include a vehicle control group (DMSO) and a negative control group (medium only).

  • Induction of Excitotoxicity:

    • After the pre-treatment period, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 15-30 minutes). The optimal concentration and duration should be determined empirically.

    • The negative control group should not be exposed to glutamate.

  • Assessment of Cell Viability:

    • Following glutamate exposure, wash the cells with PBS and replace the medium with fresh, glutamate-free culture medium.

    • Incubate the cells for an additional 24 hours.

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group (untreated, no glutamate).

    • Express data as mean ± standard deviation.

    • Perform statistical analysis using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

G Experimental Workflow: In Vitro Neuroprotection Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate & Culture Primary Neurons C Pre-treat Neurons with Isoatriplicolide Tiglate (24h) A->C B Prepare Isoatriplicolide Tiglate Solutions B->C D Induce Excitotoxicity with Glutamate C->D E Incubate (24h) D->E F Assess Cell Viability (MTT Assay) E->F G Data Analysis & Statistical Comparison F->G

Workflow for in vitro neuroprotection assay.

Proposed Mechanisms of Neuroprotection

While the precise molecular mechanisms of Isoatriplicolide tiglate are still under investigation, the activities of other sesquiterpene lactones provide a strong basis for its proposed neuroprotective pathways. The primary mechanism is believed to be the modulation of inflammatory and apoptotic signaling cascades.[1]

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes and is implicated in neuronal apoptosis.[2] Many sesquiterpene lactones are known to inhibit NF-κB activation.[6][7] They can achieve this by preventing the degradation of the inhibitory protein IκBα or by directly alkylating the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription.[6][8]

Modulation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular responses to a variety of stimuli, including stress, and are involved in both cell survival and apoptosis. Dysregulation of MAPK signaling is a feature of many neurodegenerative diseases. Sesquiterpene lactones have been shown to modulate MAPK pathways, often by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[9][10] By attenuating stress-activated MAPK signaling, Isoatriplicolide tiglate may reduce neuronal apoptosis.

G Proposed Neuroprotective Signaling Pathways of Isoatriplicolide Tiglate cluster_stimulus Neurotoxic Stimulus cluster_pathways Signaling Pathways cluster_compound Intervention Glutamate Glutamate MAPK MAPK Pathway (p38, JNK, ERK) Glutamate->MAPK IKK IKK Glutamate->IKK Apoptosis Neuronal Apoptosis MAPK->Apoptosis IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Apoptosis translocates to nucleus, induces pro-apoptotic genes IT Isoatriplicolide Tiglate IT->MAPK inhibits IT->IKK inhibits IT->NFkB inhibits p65 Survival Neuronal Survival

Proposed neuroprotective signaling pathways.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of Isoatriplicolide tiglate in vitro against glutamate-induced excitotoxicity.[4][5] Its proposed mechanism of action, through the inhibition of pro-inflammatory and apoptotic signaling pathways like NF-κB and MAPKs, is consistent with the known activities of other sesquiterpene lactones.[1]

Further research is warranted to fully elucidate the therapeutic potential of Isoatriplicolide tiglate. Key areas for future investigation include:

  • In vivo studies: To confirm the neuroprotective effects in animal models of neurodegenerative diseases (e.g., stroke, Alzheimer's disease).

  • Mechanism of action: To precisely identify the molecular targets of Isoatriplicolide tiglate within the NF-κB and MAPK pathways.

  • Pharmacokinetics and Blood-Brain Barrier Permeability: To assess its ability to reach the central nervous system in therapeutic concentrations.

  • Toxicity studies: To establish a safe dosage range for potential in vivo applications.

References

Protoescigenin 21-tiglate as a Protein Kinase C Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the topic of Protoescigenin 21-tiglate as a Protein Kinase C (PKC) activator. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies on the direct interaction of this compound with PKC. In contrast, a closely related tigliane (B1223011) diterpenoid, tigilanol tiglate (EBC-46) , has been extensively researched and identified as a potent PKC activator with significant therapeutic applications. Given the structural similarities and shared chemical class between these two compounds, this guide will leverage the substantial body of evidence for tigilanol tiglate to provide an in-depth understanding of the potential mechanisms and applications of this compound as a PKC activator. All data, pathways, and protocols presented herein are based on studies of tigilanol tiglate and are intended to serve as a proxy and a guide for future research on this compound.

Introduction to Tigliane Diterpenoids and Protein Kinase C Activation

Tigliane diterpenoids are a class of natural products known for their potent biological activities, including tumor promotion and pro-inflammatory effects.[1][2] These activities are primarily mediated through their interaction with Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signal transduction.[1][3] PKC isoforms are central regulators of a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[4]

The activation of conventional and novel PKC isoforms is typically triggered by the second messenger diacylglycerol (DAG).[5] Tigliane diterpenoids, such as tigilanol tiglate, are potent PKC activators because they mimic the structure of DAG, allowing them to bind to the C1 domain of PKC and induce its activation.[1]

Tigilanol tiglate, isolated from the seeds of the Australian blushwood tree (Fontainea picrosperma), has emerged as a promising anti-cancer agent due to its ability to induce rapid and localized tumor necrosis.[6][7] This therapeutic effect is directly linked to its activation of specific PKC isoforms.[6]

Mechanism of Action: Tigilanol Tiglate as a PKC Activator

Tigilanol tiglate's primary mechanism of action is the activation of Protein Kinase C.[8] Upon intratumoral injection, it leads to a cascade of events culminating in tumor destruction.

Signaling Pathway of Tigilanol Tiglate-Mediated PKC Activation:

Tigilanol_Tiglate_PKC_Activation_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Tigilanol_Tiglate Tigilanol Tiglate PKC Protein Kinase C (Inactive, Cytosolic) Tigilanol_Tiglate->PKC Binds to C1 Domain PKC_active PKC (Active, Membrane-bound) PKC->PKC_active Translocation to Membrane & Activation Downstream_Effectors Downstream Effectors PKC_active->Downstream_Effectors Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Downstream_Effectors->Cellular_Response

Caption: Tigilanol Tiglate-induced PKC activation pathway.

Studies have shown that tigilanol tiglate exhibits a degree of isoform specificity, preferentially activating classical and novel PKC isoforms.[7] This selective activation is crucial, as different PKC isoforms can have distinct or even opposing roles in cellular function.

Quantitative Data: PKC Isoform Translocation

The activation of PKC is often assessed by its translocation from the cytosol to the plasma membrane.[9] The following table summarizes the comparative PKC isoform translocation in response to tigilanol tiglate and the broad-spectrum PKC activator, phorbol (B1677699) 12-myristate 13-acetate (PMA).

PKC IsoformTigilanol Tiglate (500 nM) - % Cells with TranslocationPhorbol 12-Myristate 13-Acetate (PMA) (500 nM) - % Cells with Translocation
Classical PKCs
PKCαModerateHigh
PKCβIHighHigh
PKCβIIHighHigh
PKCγModerateHigh
Novel PKCs
PKCδLowHigh
PKCεLowHigh
PKCθLowHigh
PKCηLowModerate
Data is based on translocation assays in HeLa cells and represents a qualitative summary of findings. "High" indicates a high percentage of cells showing translocation, "Moderate" a lesser extent, and "Low" minimal translocation.[7]

As the data indicates, tigilanol tiglate demonstrates a preference for the classical PKC isoforms, particularly PKCβI and PKCβII.[7] This contrasts with the broader activation profile of PMA.[7]

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol provides a general method for measuring the phosphotransferase activity of PKC.

Workflow for In Vitro PKC Kinase Activity Assay:

PKC_Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture: - Substrate Peptide - Lipid Activator - [γ-32P]ATP Start->Prepare_Reaction_Mix Add_PKC_Sample Add Purified PKC or Immunoprecipitated Sample Prepare_Reaction_Mix->Add_PKC_Sample Incubate Incubate at 30°C Add_PKC_Sample->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate_Components Separate Phosphorylated Substrate from [γ-32P]ATP (e.g., P81 phosphocellulose paper) Stop_Reaction->Separate_Components Quantify Quantify Radioactivity (Scintillation Counting) Separate_Components->Quantify End End Quantify->End

Caption: Workflow for a radioactive in vitro PKC kinase assay.

Materials:

  • Purified PKC or cell lysate containing PKC

  • PKC substrate peptide (e.g., QKRPSQRSKYL)[10]

  • Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol)

  • [γ-³²P]ATP

  • Assay buffer

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid activator, and substrate peptide.

  • Add the PKC-containing sample to the reaction mixture.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[10]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.[7]

PKC Translocation Assay by Immunofluorescence

This protocol describes a method to visualize the translocation of PKC from the cytosol to the plasma membrane upon activation.

Workflow for PKC Translocation Assay:

PKC_Translocation_Assay_Workflow Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Treatment Treat with Tigliane Diterpenoid (e.g., Tigilanol Tiglate) Cell_Culture->Treatment Fixation Fix cells (e.g., with paraformaldehyde) Treatment->Fixation Permeabilization Permeabilize cells (e.g., with Triton X-100) Fixation->Permeabilization Blocking Block non-specific binding Permeabilization->Blocking Primary_Antibody Incubate with primary antibody against specific PKC isoform Blocking->Primary_Antibody Secondary_Antibody Incubate with fluorescently labeled secondary antibody Primary_Antibody->Secondary_Antibody Microscopy Visualize by fluorescence microscopy Secondary_Antibody->Microscopy End End Microscopy->End

Caption: Workflow for visualizing PKC translocation via immunofluorescence.

Materials:

  • Cells cultured on glass coverslips

  • Tigilanol tiglate or other PKC activator

  • Paraformaldehyde (for fixation)

  • Triton X-100 (for permeabilization)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody specific to the PKC isoform of interest

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and grow to the desired confluency.

  • Treat the cells with the PKC activator (e.g., tigilanol tiglate) for the desired time.

  • Fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block non-specific antibody binding with a suitable blocking solution.

  • Incubate the cells with the primary antibody against the target PKC isoform.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the subcellular localization of the PKC isoform using a fluorescence microscope.[11][12]

Conclusion and Future Directions

While specific data on this compound as a PKC activator is currently unavailable, the extensive research on the structurally similar tigliane diterpenoid, tigilanol tiglate, provides a strong foundation for understanding its potential biological activity. The data on tigilanol tiglate highlights the therapeutic potential of isoform-selective PKC activators, particularly in the context of oncology.[6]

Future research should focus on directly characterizing the interaction of this compound with PKC. Key areas of investigation should include:

  • In vitro kinase assays to determine the potency (EC50) and efficacy of this compound in activating various PKC isoforms.

  • Binding assays to determine the affinity (Kd) of this compound for the C1 domains of different PKC isoforms.

  • Cell-based translocation assays to confirm the ability of this compound to induce PKC translocation in living cells and to characterize its isoform selectivity.

  • Downstream signaling studies to elucidate the cellular pathways modulated by this compound-induced PKC activation.

By undertaking these studies, the scientific community can determine if this compound shares the promising therapeutic properties of tigilanol tiglate and further explore the potential of tigliane diterpenoids as valuable pharmacological tools and therapeutic agents.

References

In Vitro Antitumor Activity of Tigilanol Tiglate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield specific studies on the in vitro antitumor activity of Protoescigenin 21-tiglate. However, extensive research is available for a closely related structural analog, Tigilanol tiglate (also known as EBC-46). This technical guide will provide an in-depth overview of the in vitro antitumor activities of Tigilanol tiglate, which is a novel, plant-derived diterpene ester with significant anticancer properties. This information is intended for researchers, scientists, and drug development professionals.

Overview of Tigilanol Tiglate's Antitumor Activity

Tigilanol tiglate (TT) is a potent activator of protein kinase C (PKC) and is being developed as an intratumoral agent for various cancers.[1][2][3] Its mechanism of action is multifaceted, involving direct oncolysis, disruption of tumor vasculature, and induction of an inflammatory response leading to hemorrhagic necrosis of the tumor.[1][3] More recent studies have highlighted its ability to induce immunogenic cell death, suggesting a role in stimulating a systemic antitumor immune response.[2][[“]]

Quantitative Data: Cytotoxicity of Tigilanol Tiglate

The in vitro cytotoxic effects of Tigilanol tiglate have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
H357Head and Neck CancerData not specified[1]
B16-F10-OVAMelanomaConcentration-dependent[2]
MM649Melanoma XenograftNot applicable (in vivo)[[“]]
CT-26Colon CarcinomaNot applicable (in vivo)[[“]]

Note: Specific IC50 values from the provided search results are limited. The data indicates concentration- and time-dependent cytotoxicity.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effect of Tigilanol tiglate on cancer cells.

Methodology (MTT Assay as an example):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Tigilanol tiglate or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using software like GraphPad Prism.[5]

Apoptosis and Cell Death Assays

Objective: To determine the mode of cell death induced by Tigilanol tiglate.

Methodology (Flow Cytometry with Annexin V/PI Staining):

  • Cell Treatment: Cells are treated with Tigilanol tiglate at the desired concentrations for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

  • Data Analysis: The percentage of cells in early apoptosis, late apoptosis, and necrosis is quantified.

Recent findings suggest that Tigilanol tiglate induces cell death via a caspase/gasdermin E-dependent pyroptotic pathway.[[“]]

Western Blot Analysis

Objective: To investigate the effect of Tigilanol tiglate on the expression of proteins involved in signaling pathways.

Methodology:

  • Protein Extraction: Cells treated with Tigilanol tiglate are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PKC isoforms, c-MET, caspases, gasdermin E) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Tigilanol tiglate's primary mechanism involves the activation of Protein Kinase C (PKC) isoforms.[1][2][3] This activation triggers a cascade of downstream events leading to tumor cell death and vascular disruption.

PKC-Mediated Signaling

Tigilanol tiglate acts as a diacylglycerol (DAG) mimetic, activating classical and novel PKC isoforms.[2] This leads to:

  • Direct Oncolysis: Activation of PKC can lead to direct killing of tumor cells.

  • Vascular Disruption: Leads to loss of integrity in the tumor vasculature, causing hemorrhagic necrosis.[1][3]

  • Inflammatory Response: A rapid and localized inflammatory response is induced at the tumor site.[1]

PKC_Signaling TT Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation TT->PKC Oncolysis Direct Oncolysis PKC->Oncolysis Vascular Vascular Disruption PKC->Vascular Inflammation Inflammatory Response PKC->Inflammation Necrosis Hemorrhagic Necrosis Vascular->Necrosis

PKC-Mediated Effects of Tigilanol Tiglate
Immunogenic Cell Death (ICD) Pathway

Tigilanol tiglate induces a form of cell death that stimulates an immune response. This involves:

  • Mitochondrial/ER Dysfunction: The compound acts as a lipotoxin, causing dysfunction in the mitochondria and endoplasmic reticulum.[[“]]

  • Stress Response: This leads to the activation of the integrated stress response (ISR) and the unfolded protein response (UPR).[2][[“]]

  • Pyroptosis: The process culminates in caspase activation and gasdermin E cleavage, leading to pyroptotic cell death.[[“]]

  • DAMP Release: The dying cells release damage-associated molecular patterns (DAMPs) such as ATP and calreticulin, which attract and activate immune cells.[2]

ICD_Pathway TT Tigilanol Tiglate Mito_ER Mitochondrial & ER Dysfunction TT->Mito_ER Stress Integrated Stress Response (ISR/UPR) Mito_ER->Stress Caspase Caspase Activation Stress->Caspase GasderminE Gasdermin E Cleavage Caspase->GasderminE Pyroptosis Pyroptosis GasderminE->Pyroptosis DAMPs DAMPs Release (ATP, Calreticulin) Pyroptosis->DAMPs Immune Immune Cell Activation DAMPs->Immune

Immunogenic Cell Death Induced by Tigilanol Tiglate
Regulation of c-MET Signaling

Tigilanol tiglate has been shown to negatively regulate the proto-oncogenic c-MET receptor tyrosine kinase.[1]

  • PKC-dependent Phosphorylation: It evokes PKC-dependent phosphorylation of c-MET at Serine 985.[1]

  • Degradation: This phosphorylation event leads to the subsequent degradation of tyrosine-phosphorylated c-MET species.[1]

  • Shedding of Ectodomain: Tigilanol tiglate also promotes the release of the c-MET ectodomain into the cell culture media.[1]

cMET_Regulation TT Tigilanol Tiglate PKC PKC Activation TT->PKC pMET c-MET Phosphorylation (Ser985) PKC->pMET Degradation Degradation of Phospho-c-MET pMET->Degradation Shedding Shedding of c-MET Ectodomain pMET->Shedding

Regulation of c-MET by Tigilanol Tiglate

Summary and Future Directions

Tigilanol tiglate demonstrates potent in vitro antitumor activity through a complex mechanism of action involving PKC activation, induction of pyroptotic and immunogenic cell death, and modulation of key cancer-related signaling pathways like c-MET. The detailed experimental protocols provided herein can serve as a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the full spectrum of its molecular targets, its efficacy in a wider range of cancer types, and its potential for combination therapies with other anticancer agents, including immune checkpoint inhibitors.[2]

References

Discovery and history of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Protoescigenin (B1254337) 21-tiglate: Discovery, History, and Scientific Data

Introduction

Protoescigenin 21-tiglate is a naturally occurring triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of the Chinese Buckeye (Aesculus chinensis). As a member of the saponin family, it is characterized by a polycyclic aglycone structure (protoescigenin) linked to a sugar moiety, with a distinctive tiglate group esterified at the 21-position. Saponins (B1172615) from Aesculus species have long been recognized for their medicinal properties, including anti-inflammatory and anti-edema effects. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound and related compounds, intended for researchers, scientists, and professionals in drug development.

Discovery and History

The discovery of this compound is rooted in the extensive phytochemical investigation of Aesculus chinensis, a plant with a rich history in traditional Chinese medicine. While a singular "discovery" paper for this specific compound is not readily identifiable in the public domain, its existence is noted in chemical databases with the CAS number 7047-43-0 and a molecular formula of C35H56O7. The general source is cited as "娑罗子" (Suō Luó Zǐ), the Chinese name for the seeds of the Chinese Buckeye.[1]

Research into the chemical constituents of Aesculus chinensis seeds has led to the isolation and characterization of a diverse array of triterpenoid saponins.[2][3][4] These studies, particularly those published in the early 21st century, laid the groundwork for identifying numerous acylated derivatives of protoescigenin. The isolation of compounds with similar structures, such as various acetylated and angeloylated protoaescigenin (B8773068) glycosides, suggests that this compound was likely identified during these systematic phytochemical analyses. The synonym (E)-21-Angeloyl-protoaescigenin indicates that the tiglate moiety is attached at the C-21 position of the protoescigenin backbone.

Physicochemical Properties

The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular Formula C35H56O7[1]
Molecular Weight 588.83 g/mol [1]
CAS Number 7047-43-0
Appearance White Powder[1]
Purity (HPLC) ≥98%[1]
Chemical Family Triterpenoids[1]

Experimental Protocols

The following is a representative experimental protocol for the extraction and isolation of triterpenoid saponins from the seeds of Aesculus chinensis, based on established methodologies.[2][3] This protocol can be adapted for the targeted isolation of this compound.

Plant Material and Extraction
  • Plant Material : Dried seeds of Aesculus chinensis Bge.

  • Preparation : The dried seeds are ground into a fine powder.

  • Extraction :

    • The powdered seeds (e.g., 8.8 kg) are refluxed with 70% ethanol (B145695) (e.g., 10 L) for a specified duration (e.g., 3 hours at 70°C). This process is typically repeated three times to ensure exhaustive extraction.[2][3]

    • The solvent from the combined extracts is removed under reduced pressure at a temperature below 45°C to yield a dark residue.[2][3]

Preliminary Fractionation
  • Macroporous Resin Chromatography :

    • The crude extract is adsorbed onto a D101 macroporous resin column.[2][3]

    • The column is then eluted sequentially with water, followed by a gradient of ethanol in water (e.g., 30%, 60%, 95% EtOH).[2][3]

    • The fraction eluted with 60% ethanol, which is typically rich in triterpenoid saponins, is collected for further separation.[2][3]

Chromatographic Separation and Purification
  • Silica (B1680970) Gel Column Chromatography :

    • The 60% ethanol fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of increasing polarity, for example, a dichloromethane-methanol gradient (from 100:0 to 0:100), to yield several sub-fractions.[2][3]

  • Reversed-Phase C18 Column Chromatography :

    • The sub-fractions are further separated using reversed-phase C18 column chromatography.

    • Elution is performed with a methanol-water gradient (e.g., from 20:80 to 100:0) to afford more refined sub-fractions.[2][3]

  • High-Performance Liquid Chromatography (HPLC) :

    • Final purification of individual compounds is achieved by preparative or semi-preparative reversed-phase HPLC.

    • An acetonitrile-water or methanol-water mobile phase is typically used to yield pure this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.

Biological Activity

Triterpenoid saponins from Aesculus chinensis are known to possess a range of biological activities. While specific studies on this compound are limited, the activities of structurally related compounds provide insights into its potential therapeutic applications.

  • Anti-inflammatory Activity : Saponins from Aesculus chinensis have demonstrated potent anti-inflammatory effects.[4]

  • Cytotoxic Activity : Numerous triterpenoid saponins isolated from Aesculus chinensis have been evaluated for their cytotoxic activities against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer).[2]

  • Neuroprotective Effects : Some saponins from this plant have also been investigated for their neuroprotective properties.[2]

Visualizations

Logical Workflow for Isolation of this compound

G start Dried Seeds of Aesculus chinensis powder Grinding to Powder start->powder extraction 70% Ethanol Reflux Extraction powder->extraction concentrate Concentration under Reduced Pressure extraction->concentrate crude_extract Crude Extract concentrate->crude_extract d101 D101 Macroporous Resin Chromatography crude_extract->d101 fraction_60 60% Ethanol Fraction d101->fraction_60 silica Silica Gel Column Chromatography fraction_60->silica sub_fractions Sub-fractions silica->sub_fractions rp_c18 Reversed-Phase C18 Chromatography sub_fractions->rp_c18 hplc Preparative HPLC rp_c18->hplc pure_compound This compound hplc->pure_compound analysis Structure Elucidation (MS, NMR) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathways Modulated by Aesculus Saponins

G saponins Aesculus Triterpenoid Saponins (e.g., this compound) nf_kb NF-κB Pathway saponins->nf_kb Inhibition apoptosis Apoptosis Induction saponins->apoptosis Promotion oxidative_stress Oxidative Stress saponins->oxidative_stress Reduction inflammation Inflammatory Stimuli inflammation->nf_kb pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory caspases Caspase Activation apoptosis->caspases cancer_cell Cancer Cell Proliferation caspases->cancer_cell Inhibition ros Reactive Oxygen Species (ROS) oxidative_stress->ros

Caption: Hypothesized signaling pathways influenced by Aesculus saponins.

References

The Biological Potential of Protoescigenin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of protoescigenin (B1254337) and its derivatives, primarily sourced from studies on saponin (B1150181) extracts from Aesculus hippocastanum (Horse Chestnut). It is important to note that specific quantitative data and detailed mechanistic studies for Protoescigenin 21-tiglate are scarce in publicly available scientific literature. The experimental protocols and signaling pathway diagrams provided are based on general methodologies for this class of compounds and may require optimization for specific derivatives.

Introduction

Protoescigenin is a prominent polycyclic triterpenoid (B12794562) sapogenin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum)[1]. It serves as the aglycone core for a variety of naturally occurring saponins (B1172615), collectively known as escin (B49666), which have been traditionally used for their medicinal properties[[“]][3]. The diverse pharmacological activities of escin, including anti-inflammatory, vasoprotective, and cytotoxic effects, have spurred interest in the biological potential of its constituent sapogenins and their synthetic derivatives[[“]][3]. This guide focuses on the biological activities of protoescigenin and its derivatives, with a particular interest in their cytotoxic and anti-inflammatory potential.

Data Presentation: Biological Activities

Table 1: Cytotoxic Activity of Related Saponins and Sapogenins

Compound/ExtractCell Line(s)IC50 Value (µg/mL)Reference(s)
Steroidal Saponin Fraction CHeLa, SKOV-3, MOLT-43.91 ± 0.03, 3.97 ± 0.07, 7.75 ± 0.37[4]
YamogeninHeLa, SKOV-316.5 ± 0.59, 16.7 ± 0.08[4]
DiosgeninHeLa, SKOV-316.3 ± 0.26, 19.3 ± 0.97[4]
Ursolic AcidHT-290.6931 - 1.083
SqualeneHT-290.6931 - 1.083

Table 2: Anti-inflammatory Activity of Related Compounds

Compound/ExtractAssayIC50 Value (µM)Reference(s)
Neurolenin BTNF-α production in THP-1 monocytes0.17 - 2.32[[“]]
Lobatin BTNF-α production in THP-1 monocytes0.17 - 2.32[[“]]
Parthenolide (Positive Control)TNF-α production in THP-1 monocytes4.79[[“]]

Signaling Pathways

Triterpenoid saponins are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cell survival. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets. While the direct interaction of this compound with these pathways is not yet elucidated, the following diagrams illustrate the general mechanisms often implicated in the action of anti-inflammatory and cytotoxic natural products.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Protoescigenin Protoescigenin & Derivatives (Potential Inhibition) Protoescigenin->IKK_complex Protoescigenin->NFkB_n DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: General NF-κB signaling pathway and potential points of inhibition.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Growth Factors Receptor Receptor Tyrosine Kinase Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation Protoescigenin Protoescigenin & Derivatives (Potential Modulation) Protoescigenin->MAPKKK Protoescigenin->MAPKK Protoescigenin->MAPK TF Transcription Factors (e.g., AP-1) MAPK_n->TF Activation Genes Gene Expression (Proliferation, Inflammation) TF->Genes

Caption: General MAPK signaling cascade and potential points of modulation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and anti-inflammatory potential of natural products like protoescigenin and its derivatives.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Test compound (Protoescigenin derivative) stock solution (in DMSO or other suitable solvent)

    • Cancer cell lines (e.g., HeLa, HepG2, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a blank (medium only).

    • Incubate the plate for 24-72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Western Blot Analysis for NF-κB Activation

This technique is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

  • Materials:

    • Cell line (e.g., RAW 264.7 macrophages)

    • LPS (Lipopolysaccharide) for stimulation

    • Test compound

    • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Nuclear and cytoplasmic extraction kits

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells and pre-treat with the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30-60 minutes).

    • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

    • Determine the protein concentration of each fraction using the BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic loading control to normalize the results.

Conclusion

Protoescigenin and its derivatives, as key components of the medicinally important escin from Aesculus hippocastanum, represent a promising class of natural products with significant biological potential. While the existing literature points towards potent anti-inflammatory and cytotoxic activities for the broader class of related saponins, further research is critically needed to isolate and characterize the specific activities and mechanisms of action of this compound and other specific derivatives. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake such investigations, which will be crucial for unlocking the full therapeutic potential of these compounds in drug discovery and development.

References

The Therapeutic Potential of Protoescigenin 21-tiglate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoescigenin 21-tiglate, a novel diterpene ester commonly known as tigilanol tiglate (EBC-46), is a first-in-class small molecule emerging as a potent intratumoral agent for the treatment of solid tumors. Isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma, this compound orchestrates a rapid and localized anti-tumor response through a multi-pronged mechanism of action. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its core mechanisms, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for its investigation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the further exploration and application of this promising oncolytic agent.

Core Mechanism of Action

This compound's therapeutic efficacy stems from its ability to induce a rapid and robust localized response within the tumor microenvironment. This response is characterized by three key events: Protein Kinase C (PKC) activation, induction of immunogenic cell death via pyroptosis, and disruption of the tumor vasculature. These events work in concert to cause rapid hemorrhagic necrosis of the tumor, followed by an immune-mediated anti-tumor response.[1][2][3]

Protein Kinase C (PKC) Activation

The primary molecular target of this compound is the Protein Kinase C (PKC) family of serine/threonine kinases.[1] It acts as a potent activator of a specific subset of PKC isoforms, with a preference for classical isoforms, particularly PKC-βI and PKC-βII.[4][5] This isoform selectivity is a distinguishing feature compared to pan-PKC activators like phorbol (B1677699) esters and is thought to contribute to its therapeutic window.[4] Activation of PKC initiates a signaling cascade that drives the subsequent downstream effects of the drug.[1][4]

PKC_Activation cluster_membrane Cell Membrane TT Protoescigenin 21-tiglate PKC PKC (inactive) TT->PKC Binds to C1 domain PKC_active PKC (active) PKC->PKC_active Translocation & Activation Downstream Downstream Effectors PKC_active->Downstream Pyroptosis_Pathway TT Protoescigenin 21-tiglate ER_Mito_Stress ER & Mitochondrial Stress TT->ER_Mito_Stress Caspase_Activation Caspase Activation ER_Mito_Stress->Caspase_Activation GSDME Gasdermin E (GSDME) Caspase_Activation->GSDME Cleavage GSDME_N GSDME N-terminal Fragment GSDME->GSDME_N Pore_Formation Pore Formation in Cell Membrane GSDME_N->Pore_Formation Pyroptosis Pyroptosis & DAMPs Release Pore_Formation->Pyroptosis Immune_Response Anti-Tumor Immune Response Pyroptosis->Immune_Response InVivo_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Implantation->Tumor_Growth Treatment Intratumoral Injection Tumor_Growth->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Protoescigenin 21-tiglate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comprehensive summary of the current technical data available for Protoescigenin (B1254337) 21-tiglate. Due to the limited specific information on this compound, this document also includes relevant information on its parent compound, protoescigenin.

Core Compound Information

Protoescigenin 21-tiglate is a natural product, a triterpenoid (B12794562) saponin (B1150181), that has been identified as a constituent of plants from the Aesculus (horse chestnut) genus. The chemical information for this compound is subject to some ambiguity in publicly available sources.

Chemical Structure and CAS Number

The nomenclature "this compound" suggests that it is an ester of protoescigenin where a tiglic acid moiety is attached at the 21-hydroxyl position. It is important to note that tiglic acid can exist as (E) and (Z) isomers, which may lead to different compounds with distinct CAS numbers.

Based on supplier information, the following CAS numbers have been associated with isomers of this compound:

Isomer/SynonymCAS Number
(E)-21-Angeloyl-protoaescigenin7047-43-0
(Z)-Protoescigenin 21-tiglate35931-54-5

Some suppliers also list the CAS number as "N/A", highlighting the need for careful analytical confirmation of the specific isomer when sourcing this compound.

Supplier Information

A number of chemical suppliers list this compound or its isomers for research purposes. The following table summarizes some of these suppliers. This list is not exhaustive and does not constitute an endorsement.

SupplierProduct Name(s)PurityNotes
InvivoChemThis compound≥98%
CD BioSustainableThis compound, (E)-21-Angeloyl-protoaescigeninNot specified
ChemNormThis compoundNot specifiedFor research and lab use only.
TargetMol21-Angeloyl-protoaescigenin, (Z)-Protoescigenin 21-tiglateNot specifiedFor research purposes only.
MedChemExpressThis compound, ((E)-21-Angeloyl-protoaescigenin)Not specified

Biological Activity

The biological activity of this compound is not extensively documented in peer-reviewed literature. However, some suppliers report antitumor activity.

Antitumor Activity

In vitro studies have suggested that this compound exhibits inhibitory effects on cancer cell lines. The reported IC50 values are summarized below:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)>80
HeLa (Cervical Cancer)80

It is noted that one supplier indicates a weaker antitumor activity for the (E)-isomer.[1] Another source reports more potent activity for what is described as "this compound," with IC50 values of 38.2 µM and 33 µM against MCF-7 and HeLa cells, respectively.[2] This discrepancy may be due to isomeric differences or variations in experimental conditions.

Experimental Protocols

Preparation of Protoescigenin from β-Escin

This two-step process involves the controlled degradation of escin (B49666) to yield a mixture of sapogenins, from which protoescigenin is isolated and purified.

Step 1: Hydrolysis of β-Escin

  • Dissolve crystalline β-escin in methanol (B129727).

  • Slowly add a solution of sulfuric acid in methanol to the β-escin solution while stirring.

  • Heat the reaction mixture at 67–68 °C for 100 hours.

  • After cooling, add a methanolic solution of sodium hydroxide.

  • Continue heating at 70–72 °C for an additional hour.

Step 2: Purification of Protoescigenin

  • Filter the solid precipitate and wash with diluted methanol.

  • Dry the filtrate to obtain crude protoescigenin.

  • Refine the crude product by dissolving it in isopropanol (B130326) at 55 °C, followed by filtration to remove impurities.

  • Further purification can be achieved through treatment with cyclohexane (B81311) and water.

This is a summary of a published protocol. For complete details, including reagent quantities and safety precautions, researchers should consult the original publication.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published research detailing the specific signaling pathways modulated by this compound. Consequently, no diagrams for signaling pathways or detailed experimental workflows can be provided at this time.

To illustrate a potential experimental workflow for the isolation and characterization of triterpenoid saponins (B1172615) from a natural source, a generalized workflow is provided below.

G cluster_extraction Extraction & Hydrolysis cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Plant Material (e.g., Aesculus seeds) extraction Solvent Extraction plant_material->extraction hydrolysis Acid/Base Hydrolysis extraction->hydrolysis crude_extract Crude Sapogenin Mixture hydrolysis->crude_extract Yields chromatography Column Chromatography crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Isolated this compound hplc->pure_compound Yields nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms hplc_analysis Analytical HPLC pure_compound->hplc_analysis

Caption: Generalized workflow for the isolation and analysis of this compound.

Conclusion

This compound is a triterpenoid saponin with reported antitumor activity. However, detailed information regarding its synthesis, specific biological mechanism of action, and signaling pathways is currently limited in the scientific literature. Researchers interested in this compound should be aware of the potential for isomeric ambiguity and are encouraged to perform thorough analytical characterization. The provided information on the preparation of its precursor, protoescigenin, offers a starting point for obtaining this molecule for further research. As more studies are conducted, a clearer understanding of the therapeutic potential of this compound is anticipated.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Protoescigenin (B1254337) 21-tiglate, a derivative of the natural sapogenin, protoescigenin. The synthesis involves a multi-step process beginning with the isolation of protoescigenin from its natural source, escin, followed by a series of protection and deprotection steps to achieve regioselective acylation at the C-21 position. This protocol is designed to be a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of novel saponin (B1150181) derivatives.

Introduction

Protoescigenin is a polyhydroxylated triterpenoid (B12794562) aglycone (sapogenin) obtained from the hydrolysis of escin, a mixture of saponins (B1172615) found in the seeds of the horse chestnut tree (Aesculus hippocastanum). Saponins and their derivatives have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, vasoprotective, and anticancer properties. The acylation of the hydroxyl groups of protoescigenin can lead to the generation of novel compounds with potentially enhanced or modified biological activities. Acylation at the C-21 position, in particular, has been suggested to be a crucial factor in the biological activity of some saponins.

This application note details a proposed synthetic route to Protoescigenin 21-tiglate, a novel derivative. The synthesis strategy addresses the challenge of selectively functionalizing the C-21 secondary hydroxyl group in the presence of five other hydroxyl groups. This is accomplished through the use of protecting groups to mask the more reactive hydroxyls, allowing for the targeted introduction of the tiglate ester at the desired position.

Overall Synthetic Scheme

The proposed synthesis of this compound is a six-step process, which is outlined below. The key to this synthesis is the strategic use of protecting groups to achieve the desired regioselectivity.

Synthesis_Workflow Escin Escin Protoescigenin Protoescigenin Escin->Protoescigenin Acid/Base Hydrolysis Diacetonide 3,24;16,22-di-O,O- isopropylideneprotoescigenin Protoescigenin->Diacetonide Acetonide Protection SilylProtected 28-O-Silyl-3,24;16,22-di-O,O- isopropylideneprotoescigenin Diacetonide->SilylProtected Selective Silylation (C-28) TiglateEster 21-O-Tigloyl-28-O-silyl-3,24;16,22- di-O,O-isopropylideneprotoescigenin SilylProtected->TiglateEster Acylation (C-21) DeprotectedSilyl 21-O-Tigloyl-3,24;16,22-di-O,O- isopropylideneprotoescigenin TiglateEster->DeprotectedSilyl Selective Silyl Deprotection FinalProduct This compound DeprotectedSilyl->FinalProduct Acetonide Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Preparation of Protoescigenin from Escin

Protoescigenin is obtained by the hydrolysis of the glycosidic and ester linkages in escin. A two-step hydrolysis procedure is recommended for optimal yield and purity.

Materials:

Protocol:

  • Acid Hydrolysis: Dissolve β-escin in methanol and slowly add a solution of concentrated sulfuric acid in methanol. Heat the mixture at reflux for approximately 100 hours. This step cleaves the glycosidic bonds.

  • Base Hydrolysis: After cooling the reaction mixture, add a methanolic solution of sodium hydroxide and heat at reflux for another hour. This step saponifies the ester groups.

  • Work-up and Isolation: Cool the reaction mixture and add a mixture of methanol, MTBE, and water. Separate the organic phase, and add water to induce the precipitation of crude protoescigenin. The precipitate can be further purified by recrystallization from methanol to yield pure protoescigenin.

Step 2: Synthesis of 3,24;16,22-di-O,O-isopropylideneprotoescigenin

To selectively acylate the C-21 hydroxyl group, the other hydroxyl groups need to be protected. The formation of a diacetonide protects the hydroxyl groups at C-3, C-24, C-16, and C-22.

Materials:

  • Protoescigenin monohydrate

  • Acetone (B3395972)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Triethylamine (TEA)

Protocol:

  • Suspend protoescigenin monohydrate in a mixture of acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate and stir the mixture at room temperature for 18-20 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the solid precipitate, wash with acetone, and dry to yield 3,24;16,22-di-O,O-isopropylideneprotoescigenin.

Step 3: Selective Silylation of the C-28 Primary Hydroxyl Group

The primary hydroxyl group at C-28 is more reactive towards bulky silylating agents than the secondary hydroxyl group at C-21. This allows for the selective protection of the C-28 position.

Materials:

Protocol:

  • Dissolve 3,24;16,22-di-O,O-isopropylideneprotoescigenin in anhydrous dichloromethane.

  • Add imidazole followed by TBDMSCl.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the C-28 silylated product.

Step 4: Acylation of the C-21 Hydroxyl Group with Tigloyl Chloride

With the C-28 hydroxyl group protected, the C-21 hydroxyl group can be acylated with tigloyl chloride.

Materials:

  • 28-O-TBDMS-3,24;16,22-di-O,O-isopropylideneprotoescigenin

  • Tigloyl chloride

  • Pyridine (B92270), anhydrous

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Dissolve the silylated protoescigenin derivative in anhydrous dichloromethane and cool to 0 °C.

  • Add anhydrous pyridine followed by the dropwise addition of tigloyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Step 5: Selective Deprotection of the C-28 Silyl Ether

The TBDMS group can be selectively removed in the presence of the tiglate ester using a fluoride (B91410) source.

Materials:

  • 21-O-Tigloyl-28-O-TBDMS-3,24;16,22-di-O,O-isopropylideneprotoescigenin

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

Protocol:

  • Dissolve the silylated and acylated intermediate in THF.

  • Add the TBAF solution and stir at room temperature. Monitor the reaction by TLC.

  • Once the deprotection is complete, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the C-28 deprotected compound.

Step 6: Deprotection of the Isopropylidene Groups

The final step is the removal of the two isopropylidene protecting groups under acidic conditions to yield this compound.

Materials:

  • 21-O-Tigloyl-3,24;16,22-di-O,O-isopropylideneprotoescigenin

  • Acetic acid

  • Water

  • 1,2-Dimethoxyethane (DME)

Protocol:

  • Dissolve the diacetonide intermediate in a mixture of acetic acid, water, and DME.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that the yields for steps 3-6 are estimates based on typical reaction efficiencies for similar transformations, as a complete synthesis of this compound has not been reported in the literature.

StepReactionStarting MaterialProductReported/Estimated Yield (%)
1Hydrolysisβ-EscinProtoescigenin~50
2Acetonide ProtectionProtoescigenin3,24;16,22-di-O,O-isopropylideneprotoescigenin~80
3Selective Silylation3,24;16,22-di-O,O-isopropylideneprotoescigenin28-O-TBDMS-protected intermediate85-95 (Estimated)
4Acylation28-O-TBDMS-protected intermediate21-O-Tigloyl intermediate80-90 (Estimated)
5Silyl Deprotection21-O-Tigloyl intermediateC-28 deprotected intermediate85-95 (Estimated)
6Acetonide DeprotectionC-28 deprotected intermediateThis compound70-80 (Estimated)

Biological Activity Context: The Bradykinin (B550075) Pathway

While the specific biological activities and signaling pathways of this compound are yet to be determined, its precursor, escin, is known to exert effects on the bradykinin pathway. Bradykinin is a peptide involved in inflammation and pain. Escin is thought to modulate the activity of bradykinin and its receptors, contributing to its anti-inflammatory and vasoprotective effects. The diagram below provides a simplified overview of the bradykinin signaling pathway, which may be a relevant area of investigation for this compound.

Bradykinin_Pathway cluster_0 Bradykinin Signaling cluster_1 Potential Modulation Bradykinin Bradykinin B2R B2 Receptor (GPCR) Bradykinin->B2R binds to PLC Phospholipase C (PLC) B2R->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammation Pain Ca2->Inflammation PKC->Inflammation Protoescigenin_Derivative This compound Protoescigenin_Derivative->B2R Modulation? Protoescigenin_Derivative->Inflammation Anti-inflammatory Effect?

Caption: Simplified Bradykinin signaling pathway and potential modulation.

Conclusion

The synthetic protocol outlined in this document provides a rational and feasible approach for the laboratory-scale synthesis of this compound. By employing a strategic protection-deprotection sequence, the challenge of regioselective acylation of the polyhydroxylated protoescigenin core can be overcome. This application note serves as a foundational guide for researchers to synthesize and subsequently investigate the biological properties of this novel triterpenoid derivative, potentially leading to the discovery of new therapeutic agents. Further optimization of reaction conditions and purification procedures may be necessary to achieve the desired scale and purity for specific applications.

Application Note & Protocol: Extraction and Purification of Protoescigenin 21-Tiglate Derivatives (Escin Saponins) from Aesculus hippocastanum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protoescigenin (B1254337) is the primary aglycone of escin (B49666), the complex mixture of triterpenoid (B12794562) saponins (B1172615) found in the seeds of the horse chestnut tree (Aesculus hippocastanum). Protoescigenin 21-tiglate refers to a key structural feature of major bioactive saponins within this mixture, such as escin Ia. These compounds are of significant pharmacological interest. This document provides a detailed protocol for the extraction of the crude saponin (B1150181) mixture (escin) from horse chestnut seeds and subsequent purification of the saponins containing the this compound moiety. Additionally, a method for the complete hydrolysis of the escin mixture to yield the core aglycone, protoescigenin, is described.

Overall Experimental Workflow

The process begins with the preparation of horse chestnut seeds, followed by solvent extraction to obtain a crude saponin extract. This extract can then be subjected to chromatographic purification to isolate specific saponins. Alternatively, the crude extract can undergo a two-step hydrolysis to yield the aglycone, protoescigenin, which is then purified.

ExtractionPurificationWorkflow cluster_prep Phase 1: Raw Material Preparation cluster_extraction Phase 2: Extraction cluster_purification Pathway A: Purification of Saponins cluster_hydrolysis Pathway B: Hydrolysis to Aglycone raw_material Horse Chestnut Seeds (Aesculus hippocastanum) prep Drying & Grinding raw_material->prep defat Defatting (Optional) (e.g., with Hexane) prep->defat extraction Solid-Liquid Extraction (e.g., 70% Methanol (B129727), 80°C) defat->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Saponin Extract (Escin Mixture) concentration->crude_extract hplc Preparative HPLC crude_extract->hplc Isolate Saponins acid_hydrolysis Step 1: Acid Hydrolysis (H₂SO₄ in MeOH) - Removes Sugars crude_extract->acid_hydrolysis Isolate Aglycone fractions Fraction Collection hplc->fractions final_product Purified Saponins (e.g., Escin Ia containing This compound) fractions->final_product base_hydrolysis Step 2: Base Hydrolysis (NaOH in MeOH) - Removes Esters acid_hydrolysis->base_hydrolysis purify_aglycone Purification / Crystallization (Isopropanol/Cyclohexane) base_hydrolysis->purify_aglycone final_aglycone Purified Protoescigenin (Aglycone) purify_aglycone->final_aglycone

Caption: Workflow for extraction, purification, and hydrolysis of horse chestnut saponins.

Experimental Protocols

Protocol 1: Extraction of Crude Saponin (Escin) Mixture

This protocol details the extraction of the total saponin content from horse chestnut seeds using an ultrasonic-assisted solvent extraction method.

  • Material Preparation:

    • Dry the horse chestnut seeds until they are free of moisture.

    • Grind the dried seeds into a fine powder.

    • (Optional but recommended) Defat the powder by Soxhlet extraction or stirring with n-hexane for several hours to remove lipids, which can interfere with subsequent steps. Air-dry the defatted powder.

  • Ultrasonic Extraction:

    • Weigh the prepared seed powder (e.g., 25 g).

    • Place the powder in a suitable vessel and add the extraction solvent. A common solvent is 70% methanol in water[1]. Use a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction at an elevated temperature. Optimized conditions have been reported at 80°C for 4 hours[1].

    • Ensure the vessel is sealed to prevent solvent evaporation.

  • Isolation of Crude Extract:

    • After extraction, separate the solid material from the solvent by filtration or centrifugation.

    • Collect the supernatant (the liquid extract).

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the methanol.

    • The remaining aqueous solution can be freeze-dried or further purified via liquid-liquid extraction to remove highly polar or non-polar impurities.

    • The resulting dry powder is the crude saponin extract. A typical yield for a methanol solid-liquid extraction is around 142 mg per gram of dry seed powder (14.2%)[2].

Protocol 2: Purification of Saponins by HPLC

This protocol is for the analytical or semi-preparative separation of individual saponins, such as those containing the this compound moiety, from the crude extract.

  • Sample Preparation:

    • Dissolve a known amount of the crude saponin extract in the mobile phase or a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • The following conditions have been optimized for the separation of major escin saponins[1]. These can be scaled up for semi-preparative purification by using a larger column and adjusting the flow rate accordingly.

Parameter Value
Column Zorbax SB-ODS (150 mm × 2.1 mm, 3 µm)[1]
Mobile Phase Acetonitrile : 0.10% Phosphoric Acid (39:61 v/v)[1]
Flow Rate 0.5 mL/min[1]
Detection Wavelength 210 nm and 230 nm (Diode Array Detector)[1]
Column Temperature 30°C[1]
Injection Volume 10 µL[1]
  • Fraction Collection and Analysis:

    • Monitor the chromatogram and collect the fractions corresponding to the peaks of interest.

    • The identity of the purified compounds should be confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[2][[“]].

Protocol 3: Hydrolysis of Escin to Protoescigenin

This two-step protocol is adapted from methodologies designed to cleave both the sugar moieties and ester groups from the saponin complex to yield the pure aglycone, protoescigenin[4].

  • Step 1: Acid Hydrolysis (De-glycosylation)

    • Dissolve the crude escin extract (or purified β-escin) in methanol (e.g., 3.0 kg escin in 11.85 kg methanol).

    • Slowly add a solution of 95% sulfuric acid in methanol with stirring.

    • Heat the reaction mixture to 67–68°C and maintain for approximately 100 hours to ensure complete removal of sugar chains[4].

  • Step 2: Alkaline Hydrolysis (De-esterification)

    • After cooling the reaction mixture from Step 1, carefully add a methanolic solution of sodium hydroxide.

    • Heat the mixture again to 70–72°C and maintain for 1 hour to cleave the ester groups (including the 21-tiglate)[4].

  • Purification of Protoescigenin:

    • After hydrolysis, cool the mixture. The crude protoescigenin will precipitate.

    • Filter the solids and wash with diluted methanol.

    • Dry the crude product. This material can contain up to 60-75% protoescigenin[4].

    • Further refine the crude protoescigenin by dissolving it in hot isopropanol (B130326) (e.g., at 55°C), filtering any impurities, and then precipitating the pure compound by adding cyclohexane (B81311) and water, followed by cooling and stirring[4].

    • Collect the final precipitate by filtration and dry. The final product should be protoescigenin with a purity of >98% as determined by HPLC[4].

Quantitative Data Summary

The following table summarizes key quantitative parameters from the described protocols.

Parameter Value Source
Crude Saponin Extraction Yield ~142 mg/g of dry seed powder[2]
Crude Protoescigenin Purity (Post-Hydrolysis) Up to 75%[4]
Final Protoescigenin Purity (Post-Crystallization) >98%[4]
HPLC Mobile Phase Composition Acetonitrile: 0.1% H₃PO₄ (39:61 v/v)[1]
HPLC Detection Wavelength 210 nm / 230 nm[1]

Logical Relationship Diagram

This diagram illustrates the relationship between the parent saponins, the hydrolysis process, and the resulting aglycone.

SaponinHydrolysis parent_saponin Escin Saponin (e.g., Escin Ia) hydrolysis_node Two-Step Hydrolysis parent_saponin->hydrolysis_node Input aglycone Protoescigenin (Aglycone Core) sugars Sugar Moieties (e.g., Glucose, Xylose) esters Ester Groups (e.g., 21-Tiglate, 22-Angelate) hydrolysis_node->aglycone Yields hydrolysis_node->sugars Removes hydrolysis_node->esters Removes

Caption: Chemical relationship between escin saponins and their hydrolysis products.

References

Application Note: Quantification of Protoescigenin 21-tiglate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Protoescigenin 21-tiglate, a key triterpene saponin (B1150181) found in extracts of Aesculus hippocastanum (Horse Chestnut). The described method is applicable for quality control, stability studies, and pharmacokinetic analysis in drug development. The protocol outlines sample preparation, chromatographic conditions, and comprehensive validation parameters, ensuring accuracy, precision, and reliability of the analytical results.

Introduction

This compound is a significant bioactive constituent of aescin, the complex mixture of saponins (B1172615) extracted from the seeds of the horse chestnut tree. These compounds are known for their anti-inflammatory, anti-edema, and venotonic properties. Accurate and precise quantification of individual saponins like this compound is crucial for the standardization of herbal medicinal products and for understanding their pharmacological effects. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Phosphoric acid or formic acid for mobile phase modification.

  • Standards: A certified reference standard of this compound or a well-characterized aescin mixture.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the reference standard in methanol or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution to create a series of calibration standards.

  • Sample Solution (from extract): Accurately weigh the extract and dissolve it in methanol. Use sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions have been found to be effective for the separation and quantification of aescin isomers, including this compound:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution can be used. A typical starting point is a 40:60 (v/v) mixture of B:A.[1]
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C[1][3][4]
Detection UV at 210-220 nm[1][2][3][4]
Injection Volume 10-20 µL
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.[1][2]

  • Linearity: The linear relationship between the concentration of the analyte and the detector response. This is typically evaluated over a range of 5-6 concentrations.

  • Precision: The closeness of agreement between a series of measurements. It is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following tables summarize typical validation data for an HPLC method for the quantification of aescin components, which are indicative of the performance expected for a this compound assay.

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Aescin Components53.4 - 160.1[1]> 0.999[1]0.0053[1]0.0162[1]

Table 2: Precision

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Aescin Components< 1%[1]< 1%[1]

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)%RSD
Aescin ComponentsVarious100.66 ± 0.49[1]0.64[1]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation start Start sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep std_prep Standard Preparation (Stock & Working Solutions) start->std_prep hplc_injection HPLC Injection sample_prep->hplc_injection std_prep->hplc_injection calibration_curve Calibration Curve Construction std_prep->calibration_curve chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation detection UV Detection (210-220 nm) chrom_separation->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification validation_params Validation Parameters (Linearity, Precision, Accuracy) quantification->validation_params end End validation_params->end

Caption: Experimental workflow for HPLC quantification of this compound.

logical_relationship compound This compound (Triterpene Saponin) matrix Sample Matrix (e.g., Herbal Extract, Plasma) extraction Extraction & Cleanup matrix->extraction hplc RP-HPLC System extraction->hplc separation Separation on C18 Column hplc->separation detection UV Detection separation->detection quantification Accurate Quantification detection->quantification

Caption: Logical relationship of the analytical procedure.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantification of this compound in various samples. The method's performance, as indicated by the validation parameters, ensures its suitability for routine quality control and research applications in the pharmaceutical and natural product industries. Adherence to the detailed protocol will yield accurate and reproducible results, contributing to the safe and effective use of products containing Aesculus hippocastanum extracts.

References

Application Notes and Protocols for Determining the Cytotoxicity of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protoescigenin 21-tiglate, also known as Tigilanol tiglate (EBC-46), is a novel diterpene ester derived from the seeds of the Australian rainforest plant Fontainea picrosperma.[1] It is a potent activator of protein kinase C (PKC) and is under development as an intratumoral agent for various solid tumors.[1][2][3] Its mechanism of action involves the induction of immunogenic cell death, vascular disruption, and the promotion of a systemic anti-tumor immune response.[2][3] At a cellular level, Tigilanol tiglate can lead to mitochondrial and endoplasmic reticulum dysfunction, culminating in pyroptosis or necrosis.[3]

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell-based assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Data Presentation

Table 1: Expected Cytotoxic Effects of this compound on Cancer Cells

Cell LineAssayEndpointExpected OutcomeReference Compound
Human Melanoma (e.g., MM649)MTTIC50 (Concentration inhibiting 50% of cell growth)Dose-dependent decrease in cell viabilityDoxorubicin
Colon Carcinoma (e.g., CT-26)MTTIC50Dose-dependent decrease in cell viabilityDoxorubicin
Head and Neck Cancer (e.g., H357)LDH% CytotoxicityDose-dependent increase in LDH releaseTriton™ X-100 (as positive control)
Breast Cancer (e.g., MCF-7)MTTIC50Dose-dependent decrease in cell viabilityDoxorubicin

Experimental Protocols

MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

  • This compound (Tigilanol tiglate)

  • Selected cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.[4]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[5][6]

Materials:

  • This compound (Tigilanol tiglate)

  • Selected cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available kits provide the necessary reagents)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at the optimal density in 200 µL of culture medium.[7]

  • Controls: Prepare wells for the following controls[7]:

    • Background Control: Medium only.

    • Spontaneous LDH Release: Cells treated with the vehicle control.

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., 10% Triton X-100).

  • Compound Treatment: Add the desired concentrations of this compound to the experimental wells.

  • Incubation: Incubate the plate at 37°C for the desired exposure time.

  • Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes.[7] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Add 100 µL of the LDH reaction solution from the kit to each well of the new plate.[7]

  • Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[7] Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability / % Cytotoxicity read_absorbance->calc_viability signaling_pathway cluster_trigger Trigger cluster_cellular Cellular Response cluster_outcome Outcome protoescigenin This compound pkc Protein Kinase C (PKC) Activation protoescigenin->pkc er_stress ER Stress pkc->er_stress mito_dysfunction Mitochondrial Dysfunction pkc->mito_dysfunction pyroptosis Pyroptosis / Necrosis er_stress->pyroptosis mito_dysfunction->pyroptosis icd Immunogenic Cell Death (ICD) pyroptosis->icd

References

Application Notes and Protocols for In Vivo Experimental Design: Protoescigenin 21-tiglate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoescigenin 21-tiglate is a natural product with potential therapeutic applications. Due to a lack of specific in vivo data for this compound, these application notes and protocols are largely based on studies of the closely related and well-researched compound, Tigilanol tiglate. Tigilanol tiglate is a diterpene ester known to be a potent activator of Protein Kinase C (PKC), leading to pro-inflammatory effects and oncolytic activity. It is hypothesized that this compound may share a similar mechanism of action. The following protocols are designed to guide the in vivo evaluation of this compound for its potential anti-inflammatory and anti-cancer properties.

Data Presentation: Key Parameters for In Vivo Studies

Quantitative data from the described experiments should be meticulously recorded and organized. The following tables provide a template for summarizing key data points for clear comparison between experimental groups.

Table 1: Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema

GroupTreatment (Dose)Paw Volume (mL) at 0hPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
1Vehicle Control
2Positive Control (e.g., Indomethacin 10 mg/kg)
3This compound (Dose 1)
4This compound (Dose 2)
5This compound (Dose 3)

Table 2: Anti-Cancer Activity - Xenograft/Syngeneic Tumor Model

GroupTreatment (Dose & Schedule)Tumor Volume (mm³) Day 0Tumor Volume (mm³) Day XTumor Volume (mm³) Day YTumor Growth Inhibition (%)Body Weight (g) Day 0Body Weight (g) Day YSurvival (%)
1Vehicle Control
2Positive Control (e.g., Standard Chemotherapy)
3This compound (Dose 1)
4This compound (Dose 2)
5This compound (Dose 3)

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and well-established method for screening acute anti-inflammatory activity.[1][2]

Materials:

  • Male/Female Wistar rats or Swiss albino mice (6-8 weeks old)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg) or other NSAID

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose, saline with 5% DMSO)

  • Plethysmometer

  • Animal balance

  • Gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group) as outlined in Table 1.

  • Fasting: Fast animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer this compound (various doses), vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[2]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, and 4 hours after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Evaluation of Anti-Cancer Activity in a Murine Syngeneic Tumor Model

This protocol is designed to assess the oncolytic and immunomodulatory effects of this compound, similar to studies conducted with Tigilanol tiglate.[3][4]

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the cell line)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • This compound

  • Vehicle for injection

  • Calipers

  • Sterile syringes and needles

  • Cell culture reagents

Procedure:

  • Cell Culture: Culture the selected tumor cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups as described in Table 2.

  • Compound Administration: Administer this compound via intratumoral (I.T.) injection. The dose and frequency will need to be optimized. Based on Tigilanol tiglate studies, a single injection may be sufficient to induce tumor necrosis.[3]

  • Endpoint Analysis:

    • Tumor Growth: Continue to monitor tumor volume and body weight.

    • Survival: Monitor survival of the animals.

    • Immunohistochemistry: At the end of the study, tumors can be excised, fixed, and stained for markers of apoptosis (e.g., cleaved caspase-3), immune cell infiltration (e.g., CD4+, CD8+, F4/80+), and inflammation (e.g., NF-κB).

    • Flow Cytometry: Analyze immune cell populations in the tumor, draining lymph nodes, and spleen.

    • Cytokine Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tumor microenvironment using ELISA or multiplex assays.

Mandatory Visualizations

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Data Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping fasting Overnight Fasting grouping->fasting baseline Baseline Paw Volume Measurement fasting->baseline administration Compound/Vehicle Administration (p.o./i.p.) baseline->administration induction Carrageenan Injection (0.1 mL, 1%) administration->induction measurement Paw Volume Measurement (1, 2, 4 hours) induction->measurement calculation Calculate Edema Volume measurement->calculation inhibition % Inhibition Calculation calculation->inhibition statistics Statistical Analysis inhibition->statistics

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

G cluster_0 Tumor Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis cell_culture Tumor Cell Culture implantation Subcutaneous Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Intratumoral Injection of This compound randomization->treatment endpoints Monitor Tumor Volume, Body Weight, Survival treatment->endpoints ihc Immunohistochemistry endpoints->ihc flow Flow Cytometry endpoints->flow cytokine Cytokine Analysis endpoints->cytokine

Caption: Experimental Workflow for Syngeneic Tumor Model.

G Protoescigenin_21_tiglate This compound PKC Protein Kinase C (PKC) Protoescigenin_21_tiglate->PKC Activation NF_kB NF-κB PKC->NF_kB Activation MAPK MAPK Pathway PKC->MAPK Activation Cell_Death Immunogenic Cell Death PKC->Cell_Death Induction Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF_kB->Inflammatory_Genes Transcription MAPK->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothesized Signaling Pathway for this compound.

References

Application Notes and Protocols for Developing a Protoescigenin 21-tiglate-Based Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoescigenin 21-tiglate, more commonly known as Tigilanol Tiglate (TT) or EBC-46, is a novel small molecule diterpene ester with significant potential in the local treatment of solid tumors.[1][2] Administered via intratumoral injection, Tigilanol Tiglate has demonstrated rapid and potent anti-tumor effects in both preclinical and clinical settings.[1][3] Its unique mechanism of action, which combines direct oncolysis with the induction of a robust anti-tumor immune response, makes it a compelling candidate for cancer therapy development.[4][5]

These application notes provide a comprehensive overview of the preclinical and clinical data on Tigilanol Tiglate, detailed protocols for key experimental assays, and visualizations of its signaling pathways and experimental workflows to guide researchers in the development of Tigilanol Tiglate-based cancer therapies.

Mechanism of Action

Tigilanol Tiglate's primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of enzymes that regulate various cellular processes.[5][6] This activation, particularly of specific PKC isoforms like βI and βII, triggers a multi-faceted cascade of events within the tumor microenvironment.[6]

The key events following intratumoral injection of Tigilanol Tiglate include:

  • Disruption of Tumor Vasculature: Tigilanol Tiglate induces a rapid loss of integrity in the tumor's blood vessels, leading to vascular collapse and hemorrhagic necrosis.[6]

  • Direct Oncolysis: The compound has a direct cytotoxic effect on cancer cells, leading to rapid cell death.[1]

  • Induction of Immunogenic Cell Death (ICD): Tigilanol Tiglate induces a specific form of programmed cell death known as pyroptosis.[4][7] This inflammatory cell death is characterized by cell swelling, membrane rupture, and the release of damage-associated molecular patterns (DAMPs).[7]

  • Immune Response Activation: The release of DAMPs acts as a danger signal, recruiting and activating immune cells, thereby stimulating a localized and potent anti-tumor immune response.[4]

Signaling Pathway

The signaling cascade initiated by Tigilanol Tiglate leading to pyroptosis involves mitochondrial and endoplasmic reticulum (ER) stress, followed by the activation of caspases and cleavage of Gasdermin E (GSDME).

G TT Tigilanol Tiglate PKC PKC Activation (βI, βII isoforms) TT->PKC Mito_ER Mitochondrial & ER Stress TT->Mito_ER Vascular Tumor Vasculature Disruption PKC->Vascular Necrosis Hemorrhagic Necrosis Vascular->Necrosis Caspases Caspase Activation Mito_ER->Caspases GSDME GSDME Cleavage Caspases->GSDME Pyroptosis Pyroptosis (Immunogenic Cell Death) GSDME->Pyroptosis DAMPs DAMPs Release Pyroptosis->DAMPs Immune Anti-Tumor Immune Response DAMPs->Immune

Signaling pathway of Tigilanol Tiglate in cancer cells.

Data Presentation

In Vitro Efficacy of Tigilanol Tiglate

The cytotoxic effects of Tigilanol Tiglate have been observed across various human cancer cell lines, with half-maximal effective concentrations (EC50) typically in the low nanomolar range.[4]

Cell LineCancer TypeIC50/EC50 (nM)
Various Human Cancer LinesMelanoma, Squamous Cell Carcinoma, Breast, Prostate1 - 20[4]
Preclinical In Vivo Efficacy of Tigilanol Tiglate

Preclinical studies in animal models have demonstrated significant anti-tumor activity following a single intratumoral injection of Tigilanol Tiglate.

Cancer ModelAnimal ModelKey Outcomes
Melanoma, Head and Neck, Colon CancerMurine ModelsRapid tumor breakdown within 4 hours and long-term cures in over 70% of cases.[1]
Canine Mast Cell TumorsCanine PatientsA single treatment resulted in a 75% complete response rate at 28 days.[8] Two injections led to an 88% complete response.[8]
Clinical Trial Efficacy of Tigilanol Tiglate

Clinical trials in human patients have shown promising results for the treatment of solid tumors.

Cancer TypeClinical Trial PhaseKey Outcomes
Broad range of cutaneous and subcutaneous solid tumorsPhase IWell-tolerated with an 18% complete response rate and 9% partial response rate in the injected tumor.[8]
Soft Tissue SarcomaPhase IIa80% of evaluable patients achieved complete or partial ablation of treated tumors.[9] 81% of treated tumors showed a complete or partial response.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Tigilanol Tiglate on cancer cell lines.

G A 1. Seed Cells (96-well plate) B 2. Add Tigilanol Tiglate (various concentrations) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilization Buffer E->F G 7. Read Absorbance (570 nm) F->G

Workflow for the MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Tigilanol Tiglate (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Tigilanol Tiglate in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by Tigilanol Tiglate using flow cytometry.

G A 1. Treat Cells with Tigilanol Tiglate B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide C->D E 5. Incubate (15 min, dark) D->E F 6. Analyze by Flow Cytometry E->F

Workflow for the Annexin V Apoptosis Assay.

Materials:

  • Cancer cell line of interest

  • Tigilanol Tiglate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of Tigilanol Tiglate for a specified time. Include untreated control cells.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for PKC Pathway Activation

This protocol is for detecting the activation of the PKC signaling pathway in response to Tigilanol Tiglate treatment.

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., p-PKC) D->E F 6. Secondary Antibody Incubation E->F G 7. Detection F->G

Workflow for Western Blot Analysis.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the cells in lysis buffer, quantify the protein concentration, and prepare samples for loading.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., targeting phosphorylated PKC) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the level of PKC activation. Normalize to a loading control like GAPDH.

References

Application Notes and Protocols for Protoescigenin 21-tiglate in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system, leads to the production of pro-inflammatory mediators, contributing to neuronal damage. Protoescigenin 21-tiglate, a derivative of Protoescigenin, the main aglycone of the horse chestnut saponin (B1150181) Escin, presents a promising candidate for investigation as a neuro-anti-inflammatory agent. Based on the known anti-inflammatory properties of Escin, this compound is hypothesized to exert its effects through the modulation of key inflammatory signaling pathways, including NF-κB and JAK2/STAT3.

These application notes provide a comprehensive guide for utilizing this compound in preclinical neuroinflammation research models. The protocols detailed below are based on established methodologies for inducing and assessing neuroinflammation, adapted for the evaluation of this novel compound.

Mechanism of Action

This compound is proposed to mitigate neuroinflammation primarily through the inhibition of two major signaling pathways:

  • NF-κB Signaling Pathway: In activated microglia, the transcription factor NF-κB orchestrates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2. This compound is expected to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.

  • IL-6/JAK2/STAT3 Signaling Pathway: The cytokine IL-6 plays a pivotal role in neuroinflammation. Upon binding to its receptor, it activates the JAK2/STAT3 signaling cascade, leading to further inflammatory responses. This compound may interfere with this pathway, reducing the phosphorylation of JAK2 and STAT3 and subsequently decreasing the expression of downstream inflammatory genes.

Data Presentation: Expected Outcomes

The following tables summarize the anticipated quantitative data from in vitro and in vivo experiments with this compound, based on findings for its parent compound, Escin. These values should be considered as a reference for experimental design and data interpretation.

Table 1: In Vitro Anti-Neuroinflammatory Activity of this compound (Hypothetical Data)

ParameterCell LineStimulantThis compound ConcentrationExpected Inhibition/Effect
NO Production BV-2 MicrogliaLPS (100 ng/mL)1-20 µMDose-dependent reduction in NO levels
TNF-α Release BV-2 MicrogliaLPS (100 ng/mL)1-20 µMDose-dependent reduction in TNF-α secretion
IL-6 Release BV-2 MicrogliaLPS (100 ng/mL)1-20 µMDose-dependent reduction in IL-6 secretion
NF-κB Activation BV-2 MicrogliaLPS (100 ng/mL)10 µMSignificant inhibition of NF-κB nuclear translocation
p-STAT3 Levels BV-2 MicrogliaIL-6 (20 ng/mL)10 µMReduction in STAT3 phosphorylation

Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of LPS-Induced Neuroinflammation (Hypothetical Data)

ParameterAnimal ModelTreatmentDosageExpected Outcome
Pro-inflammatory Cytokines (TNF-α, IL-6) in Brain Tissue C57BL/6 MiceIntraperitoneal LPS injection0.5 - 2 mg/kgDose-dependent decrease in cytokine levels
Microglial Activation (Iba1 staining) C57BL/6 MiceIntraperitoneal LPS injection1 mg/kgReduced number and altered morphology of Iba1-positive cells
Neuronal Apoptosis (TUNEL assay) C57BL/6 MiceIntraperitoneal LPS injection1 mg/kgDecreased number of apoptotic neurons in the hippocampus
Cognitive Function (Morris Water Maze) C57BL/6 MiceIntraperitoneal LPS injection1 mg/kgImprovement in spatial learning and memory

Experimental Protocols

In Vitro Model: LPS-Stimulated Microglia

This protocol describes the use of the BV-2 microglial cell line to assess the anti-inflammatory effects of this compound.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies against NF-κB p65, p-STAT3, STAT3, Iba1, and β-actin)

  • DAPI stain

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in appropriate plates. Once they reach 80% confluency, replace the medium with serum-free DMEM for 12 hours. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.

  • Stimulation: Induce neuroinflammation by adding LPS (100 ng/mL) to the culture medium and incubate for 24 hours.[1]

  • Nitric Oxide (NO) Assay: Collect the supernatant and measure NO production using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.[2][3][4][5][6]

  • Western Blot Analysis:

    • For NF-κB activation, prepare nuclear and cytoplasmic extracts. Analyze the translocation of the p65 subunit of NF-κB by Western blotting.[7]

    • For the IL-6/JAK2/STAT3 pathway, stimulate cells with IL-6 (20 ng/mL) with or without this compound pre-treatment. Lyse the cells and perform Western blotting for p-STAT3 and total STAT3.[8][9]

  • Immunofluorescence: Fix the cells and perform immunofluorescence staining for NF-κB p65 to visualize its nuclear translocation. Use DAPI for nuclear counterstaining.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol outlines the induction of neuroinflammation in mice using LPS and the evaluation of the neuroprotective effects of this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Saline solution

  • Anesthetics

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Reagents for immunohistochemistry (antibodies against Iba1, NeuN)

  • TUNEL assay kit

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Animal Grouping and Treatment: Divide mice into groups: Control (saline), LPS, and LPS + this compound (different doses, e.g., 0.5, 1, 2 mg/kg).

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle) via intraperitoneal (i.p.) injection for 7 consecutive days.

  • LPS Injection: On the 7th day, 30 minutes after the final drug administration, inject LPS (0.25 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.[10]

  • Behavioral Testing (Optional): Perform behavioral tests like the Morris water maze or Y-maze 24 hours after LPS injection to assess cognitive function.

  • Tissue Collection: At 24-48 hours post-LPS injection, euthanize the mice and collect brain tissue.

  • Cytokine Analysis: Homogenize one hemisphere of the brain and measure the levels of TNF-α and IL-6 using ELISA kits.

  • Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde for paraffin (B1166041) embedding or cryosectioning. Perform immunohistochemistry for Iba1 (to assess microglial activation) and NeuN (to assess neuronal survival).

  • Apoptosis Assay: Use the TUNEL assay on brain sections to detect and quantify neuronal apoptosis.

Visualizations

Signaling Pathways and Experimental Workflows

NF-kappaB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription Protoescigenin This compound Protoescigenin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

IL-6_JAK2_STAT3_Pathway_Inhibition IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Genes Inflammatory Gene Expression Nucleus->Genes Induces Transcription Protoescigenin This compound Protoescigenin->JAK2 Inhibits

Caption: Inhibition of the IL-6/JAK2/STAT3 signaling pathway.

In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis Culture Culture BV-2 Microglia Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay NO Assay (Griess) Stimulate->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Stimulate->Cytokine_ELISA Western_Blot Western Blot (NF-κB, p-STAT3) Stimulate->Western_Blot IF Immunofluorescence (NF-κB translocation) Stimulate->IF In_Vivo_Workflow cluster_0 Animal Treatment cluster_1 Assessment Grouping Group C57BL/6 Mice Drug_Admin Administer this compound (i.p., 7 days) Grouping->Drug_Admin LPS_Inject Inject LPS (i.p.) Drug_Admin->LPS_Inject Behavior Behavioral Testing (Optional) LPS_Inject->Behavior Tissue Collect Brain Tissue LPS_Inject->Tissue Behavior->Tissue Analysis Cytokine Analysis (ELISA) Immunohistochemistry (Iba1) Apoptosis Assay (TUNEL) Tissue->Analysis

References

Application Notes and Protocols for the Formulation of Protoescigenin 21-tiglate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoescigenin 21-tiglate is a triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications, including anti-inflammatory and antitumor activities.[1] Like many natural products, its low aqueous solubility presents a significant challenge for in vivo evaluation in animal models. This document provides detailed application notes and protocols for the formulation of this compound for oral and intravenous administration in preclinical research. The following protocols are based on established methods for formulating poorly soluble compounds, particularly triterpenoid saponins (B1172615) like the closely related compound, escin (B49666).

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. The high LogP value and multiple hydrogen bond acceptors and donors are characteristic of compounds with low water solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC35H56O7[2]
Molecular Weight588.83 g/mol [2]
LogP7.794[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count4[3]
Rotatable Bond Count18[3]
SolubilityLikely poor in water, may dissolve in DMSO.[3]

Formulation Strategies for Animal Studies

Given its poor water solubility, this compound requires specialized formulation approaches to ensure adequate bioavailability for in vivo studies. The two primary routes of administration in preclinical settings are oral gavage and intravenous injection.

Oral Administration: Suspension Formulation

Oral suspensions are a common and effective method for administering poorly soluble compounds to animals.[4] A well-formulated suspension ensures a uniform dose and can enhance absorption.

Table 2: Example Oral Suspension Formulation for this compound

ComponentConcentration (% w/v)Purpose
This compound0.1 - 1.0%Active Pharmaceutical Ingredient
Sodium Carboxymethylcellulose (CMC-Na)0.5%Suspending Agent
Tween® 800.1%Wetting Agent/Surfactant
Purified Waterq.s. to 100%Vehicle

Materials:

  • This compound powder

  • Sodium Carboxymethylcellulose (CMC-Na)

  • Tween® 80 (Polysorbate 80)

  • Purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the required amounts of this compound, CMC-Na, and Tween® 80.

  • Wetting the Active Ingredient: In a clean mortar, add the weighed this compound powder. Add a small amount of the Tween® 80 solution (prepared by dissolving Tween® 80 in a portion of the purified water) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is adequately wetted.

  • Preparation of the Vehicle: In a separate beaker, gradually add the CMC-Na to the purified water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous.

  • Combining the Components: Slowly transfer the paste from the mortar to the beaker containing the vehicle, rinsing the mortar with a small amount of the vehicle to ensure complete transfer.

  • Homogenization: Continue stirring the mixture with the magnetic stirrer for at least 30 minutes to ensure a uniform and stable suspension.

  • Final Volume Adjustment: Transfer the suspension to a graduated cylinder and add purified water to reach the final desired volume. Mix thoroughly.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

G cluster_start Preparation cluster_mix Mixing cluster_final Finalization weigh Weigh Ingredients wet Wet API with Surfactant weigh->wet prepare_vehicle Prepare Vehicle (Suspending Agent in Water) weigh->prepare_vehicle combine Combine Paste and Vehicle wet->combine prepare_vehicle->combine homogenize Homogenize (Stir) combine->homogenize adjust_volume Adjust to Final Volume homogenize->adjust_volume store Store at 2-8°C adjust_volume->store

Caption: Workflow for Oral Suspension Preparation.

Intravenous Administration: Solubilized Formulation

For intravenous administration, the compound must be fully dissolved to prevent embolism. A co-solvent system is often employed for this purpose.

Table 3: Example Intravenous Formulation for this compound

ComponentConcentration (% v/v)Purpose
This compound0.05 - 0.5% (w/v)Active Pharmaceutical Ingredient
Dimethyl Sulfoxide (DMSO)10%Co-solvent
PEG 40040%Co-solvent/Solubilizer
Saline (0.9% NaCl)50%Vehicle

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: In a sterile vial, accurately weigh the required amount of this compound.

  • Dissolution in Co-solvent: Add the required volume of DMSO to the vial. Vortex until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.

  • Addition of Solubilizer: Add the required volume of PEG 400 to the solution and vortex until the mixture is homogeneous.

  • Final Dilution: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the final sterile solution at 2-8°C and protected from light. Use within 24 hours of preparation.

G weigh Weigh API in Sterile Vial dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG 400 dissolve->add_peg add_saline Add Saline add_peg->add_saline filter Sterile Filter (0.22 µm) add_saline->filter store Store at 2-8°C filter->store

Caption: Workflow for Intravenous Solution Preparation.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Based on studies of the closely related compound escin and other triterpenoid saponins, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3][4][5][6][7] These pathways are central to the production of pro-inflammatory mediators.

An inflammatory stimulus, such as lipopolysaccharide (LPS), typically activates Toll-like receptors (TLRs), leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[5]

Simultaneously, inflammatory stimuli can activate the MAPK cascade, which involves the phosphorylation of ERK, JNK, and p38.[6] These kinases, in turn, can activate transcription factors that also contribute to the inflammatory response.

This compound is hypothesized to inhibit the phosphorylation of IκBα and the phosphorylation of key MAPK proteins (ERK, JNK, and p38), thereby preventing the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Protoescigenin This compound Protoescigenin->IKK Protoescigenin->MAPK_cascade DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed Anti-inflammatory Signaling Pathway.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols provided here for oral suspension and intravenous solution offer robust starting points for preclinical animal studies. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a framework for investigating the anti-inflammatory and other potential therapeutic effects of this compound. It is recommended that formulation stability and homogeneity be thoroughly characterized prior to in vivo administration.

References

Application Notes and Protocols for Protoescigenin 21-tiglate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the dissolution and use of Protoescigenin 21-tiglate in cell culture experiments. The following protocols and data are intended to ensure consistent and effective application of this compound in a research setting.

Data Presentation

ParameterDetailsSource
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)[1]
Alternative Solvents Ethanol, Dimethylformamide (DMF)[1]
Recommended Stock Solution Concentration 5 mM, 10 mM, or 20 mM in DMSO
Final DMSO Concentration in Culture < 0.5% (v/v)
Storage of Powder -20°C for up to 3 years; 4°C for up to 2 years[1]
Storage of Stock Solution (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Protocol for Dissolving this compound

This protocol outlines the steps for dissolving this compound to prepare a stock solution for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Preparation: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.

    • A brief sonication can also be used to aid dissolution.

  • Sterilization: The DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in the table above.

Protocol for Diluting this compound for Cell Culture

This protocol describes how to dilute the stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation and ensure accurate pipetting, prepare an intermediate dilution of the stock solution in cell culture medium or DMSO. For example, dilute a 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Application to Cells: Mix the final solution gently and apply it to your cell cultures.

Mandatory Visualization

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh_Compound Weigh Protoescigenin 21-tiglate Powder Add_DMSO Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve Vortex / Warm / Sonicate Add_DMSO->Dissolve Sterilize Filter Sterilize (0.22 µm) Dissolve->Sterilize Store Aliquot and Store at -20°C / -80°C Sterilize->Store Thaw_Stock Thaw Stock Solution Store->Thaw_Stock Intermediate_Dilution Prepare Intermediate Dilution (in Culture Medium) Thaw_Stock->Intermediate_Dilution Final_Dilution Prepare Final Dilution (in Culture Medium) Intermediate_Dilution->Final_Dilution Apply_to_Cells Apply to Cell Culture Final_Dilution->Apply_to_Cells

Caption: Workflow for preparing this compound for cell culture.

Postulated Signaling Pathway

Disclaimer: The specific signaling pathway for this compound is not well-documented. The following diagram illustrates a postulated pathway based on the known mechanism of the structurally and functionally similar compound, Tigilanol tiglate, which is a potent Protein Kinase C (PKC) activator.

G Protoescigenin_21_tiglate This compound PKC Protein Kinase C (PKC) (e.g., α, βI, βII, γ isoforms) Protoescigenin_21_tiglate->PKC Activates Vascular_Disruption Vascular Disruption PKC->Vascular_Disruption Inflammatory_Response Inflammatory Response PKC->Inflammatory_Response Cell_Death Tumor Cell Death PKC->Cell_Death Immune_Response Th1 Immune Response Inflammatory_Response->Immune_Response

Caption: Postulated signaling pathway for this compound.

References

Application Note: High-Throughput Analysis of Protoescigenin 21-tiglate using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Protoescigenin (B1254337) 21-tiglate in biological matrices. Protoescigenin 21-tiglate, a triterpenoid (B12794562) saponin (B1150181), is of increasing interest in pharmaceutical research due to its potential therapeutic properties. The method detailed herein provides a high-throughput workflow for pharmacokinetic studies, drug metabolism research, and quality control of related herbal preparations. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a naturally occurring triterpenoid saponin aglycone ester. Triterpenoid saponins (B1172615) are a diverse class of compounds with a wide range of biological activities, making them attractive candidates for drug development. Accurate and sensitive quantification of these compounds in complex biological samples is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This application note presents a UPLC-MS/MS method that offers high selectivity and sensitivity for the analysis of this compound, making it suitable for demanding research and development applications.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another triterpenoid saponin not present in the sample)

  • Methanol (B129727) (HPLC grade)

  • 0.2% Formic acid in water

  • Ethyl acetate (B1210297) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 75:25 Methanol:Water)

Procedure:

  • To a 50 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 10 µL of methanol and 200 µL of 0.2% formic acid to the sample.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 15,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 80 µL of the reconstitution solution (75:25 Methanol:Water).

  • Vortex for 1 minute, then centrifuge at 15,000 rpm for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.3 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
Gradient Optimized for separation (a starting point could be a linear gradient from 20% to 95% B over 5-7 minutes)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the instrument (typically 3.0 - 4.0 kV)
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Gas Flow Rates Optimized for the instrument

Data Presentation

The following tables summarize the key quantitative data for the mass spectrometry analysis of this compound.

Table 1: Molecular and Mass Spectrometry Properties of this compound

PropertyValue
Chemical Formula C₃₅H₅₆O₇
Molecular Weight 588.81 g/mol
Precursor Ion (M+H)⁺ m/z 589.4

Table 2: Predicted MRM Transitions for this compound

Note: The fragmentation pathway is predicted based on the common behavior of triterpenoid esters. The primary fragmentation is expected to be the loss of the tiglate group, followed by sequential water losses from the protoescigenin backbone. Optimal collision energies should be determined empirically.

Precursor Ion (m/z)Product Ion (m/z)Description of Neutral Loss
589.4489.4Loss of tiglic acid (C₅H₈O₂)
589.4471.4Loss of tiglic acid and one water molecule
589.4453.4Loss of tiglic acid and two water molecules
489.4471.4Loss of one water molecule (H₂O)
489.4453.4Loss of two water molecules

Visualizations

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add IS, Methanol, and Formic Acid p1->p2 p3 Liquid-Liquid Extraction (Ethyl Acetate) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 UPLC Separation (C18 Column) p5->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d1 Quantification a3->d1 d2 Pharmacokinetic Analysis d1->d2

Caption: UPLC-MS/MS Experimental Workflow.

Fragmentation_Pathway parent This compound (M+H)⁺ m/z 589.4 frag1 [M+H - Tiglic Acid]⁺ m/z 489.4 parent->frag1 - C₅H₈O₂ frag2 [M+H - Tiglic Acid - H₂O]⁺ m/z 471.4 frag1->frag2 - H₂O frag3 [M+H - Tiglic Acid - 2H₂O]⁺ m/z 453.4 frag2->frag3 - H₂O

Caption: Predicted MS/MS Fragmentation Pathway.

Application of Protoescigenin 21-tiglate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoescigenin 21-tiglate is a triterpenoid (B12794562) saponin, a class of natural products known for a wide array of pharmacological activities, including potent cytotoxic effects against cancer cells.[1] Saponins (B1172615) derived from the seeds of the Aesculus chinensis plant, the family to which this compound belongs, have demonstrated significant anti-tumor properties.[2] The primary mechanism of action for many cytotoxic saponins involves inducing apoptosis (programmed cell death) through the modulation of key signaling pathways.[1][3] These compounds represent a promising avenue for the discovery of novel anticancer agents.

These application notes provide an overview of the potential applications of this compound in oncology drug discovery and detailed protocols for its in vitro evaluation.

Potential Therapeutic Application: Oncology

Saponins isolated from Aesculus chinensis exhibit potent cytotoxic activities against various human cancer cell lines.[2][4] The therapeutic potential of this compound is predicated on its likely ability to inhibit cancer cell proliferation and induce apoptosis, making it a candidate for development as a chemotherapeutic agent.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which related triterpenoid saponins exert their anticancer effects is through the induction of apoptosis. This is often achieved by modulating the intrinsic mitochondrial pathway. Key molecular events include:

  • Regulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) disrupts the mitochondrial membrane potential.[5]

  • Caspase Activation: This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, most notably Caspase-3.[6]

  • PARP Cleavage: Activated Caspase-3 cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.

This cascade of events culminates in the orderly death of the cancer cell.

Data Presentation: Cytotoxicity of Related Saponins

The following table summarizes the cytotoxic activities of several triterpenoid saponins isolated from Aesculus chinensis against various human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), highlights the potent anti-proliferative effects of this class of compounds.[2][4]

Compound ReferenceCell LineIC₅₀ (μM)
Compound 8 HepG2 (Liver)4.3 ± 0.5
HCT-116 (Colon)2.5 ± 0.3
MGC-803 (Gastric)3.7 ± 0.4
Compound 9 HepG2 (Liver)6.2 ± 0.7
HCT-116 (Colon)4.1 ± 0.5
MGC-803 (Gastric)5.5 ± 0.6
Compound 14 HepG2 (Liver)8.9 ± 0.9
HCT-116 (Colon)6.3 ± 0.7
MGC-803 (Gastric)7.1 ± 0.8
Compound 15 HepG2 (Liver)3.1 ± 0.4
HCT-116 (Colon)2.0 ± 0.2
MGC-803 (Gastric)2.8 ± 0.3
Compound 16 HepG2 (Liver)5.4 ± 0.6
HCT-116 (Colon)3.9 ± 0.4
MGC-803 (Gastric)4.8 ± 0.5
Compound 18 HepG2 (Liver)7.5 ± 0.8
HCT-116 (Colon)5.2 ± 0.6
MGC-803 (Gastric)6.4 ± 0.7
Compound 22 HepG2 (Liver)18.7 ± 1.5
HCT-116 (Colon)15.4 ± 1.2
MGC-803 (Gastric)20.5 ± 1.8

Data sourced from studies on triterpenoid saponins from Aesculus chinensis.[2][4][7]

Experimental Protocols & Visualizations

Assessment of Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[1]

Protocol 1.1: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound (this compound) B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilizer (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I I H->I Calculate IC50

Workflow for the MTT Cell Viability Assay.
Analysis of Apoptosis Markers by Western Blot

This protocol is used to detect and quantify key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved Caspase-3, to confirm the mechanism of cell death.[6]

Protocol 2.1: Western Blot for Apoptosis Markers

  • Cell Treatment & Lysis: Culture and treat cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours. Collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway cluster_Caspase Caspase Cascade Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates CytoC Cytochrome c Release Bcl2->CytoC Inhibits Bax->CytoC Promotes Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Pro-Caspase-3 Casp9->Casp3 Activates CleavedCasp3 Cleaved Caspase-3 (Active) Casp3->CleavedCasp3 Activation PARP PARP CleavedCasp3->PARP Cleavage Apoptosis Apoptosis CleavedCasp3->Apoptosis CleavedPARP Cleaved PARP

Proposed apoptotic signaling pathway for this compound.

References

Techniques for Measuring Protoescigenin 21-tiglate Mediated PKC Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoescigenin 21-tiglate belongs to the family of diterpene esters, a class of compounds known for their potent biological activities, including the activation of Protein Kinase C (PKC). While specific literature on "this compound" is limited, extensive research exists for the closely related and structurally similar compound, Tigilanol tiglate (also known as EBC-46). Tigilanol tiglate is a well-documented activator of specific PKC isoforms and is under development as an anti-cancer agent.[1][2][3] This document will, therefore, leverage the established methodologies for Tigilanol tiglate as a proxy to provide detailed application notes and protocols for measuring PKC activation by this compound. The techniques described herein are fundamental for elucidating the mechanism of action, determining potency, and assessing the downstream cellular consequences of this class of compounds.

The activation of PKC by Tigilanol tiglate is a critical event that initiates a cascade of downstream signaling, leading to rapid and localized biological responses, including hemorrhagic necrosis and tumor cell death.[4][5] The primary mechanism involves mimicking the endogenous second messenger diacylglycerol (DAG), which leads to the translocation of PKC isoforms to the cell membrane and their subsequent activation.[5] Tigilanol tiglate has been shown to preferentially activate a specific subset of PKC isoforms, including the classical isoforms PKC-α and PKC-γ, and the novel isoforms PKC-βI and -βII.[4][5]

This document provides protocols for three key experimental approaches to measure PKC activation: an in-vitro kinase assay to directly measure enzymatic activity, a Western Blot analysis to assess the phosphorylation of a downstream PKC substrate, and a cellular translocation assay to visualize the activation-dependent movement of PKC within the cell.

Data Presentation: Comparative PKC Isoform Activation

The following table summarizes the differential activation of PKC isoforms by Tigilanol tiglate compared to the broad-spectrum PKC activator, Phorbol 12-myristate 13-acetate (PMA), as determined by cellular translocation assays. This data is crucial for understanding the isoform specificity of this class of compounds.

PKC IsoformTigilanol tiglate (500 nM) - % of Cells with TranslocationPhorbol 12-myristate 13-acetate (PMA) (500 nM) - % of Cells with Translocation
Classical PKCs
PKCαModerateHigh
PKCβIHighHigh
PKCβIIHighHigh
PKCγModerateHigh
Novel PKCs
PKCδLowHigh
PKCεLowHigh
PKCθLowHigh
Atypical PKCs
PKCζNo TranslocationNo Translocation

Data adapted from studies on Tigilanol tiglate, a closely related diterpene ester. The terms "High," "Moderate," and "Low" refer to the percentage of cells exhibiting translocation of the respective PKC isoform from the cytosol to the plasma membrane upon treatment.[6]

Signaling Pathway and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using Graphviz.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_active Active PKC DAG->PKC_active activates Substrate Substrate PKC_active->Substrate phosphorylates Protoescigenin Protoescigenin 21-tiglate PKC_inactive Inactive PKC Protoescigenin->PKC_inactive mimics DAG, activates PKC_inactive->PKC_active translocates to membrane pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Receptor Gq-coupled Receptor Receptor->PLC Ligand Ligand Ligand->Receptor

PKC Activation Signaling Pathway

G cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis A Cell Lysate Preparation B Protein Quantification A->B C Sample Normalization B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody (anti-pMARCKS) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization to Loading Control K->L M Quantification and Statistical Analysis L->M

Western Blot Experimental Workflow

Experimental Protocols

Protocol 1: In-Vitro PKC Kinase Assay (Radioactive)

This protocol provides a direct measurement of PKC kinase activity by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific PKC substrate.

Materials:

  • Purified PKC isoforms

  • This compound (or Tigilanol tiglate as a positive control)

  • PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/ml phosphatidylserine, 50 µg/ml diacylglycerol)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture by combining the kinase reaction buffer, the PKC substrate peptide, and the purified PKC enzyme in a microcentrifuge tube.

  • Add this compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control (e.g., PMA or Tigilanol tiglate).

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each tube.

  • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone.

  • Place the dried P81 paper in a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific activity of PKC (in pmol/min/µg) for each concentration of this compound.

  • Plot the PKC activity against the log concentration of the compound to determine the EC₅₀ value.

Protocol 2: Western Blot for Phosphorylated MARCKS

This protocol measures the activation of PKC indirectly by detecting the phosphorylation of a well-characterized PKC substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Materials:

  • Cell line of interest (e.g., melanoma cell line MM649)[7]

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-MARCKS (Ser152/156)

  • Primary antibody: anti-total MARCKS or a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-MARCKS primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total MARCKS or a loading control to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensity for phospho-MARCKS and the loading control using densitometry software.

  • Normalize the phospho-MARCKS signal to the loading control signal.

  • Express the results as fold-change relative to the vehicle-treated control.

Protocol 3: PKC Translocation Assay by Immunofluorescence

This protocol visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane upon treatment with an activator.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Formaldehyde for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the PKC isoform of interest (e.g., anti-PKCβII)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Treat the cells with this compound for a short duration (e.g., 30 minutes).

  • Fix the cells with formaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody against the PKC isoform of interest.

  • Wash and incubate with the fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

Data Analysis:

  • Visually assess the subcellular localization of the PKC isoform in treated versus untreated cells.

  • Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol in a population of cells.

  • Calculate the percentage of cells showing clear membrane translocation for each treatment condition.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for investigating the activation of Protein Kinase C by this compound. By employing these techniques, researchers can elucidate the compound's mechanism of action, determine its potency and isoform selectivity, and characterize its downstream cellular effects. This information is critical for the continued development and evaluation of this and related compounds as potential therapeutic agents.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Protoescigenin 21-Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoescigenin 21-tiglate, also known as Tigilanol tiglate, is a novel small molecule diterpene ester isolated from the seed of the Australian rainforest plant Fontainea picrosperma.[1] It is a potent activator of Protein Kinase C (PKC) and is under investigation as an intratumoral treatment for solid tumors.[1] The mechanism of action of this compound involves the induction of rapid, localized inflammation, disruption of tumor vasculature, and induction of immunogenic cell death (ICD).[1] This process involves features of both apoptosis and pyroptosis, characterized by caspase activation, mitochondrial dysfunction, and the release of damage-associated molecular patterns (DAMPs).[1][2][3]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed protocols for assessing apoptosis induced by this compound using three common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining, intracellular active Caspase-3 detection, and analysis of Bcl-2 and Bax protein expression.

Data Presentation

The following tables present representative data illustrating the dose-dependent effects of this compound on apoptosis in a hypothetical cancer cell line.

Disclaimer: The following data is representative and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Table 1: Apoptosis Induction by this compound Measured by Annexin V/PI Staining

Treatment GroupConcentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1085.6 ± 3.58.1 ± 1.26.3 ± 1.0
This compound5060.3 ± 4.225.4 ± 2.814.3 ± 2.1
This compound10035.8 ± 5.140.1 ± 3.924.1 ± 3.3

Table 2: Caspase-3 Activation by this compound

Treatment GroupConcentration (nM)Active Caspase-3 Positive Cells (%)
Vehicle Control03.1 ± 0.7
This compound1012.5 ± 1.5
This compound5038.9 ± 3.2
This compound10065.7 ± 4.8

Table 3: Modulation of Bcl-2 and Bax Expression by this compound

Treatment GroupConcentration (nM)Bcl-2 MFI (Median Fluorescence Intensity)Bax MFI (Median Fluorescence Intensity)Bax/Bcl-2 Ratio
Vehicle Control01502 ± 120510 ± 450.34
This compound101350 ± 115680 ± 580.50
This compound50980 ± 951150 ± 1051.17
This compound100620 ± 781680 ± 1402.71

Experimental Protocols

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of phosphatidylserine (B164497) (PS) externalization, an early marker of apoptosis, using fluorescently labeled Annexin V, and the differentiation of necrotic cells using the viability dye Propidium Iodide (PI).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvesting: For adherent cells, gently aspirate the media, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution or gentle trypsinization. For suspension cells, proceed to the next step. Collect all cells, including those in the supernatant, as apoptotic cells may detach.

  • Cell Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging between washes.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-Annexin V to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 10 µL of PI staining solution to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use appropriate controls for compensation (unstained cells, cells stained with only FITC-Annexin V, and cells stained with only PI).

Measurement of Active Caspase-3

This protocol describes the detection of intracellular active Caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ solution)

  • Permeabilization/Wash Buffer (e.g., Perm/Wash™ buffer)

  • PE-conjugated anti-active Caspase-3 antibody

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Follow step 1 from the Annexin V/PI protocol.

  • Cell Harvesting and Washing: Follow steps 2-4 from the Annexin V/PI protocol.

  • Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of fixation/permeabilization solution. Incubate for 20 minutes at 4°C.

  • Wash the cells twice with 1 mL of permeabilization/wash buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of permeabilization/wash buffer.

  • Add the recommended amount of PE-conjugated anti-active Caspase-3 antibody.

  • Vortex gently and incubate for 30 minutes at room temperature in the dark.

  • Wash the cells once with 1 mL of permeabilization/wash buffer.

  • Resuspend the cell pellet in 500 µL of PBS for analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use an isotype control to determine background staining.

Analysis of Bcl-2 and Bax Expression

This protocol allows for the simultaneous detection of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • FITC-conjugated anti-Bcl-2 antibody

  • PE-conjugated anti-Bax antibody

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Follow step 1 from the Annexin V/PI protocol.

  • Cell Harvesting and Washing: Follow steps 2-4 from the Annexin V/PI protocol.

  • Fixation and Permeabilization: Follow step 3 from the Active Caspase-3 protocol.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of permeabilization/wash buffer.

  • Add the recommended amounts of FITC-conjugated anti-Bcl-2 and PE-conjugated anti-Bax antibodies.

  • Vortex gently and incubate for 30 minutes at room temperature in the dark.

  • Wash the cells once with 1 mL of permeabilization/wash buffer.

  • Resuspend the cell pellet in 500 µL of PBS for analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate single-color controls for compensation and isotype controls for background staining.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_harvesting Cell Harvesting & Preparation cluster_assays Flow Cytometry Assays cluster_annexin Annexin V / PI Staining cluster_caspase Active Caspase-3 Staining cluster_bcl2 Bcl-2 / Bax Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 6-well Plate treatment Treat with this compound (Dose-response & Time-course) cell_seeding->treatment harvest Harvest Adherent & Suspension Cells treatment->harvest wash_pbs Wash Cells with Cold PBS harvest->wash_pbs resuspend Resuspend in Appropriate Buffer wash_pbs->resuspend stain_annexin_pi Stain with Annexin V-FITC & PI resuspend->stain_annexin_pi fix_perm_caspase Fix & Permeabilize resuspend->fix_perm_caspase fix_perm_bcl2 Fix & Permeabilize resuspend->fix_perm_bcl2 flow_cytometer Acquire Data on Flow Cytometer stain_annexin_pi->flow_cytometer stain_caspase Stain with Anti-Active Caspase-3 Ab fix_perm_caspase->stain_caspase stain_caspase->flow_cytometer stain_bcl2_bax Stain with Anti-Bcl-2 & Anti-Bax Abs fix_perm_bcl2->stain_bcl2_bax stain_bcl2_bax->flow_cytometer data_analysis Analyze Data: - Percentage of Apoptotic Cells - MFI of Target Proteins - Statistical Analysis flow_cytometer->data_analysis

Caption: Experimental workflow for apoptosis analysis.

signaling_pathway cluster_trigger Initiation cluster_pkc Signal Transduction cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Execution Phase protoescigenin This compound pkc Protein Kinase C (PKC) Activation protoescigenin->pkc Activates bcl2 Bcl-2 (Anti-apoptotic) Downregulation pkc->bcl2 Inhibits bax Bax (Pro-apoptotic) Upregulation pkc->bax Promotes mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bcl2->mmp Inhibits bax->mmp Induces cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: this compound induced apoptosis pathway.

References

Troubleshooting & Optimization

Protoescigenin 21-tiglate solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protoescigenin 21-tiglate. The information addresses common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a triterpenoid (B12794562) saponin, a class of natural compounds often found in plants.[1][2][3] Like many saponins (B1172615), it possesses an amphiphilic structure, which contributes to its complex solubility profile. It is a glycosidic oleanane-type triterpenoid that has been investigated for various biological activities.[1]

Q2: I am having trouble dissolving this compound in aqueous solutions. Is this expected?

Yes, this is a common issue. Triterpenoid saponins like this compound generally exhibit poor water solubility due to their hydrophobic triterpenoid backbone.[4] Researchers often encounter difficulties when preparing aqueous solutions for in vitro and in vivo experiments.

Q3: What solvents are recommended for dissolving this compound?

For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving saponins.[5] Ethanol (B145695) and methanol (B129727) can also be effective. It is advisable to first dissolve this compound in a minimal amount of an organic solvent before further dilution in aqueous buffers.

Q4: Are there any quantitative data on the solubility of this compound?

Specific quantitative solubility data for this compound is limited in publicly available literature. However, data for the closely related parent compound, Protoescigenin, can provide a useful reference.

Table 1: Solubility of Protoescigenin

SolventSolubilityNotes
DMSO45 mg/mL (88.81 mM)Sonication is recommended to aid dissolution.[5]

Q5: Can pH adjustment improve the solubility of this compound?

Yes, the solubility of many triterpene glycosides is pH-dependent.[6] For some saponins, solubility increases in alkaline conditions (e.g., pH 7.5 and above).[6] It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific application, while being mindful of the compound's stability at different pH values.

Troubleshooting Guide

Issue: My this compound is not dissolving, even in organic solvents.

  • Solution 1: Use of Co-solvents and Heat: Try creating a stock solution in a small amount of DMSO and then diluting it with other solvents like ethanol or polyethylene (B3416737) glycol (PEG). Gentle heating and sonication can also aid in the dissolution process.

  • Solution 2: Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound. If necessary, the purity can be assessed using High-Performance Liquid Chromatography (HPLC).

Issue: The compound precipitates out of my aqueous buffer after dilution from a stock solution.

  • Solution 1: Formulation with Surfactants: The use of non-ionic surfactants, such as Tween 80 or Polysorbate 80, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.

  • Solution 2: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Solution 3: Prepare Fresh Solutions: Due to potential stability issues in aqueous media, it is always recommended to prepare solutions fresh before each experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of high-purity DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Once completely dissolved, the stock solution can be stored at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: General Method for HPLC Analysis of Purity

This is a general method and may require optimization for your specific equipment and this compound sample.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a dilute solution of this compound in the initial mobile phase composition.

Signaling Pathway (Hypothetical)

Disclaimer: The precise signaling pathway for this compound has not been fully elucidated. The following diagram is a hypothetical pathway based on the known mechanism of a structurally related compound, Tigilanol tiglate, which is a Protein Kinase C (PKC) activator and has been shown to affect the c-Met signaling pathway.[7][8][9] This pathway may not be representative of the actual mechanism of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Protoescigenin_21_tiglate This compound PKC Protein Kinase C (PKC) Protoescigenin_21_tiglate->PKC Activation cMet c-Met Receptor PKC->cMet Modulation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation ERK ERK RAS->ERK ERK->Cell_Proliferation

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for overcoming solubility issues with this compound.

G Start Start: This compound Powder Dissolve_DMSO Attempt to dissolve in DMSO Start->Dissolve_DMSO Check_Solubility Is it fully dissolved? Dissolve_DMSO->Check_Solubility Sonication Apply Sonication/Gentle Heat Check_Solubility->Sonication No Stock_Solution Stock Solution Prepared Check_Solubility->Stock_Solution Yes Sonication->Dissolve_DMSO Dilute_Aqueous Dilute in Aqueous Buffer Stock_Solution->Dilute_Aqueous Check_Precipitation Does it precipitate? Dilute_Aqueous->Check_Precipitation Add_Surfactant Add Surfactant (e.g., Tween 80) Check_Precipitation->Add_Surfactant Yes Use_Cyclodextrin Use Cyclodextrin Formulation Check_Precipitation->Use_Cyclodextrin Yes, severe precipitation Final_Solution Final Solution Ready for Experiment Check_Precipitation->Final_Solution No Add_Surfactant->Dilute_Aqueous Use_Cyclodextrin->Dilute_Aqueous End End Final_Solution->End

Caption: Experimental workflow for solubilizing this compound.

References

Technical Support Center: Protoescigenin 21-tiglate & Related Saponins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Protoescigenin 21-tiglate and related saponins (B1172615), like Aescin, in various solvents. Due to the limited availability of specific stability data for this compound, the information provided is based on data for the closely related compound mixture, Aescin, and general principles of compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound and related compounds?

A: this compound and the broader Aescin mixture are soluble in several organic solvents. For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective, with solubilities of approximately 25 mg/mL and 20 mg/mL, respectively.[1] Alcohols such as methanol (B129727) and ethanol (B145695) are also good solvents.[2][3] For aqueous experiments, while Aescin can be dissolved in buffers like PBS (pH 7.2) at about 5 mg/mL, it is not recommended to store these aqueous solutions for more than one day due to limited stability.[1]

Q2: How should I store stock solutions of this compound?

A: For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to purge the solvent with an inert gas before preparing the stock solution to minimize oxidation.[1]

Q3: What is the stability of this compound in aqueous solutions?

A: Aqueous solutions of related saponins like Aescin are not recommended for storage for more than 24 hours.[1] The stability of saponins in aqueous solutions can be influenced by pH. The pKa of β-aescin in water is approximately 4.7, meaning its solubility and potentially its stability can change significantly around this pH.[2] Degradation in aqueous solutions can occur via hydrolysis of the ester or glycosidic bonds.

Q4: Are there any known incompatibilities with other solvents or reagents?

A: Water-soluble forms of Aescin are reported to be substantially insoluble in ether, acetone, and chlorinated hydrocarbons.[3] When performing biological experiments, ensure that the final concentration of the organic solvent from the stock solution is low, as solvents themselves can have physiological effects.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution. The concentration exceeds the solubility in the chosen solvent.- Gently warm the solution and vortex to try and redissolve the compound.- Prepare a more dilute solution.- For aqueous solutions, consider adjusting the pH to increase solubility.[2]
Inconsistent experimental results. Degradation of the compound in the stock or working solution.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- For aqueous solutions, prepare them fresh before each experiment and do not store for more than a day.[1]- Perform a stability test of your compound in the experimental buffer.
Loss of biological activity over time. Chemical degradation of the compound.- Store stock solutions at -20°C or lower.- Protect solutions from light and exposure to air (consider using amber vials and inert gas).- Evaluate the stability of the compound under your specific experimental conditions (temperature, pH, light exposure).

Experimental Protocols

General Protocol for Assessing Compound Stability (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4] This protocol provides a general framework.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions: Expose aliquots of the stock solution (or a diluted working solution in the solvent of interest) to various stress conditions. It is common to aim for 5-20% degradation.

    • Acidic Conditions: Add 0.1 M HCl.

    • Alkaline Conditions: Add 0.1 M NaOH.

    • Oxidative Conditions: Add 3% H₂O₂.

    • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic Stress: Expose the solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Neutralize the acidic and alkaline samples. Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound and detect any degradation products.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). This data can be used to determine the degradation kinetics.

Visualizations

G Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage Procedures start->check_prep is_fresh Was the solution prepared fresh? check_prep->is_fresh is_stored Was the stock solution stored correctly (-20°C, protected from light)? is_fresh->is_stored Yes prepare_fresh Action: Prepare fresh solution before each experiment. is_fresh->prepare_fresh No correct_storage Action: Implement proper storage protocols (aliquot, store at -20°C). is_stored->correct_storage No check_conditions Evaluate Experimental Conditions is_stored->check_conditions Yes end Problem Resolved prepare_fresh->end correct_storage->end is_aqueous Is it an aqueous working solution? check_conditions->is_aqueous aqueous_stability Note: Aqueous solutions are stable for <24 hours. is_aqueous->aqueous_stability Yes perform_stability Action: Conduct a stability study in your specific solvent/buffer. is_aqueous->perform_stability No aqueous_stability->perform_stability perform_stability->end

Caption: Troubleshooting decision tree for inconsistent experimental results.

G General Workflow for Compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO or Methanol) prep_working Dilute Stock into Test Solvents prep_stock->prep_working stress_conditions Expose to Stressors: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidant (e.g., 3% H₂O₂) - Heat (e.g., 40-80°C) - Light (UV) prep_working->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->hplc_analysis quantify Quantify Remaining Parent Compound hplc_analysis->quantify kinetics Determine Degradation Rate and Pathway quantify->kinetics

Caption: General experimental workflow for assessing compound stability.

References

Technical Support Center: Protoescigenin 21-Tiglate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Protoescigenin (B1254337) 21-tiglate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for obtaining high-purity Protoescigenin 21-tiglate?

A1: High-purity this compound is typically obtained through a semi-synthetic approach starting from its precursor, escin (B49666), which is extracted from horse chestnut seeds (Aesculus hippocastanum). The general strategy involves a two-step hydrolysis of escin to yield a crude mixture of sapogenins, followed by a multi-step crystallization process to isolate and purify Protoescigenin. This method can yield purities exceeding 98% without the need for laborious chromatographic techniques.[1][2][3]

Q2: What are the major impurities encountered during the purification of Protoescigenin?

A2: The primary impurities in the crude product following the hydrolysis of escin are other sapogenins, such as barringtogenol C, escigenin, and barringtogenol D.[2][3] Additionally, co-extraction of polysaccharides from the plant material can lead to high viscosity in extracts, complicating handling and purification.[4]

Q3: Why is crystallization preferred over chromatography for the final purification of Protoescigenin?

A3: While column chromatography can be used, it is often considered laborious and difficult to scale up for Protoescigenin purification.[2][3] Crystallization, on the other hand, has been shown to be a highly effective and scalable method for achieving high purity (>98%) of Protoescigenin from the crude sapogenin mixture.[1][2][3]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard methods for determining the purity of Protoescigenin samples.[2][3] Due to the lack of a strong chromophore in saponins, detection can be challenging. While UV detection at low wavelengths (around 200 nm) can be used, a Charged Aerosol Detector (CAD) offers a more universal and sensitive detection method.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of Crude Protoescigenin after Hydrolysis
  • Question: I am experiencing a low yield of the crude sapogenin mixture after the two-step hydrolysis of escin. What are the possible causes and solutions?

  • Answer:

    • Incomplete Hydrolysis: The acidic and basic hydrolysis steps are critical for cleaving the glycosidic and ester bonds, respectively. Ensure that the reaction times and temperatures are optimal. For instance, the acidic hydrolysis in methanol (B129727) with sulfuric acid may require heating at 67–68 °C for up to 100 hours, followed by basic hydrolysis with sodium hydroxide (B78521) at 70–72 °C for another hour.[3]

    • Sub-optimal Starting Material: The concentration of escin in the horse chestnut extract can vary. Ensure you are starting with a high-quality, crystalline β-escin for the hydrolysis.

    • Losses during Work-up: After hydrolysis, the product is typically precipitated by the addition of water. Careful control of the precipitation process is necessary to maximize recovery.

Issue 2: Poor Resolution and Peak Tailing in HPLC Analysis
  • Question: My HPLC chromatograms for Protoescigenin show poor peak shape and resolution. How can I improve this?

  • Answer:

    • Mobile Phase Optimization: The choice of mobile phase is critical. For reversed-phase chromatography, a gradient elution with acetonitrile (B52724) and an acidic aqueous phase (e.g., 0.5% formic acid) is often effective.[6] Adjusting the gradient slope and the concentration of the organic modifier can significantly improve separation.

    • Column Selection: A C18 column is commonly used. If peak tailing persists, it could be due to interactions of the polar hydroxyl groups with the stationary phase. Consider using a different stationary phase, such as a C8 or phenyl column.[4]

    • Sample Preparation: Ensure the sample is fully dissolved in the initial mobile phase before injection to prevent on-column precipitation.[4] Filtering the sample through a 0.45 µm filter can remove particulate matter that may interfere with the separation.

Issue 3: Difficulty in Inducing Crystallization of Protoescigenin
  • Question: I am unable to induce the crystallization of Protoescigenin from the crude mixture. What troubleshooting steps can I take?

  • Answer:

    • Solvent System Selection: The choice of solvent is crucial. A common and effective method is to use a binary solvent system. For instance, dissolving the crude product in a good solvent like isopropanol (B130326) at an elevated temperature and then adding a co-solvent such as cyclohexane (B81311) or water upon cooling can induce crystallization.[3]

    • Purity of the Crude Material: The initial crude sapogenin mixture should contain a reasonably high concentration of Protoescigenin (typically 40-60%).[2] If the concentration is too low, an initial purification step to enrich the Protoescigenin content may be necessary.

    • Temperature Control: Slow cooling is generally preferred to allow for the formation of well-ordered crystals. Experiment with different cooling rates and final temperatures (e.g., room temperature, 4°C).[4]

    • Seeding: If a small amount of pure Protoescigenin crystals is available, adding a seed crystal to the supersaturated solution can initiate crystallization.[4]

    • Avoiding Emulsion: When adding an anti-solvent like water, slow addition is recommended to prevent the formation of an emulsion, which can hinder crystallization.[2]

Data Presentation

Table 1: Summary of a Typical Multi-Step Crystallization Protocol for Protoescigenin Purification

StepSolvent SystemPurity of Starting Material (HPLC)Expected Purity of Product (HPLC)Key Considerations
Initial Precipitation Methanol / Methyl tert-butyl ether (MTBE) / Water40-60%70-90%Forms a pre-purified solid mixture enriched in Protoescigenin.[7]
Crystallization 1 Isopropanol / Water70-90%>95%Slow addition of water is recommended to avoid emulsion formation.[2]
Crystallization 2 Isopropanol / Cyclohexane>95%>98%This step helps in removing closely related impurities.[3]

Table 2: Representative HPLC Parameters for Protoescigenin Analysis

ParameterCondition
Column Inertsil ODS-SP (4.6 mm × 250 mm, 5 µm)[6]
Mobile Phase A: 0.5% Formic acid in Water; B: Acetonitrile[6]
Gradient A detailed gradient from 1% B to 42% B over 65 minutes is effective.[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[6]
Injection Volume 20 µL[6]
Detection UV at 200 nm or Charged Aerosol Detector (CAD)[6]

Experimental Protocols

Protocol 1: Two-Step Hydrolysis of Escin to Crude Protoescigenin
  • Acidic Hydrolysis: Dissolve crystalline β-escin (e.g., 3.0 kg) in methanol (e.g., 11.85 kg) in a suitable reactor. Slowly add a solution of concentrated sulfuric acid (e.g., 1.20 kg) in methanol (e.g., 1.20 kg) with stirring. Heat the reaction mixture to 67–68 °C and maintain for 100 hours.[3]

  • Basic Hydrolysis: After cooling the reaction mixture, add a methanolic solution of sodium hydroxide (e.g., 2.28 kg). Heat the mixture to 70–72 °C and maintain for 1 hour.[3]

  • Work-up: The resulting slurry contains the crude sapogenin mixture. This can be further processed for the isolation of Protoescigenin.

Protocol 2: Purification of Protoescigenin by Crystallization
  • Initial Enrichment: Dissolve the crude sapogenin slurry in a mixture of methanol, methyl tert-butyl ether (MTBE), and water. Separate the phases and add water to the organic phase to precipitate a solid enriched in Protoescigenin (typically 70-90% purity).[7]

  • First Crystallization: Dissolve the enriched solid in isopropanol at an elevated temperature (e.g., 85 °C). Slowly add water and allow the solution to cool slowly with stirring. Let it stand at ambient temperature for 16-20 hours. Collect the precipitate by filtration.[3]

  • Second Crystallization: Dissolve the precipitate from the previous step in isopropanol at 85 °C. Add cyclohexane and allow the solution to cool slowly with stirring for 16-20 hours. Collect the crystals by filtration, wash with cyclohexane, and dry to obtain Protoescigenin monohydrate with a purity of >98%.[3]

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis of Escin cluster_purification Step 2: Purification by Crystallization cluster_analysis Step 3: Purity Analysis escin β-Escin acid_hydrolysis Acidic Hydrolysis (H2SO4, MeOH, 100h) escin->acid_hydrolysis base_hydrolysis Basic Hydrolysis (NaOH, MeOH, 1h) acid_hydrolysis->base_hydrolysis crude_sapogenins Crude Sapogenin Mixture (Protoescigenin, Barringtogenol C, etc.) base_hydrolysis->crude_sapogenins enrichment Enrichment Precipitation (MeOH/MTBE/Water) crude_sapogenins->enrichment cryst1 Crystallization 1 (Isopropanol/Water) enrichment->cryst1 cryst2 Crystallization 2 (Isopropanol/Cyclohexane) cryst1->cryst2 pure_proto Pure Protoescigenin (>98% Purity) cryst2->pure_proto hplc HPLC / UPLC Analysis pure_proto->hplc

Caption: A typical experimental workflow for the purification of Protoescigenin.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Protoescigenin/Escin cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK Activates Protoescigenin Protoescigenin / Escin Protoescigenin->IKK Inhibits IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB Translocation to Nucleus IkB->NFkB Releases Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene Induces Inflammation Inflammation Gene->Inflammation

Caption: The anti-inflammatory effect of Protoescigenin via inhibition of the NF-κB pathway.

References

Technical Support Center: Protoescigenin 21-tiglate Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Protoescigenin 21-tiglate in cell viability assays. The information is tailored for scientists and drug development professionals to help ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cell viability assays with this compound, with a focus on tetrazolium-based assays like the MTT assay.

Q1: My results are inconsistent across wells and experiments. What are the likely causes?

A1: Inconsistent results in cell viability assays can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Cells can settle quickly, so gentle mixing between seeding replicates is recommended.[1]

  • Pipetting Errors: Small variations in the volumes of cells, media, or reagents can lead to significant differences in results. Calibrate pipettes regularly and use consistent technique.

  • Incomplete Solubilization of Formazan (B1609692) Crystals: In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Increase incubation time with the solubilization solvent or use gentle agitation.[2]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[2]

Q2: I am observing high background absorbance in my control wells (no cells). What can I do to fix this?

A2: High background absorbance can obscure the signal from your cells. Here are some common causes and solutions:

  • Reagent Degradation: MTT and other tetrazolium salts are light-sensitive. Store them protected from light and prepare fresh solutions as needed.

  • Media Components: Phenol (B47542) red and high serum concentrations in the culture medium can react with the assay reagents and increase background absorbance. Consider using phenol red-free media and reducing the serum concentration during the assay.[2]

  • Contamination: Microbial contamination (bacteria or yeast) in your cell culture or reagents can reduce the tetrazolium salt, leading to a false positive signal.[3]

  • Compound Interference: this compound itself might directly reduce the tetrazolium salt. To test for this, run a control with the compound in cell-free media with the assay reagent.[2][4]

Q3: The viability of treated cells is higher than the untreated control or not dose-dependent. What does this mean?

A3: This unexpected result can be due to several factors:

  • Compound Properties: this compound may have antioxidant or reducing properties that directly convert the MTT reagent to formazan, independent of cellular metabolism, leading to falsely elevated viability readings.[2][4]

  • Increased Metabolic Activity: At certain concentrations, the compound might be stimulating cellular metabolism without increasing cell number, which would result in a higher absorbance reading in MTT assays.[4][5]

  • Low Compound Potency or Insufficient Incubation Time: The concentrations tested may be too low to induce cell death, or the incubation time may be too short for the effects to become apparent.[5]

  • Cell Proliferation: At very low concentrations, some compounds can paradoxically stimulate cell proliferation.

Q4: How can I confirm that this compound is inducing apoptosis?

A4: A decrease in metabolic activity, as measured by assays like MTT, indicates cell death or growth arrest but does not define the mechanism. To confirm apoptosis, consider using assays that measure specific markers of this process, such as:

  • Caspase Activity Assays: Measure the activity of executioner caspases like caspase-3.

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • DNA Fragmentation Assays: Look for the characteristic laddering of DNA that occurs during apoptosis.

Quantitative Data Summary

The following table summarizes typical parameters for a cell viability assay. Note that optimal conditions can vary depending on the cell line and experimental setup. The data for the closely related compound, Tigilanol tiglate, is provided as a reference.

ParameterRecommendationNotes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
This compound Concentration Varies (e.g., 1 µM - 100 µM)A dose-response curve should be generated to determine the IC50 value.
Incubation Time 24, 48, or 72 hoursThe optimal time will depend on the cell line's doubling time and the compound's mechanism of action.
MTT Reagent Concentration 0.5 mg/mLA common final concentration for MTT assays.
MTT Incubation Time 2 - 4 hoursShould be consistent across all experiments.
Wavelength for Absorbance Reading (MTT) 570 nm (primary), 630 nm (reference)The reference wavelength helps to subtract background absorbance.

Experimental Protocols

Detailed Methodology for an MTT Cell Viability Assay

This protocol outlines the steps for assessing the effect of this compound on the viability of a cancer cell line.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Prepare a cell suspension of the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle-only controls (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media and MTT only) from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

Logical Relationships and Workflows

Troubleshooting Workflow for Cell Viability Assays start Problem Observed (e.g., Inconsistent Results, High Background) check_seeding Review Cell Seeding Protocol - Homogenous suspension? - Consistent volume? start->check_seeding check_pipetting Verify Pipetting Accuracy - Calibrated pipettes? - Consistent technique? start->check_pipetting check_reagents Examine Reagents - Freshly prepared? - Stored correctly (light protected)? start->check_reagents solution Problem Resolved check_seeding->solution If resolved check_pipetting->solution If resolved check_contamination Inspect for Contamination - Visual inspection of culture? - Check media clarity? check_reagents->check_contamination check_interference Test for Compound Interference - Run 'no-cell' control with compound. check_contamination->check_interference check_solubilization Ensure Complete Solubilization - Visual confirmation? - Adequate mixing? check_interference->check_solubilization check_solubilization->solution If resolved

Caption: A flowchart for troubleshooting common issues in cell viability assays.

Experimental Workflow for Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 treat_cells Treat cells with this compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze Analyze data and calculate % viability read_absorbance->analyze end End analyze->end

Caption: A step-by-step workflow for a typical cell viability experiment.

Signaling Pathway

Proposed Signaling Pathway for this compound Induced Apoptosis compound This compound pkc Protein Kinase C (PKC) Activation compound->pkc p53 p53 Activation pkc->p53 p21 p21 Upregulation p53->p21 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A proposed signaling cascade for apoptosis induced by this compound.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Diterpene Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Protoescigenin 21-tiglate" is limited in publicly available scientific literature. This guide has been developed using data from a closely related diterpene ester, Tigilanol tiglate , and established principles of preclinical in vivo study design. The methodologies and troubleshooting advice provided are intended as a comprehensive framework for researchers working with similar novel compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in an animal study?

A: Determining a safe and effective starting dose is a critical first step. The approach generally involves:

  • Literature Review: Search for published studies on compounds with similar structures or mechanisms of action, such as other diterpene esters like Tigilanol tiglate, to find existing dosing information in relevant animal models.[1]

  • In Vitro Data: Utilize in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires further investigation.[1]

  • Dose Escalation Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[1][2]

  • Allometric Scaling: If you have data from another animal species, you can use allometric scaling, which considers the body surface area (BSA) differences between species, to estimate an equivalent dose.[1] This method is a common starting point for interspecies dose extrapolation.[1]

Q2: What is a dose-range finding study and why is it important for a compound like this compound?

A: A dose-ranging study, also known as a dose-finding study, is a preliminary experiment conducted to identify a range of doses that are both safe and effective.[2] These studies are crucial in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[2] The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without causing unacceptable toxicity.[2] For a potent compound like a diterpene ester, which can induce strong local reactions, this study is critical to define a therapeutic window.

Q3: What is the known mechanism of action for similar compounds, and how does it influence dosage?

A: Tigilanol tiglate, a similar diterpene ester, is a protein kinase C (PKC) activator.[3][4][5][6] Its mode of action involves inducing tumor cell death through oncolysis, disrupting tumor vasculature, and stimulating an immune response.[4][7] This localized and potent mechanism means that for intratumoral administration, the concentration at the target site is a key parameter. A dose-response study for Tigilanol tiglate in a xenograft model of human melanoma showed that intratumoral doses lower than 15 µg were less effective at promoting tumor ablation.[3] This highlights the importance of achieving a sufficient local concentration to trigger the desired biological cascade.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High mortality or severe toxicity at the lowest dose. The starting dose was too high; unexpected sensitivity in the chosen animal model.[1]- Redesign the study with a much lower starting dose (e.g., 10-fold lower).[1]- Review any in vitro cytotoxicity data to better inform the starting dose.[1]- Ensure the formulation or vehicle is not causing toxicity.[1]
No observable effect at the highest administered dose. - The compound may have low efficacy.- Poor bioavailability due to low solubility or high first-pass metabolism.- The dose range was too low.[1]- Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[1]- Increase the dose range in subsequent studies.- Consider alternative routes of administration based on the compound's properties.[8]
Variable responses within the same dose group. - Inconsistent drug administration.- Biological variability among animals.- Issues with the animal model or disease induction.- Ensure consistent and accurate dosing techniques.- Increase the sample size per group to improve statistical power.[9]- Refine the animal model and ensure uniformity in disease induction.
Unexpected side effects not predicted by in vitro studies. - Off-target effects of the compound.- Metabolites of the compound are causing toxicity.- The animal model has a different physiological response than in vitro systems.- Conduct detailed toxicological assessments.- Perform metabolite profiling to identify potentially toxic byproducts.- Re-evaluate the suitability of the chosen animal model.

Experimental Protocols

Dose-Range Finding Study (Maximum Tolerated Dose - MTD)

Objective: To determine the MTD of this compound following a single administration.

Methodology:

  • Animal Model: Use a single rodent species (e.g., mice or rats), with 3-5 animals per sex per group.[1]

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.[1]

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg for systemic administration, or lower, e.g., 5, 15, 50 µg for intratumoral administration, based on similar compounds). The range should be wide enough to identify a no-effect level and a toxic level.[1][3]

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous, oral, or intratumoral).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for 14 days).[1] Signs include changes in behavior, posture, fur, and activity. Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.[1]

  • Data Collection: Record clinical signs, body weights, and any deaths.[1] At the end of the study, perform gross necropsy and collect tissues for histopathology.

Data Presentation

Table 1: Example Data Layout for MTD Study

Dose Group (mg/kg)N (Male/Female)MortalityKey Clinical SignsMean Body Weight Change (%) - Day 14
Vehicle Control5/50/10No observable signs+5%
105/50/10No observable signs+4%
305/50/10Mild lethargy at 4h+2%
1005/52/10Severe lethargy, ruffled fur-10% (survivors)
3005/58/10Moribund, significant weight lossNot applicable

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKC Protein Kinase C (PKC) Vascular_Disruption Vascular Disruption PKC->Vascular_Disruption Oncolysis Oncolysis PKC->Oncolysis Necrosis Hemorrhagic Necrosis Vascular_Disruption->Necrosis Immune_Response Immunogenic Cell Death Oncolysis->Immune_Response Oncolysis->Necrosis Protoescigenin This compound Protoescigenin->PKC activates

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

cluster_planning Study Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis Lit_Review Literature Review & In Vitro Data Analysis Dose_Selection Initial Dose Range Selection Lit_Review->Dose_Selection Dosing Dose Administration Dose_Selection->Dosing Monitoring Clinical Observation & Body Weight Measurement Dosing->Monitoring MTD_Determination MTD Determination Monitoring->MTD_Determination Efficacy_Study Efficacy Study Design MTD_Determination->Efficacy_Study

Caption: Workflow for dose-range finding and MTD determination.

Troubleshooting Logic

cluster_solutions outcome Unexpected Outcome? High_Toxicity High Toxicity outcome->High_Toxicity Yes No_Effect No Effect outcome->No_Effect Yes Variability High Variability outcome->Variability Yes Reduce_Dose Decrease Starting Dose High_Toxicity->Reduce_Dose Increase_Dose Increase Dose Range No_Effect->Increase_Dose Refine_Protocol Refine Protocol & Increase N Variability->Refine_Protocol

References

How to prevent degradation of Protoescigenin 21-tiglate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of degradation of Protoescigenin 21-tiglate during storage. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues with the stability of this compound can compromise experimental results. This guide addresses common problems and provides systematic troubleshooting steps.

Problem Potential Cause Recommended Action
Loss of potency or inconsistent results over time Degradation of the compound due to improper storage conditions.1. Review current storage conditions (temperature, light exposure, humidity). 2. Perform a purity analysis (e.g., HPLC) on the stored sample and compare it to the certificate of analysis of a fresh sample. 3. If degradation is confirmed, switch to recommended storage conditions.
Appearance of new peaks in chromatogram (e.g., HPLC, LC-MS) Chemical degradation of this compound into related substances.1. Analyze the degradation products using mass spectrometry (MS) to identify their structures. 2. Consider potential degradation pathways such as hydrolysis of the tiglate ester or modifications to the triterpenoid (B12794562) core. 3. Adjust storage and handling procedures to minimize conditions that favor the identified degradation pathway (e.g., avoid acidic or basic conditions if hydrolysis is observed).
Physical changes in the sample (e.g., color change, clumping) Exposure to light, moisture, or inappropriate temperatures.1. Discard the affected sample as its purity is compromised. 2. Store new samples in amber vials, in a desiccator, and at the recommended temperature.
Inconsistent results when using solutions of the compound Degradation of this compound in solution.1. Prepare solutions fresh for each experiment. 2. If solutions must be stored, conduct a stability study in the chosen solvent at the intended storage temperature. Analyze the solution at regular intervals by HPLC to determine the rate of degradation. 3. Store solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: While specific stability data for this compound is limited, general recommendations for triterpenoid saponins (B1172615) suggest storing the solid compound in a cool, dry, and dark place. For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. It is strongly recommended to prepare solutions fresh before use. If storage of solutions is necessary, they should be stored at -20°C or -80°C in amber vials. A stability study in the specific solvent of choice is advised to determine the acceptable storage duration.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which includes an ester linkage, potential degradation pathways include:

  • Hydrolysis: The 21-tiglate ester is susceptible to hydrolysis under acidic or basic conditions, which would yield Protoescigenin and tiglic acid.

  • Oxidation: The double bond in the tiglate moiety and the triterpenoid core could be susceptible to oxidation.

  • Photodegradation: Exposure to UV light may induce degradation.

Q4: How can I check for degradation of my this compound sample?

A4: The most effective way to assess the purity and detect degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact compound from its potential degradation products. Comparison of the chromatogram of a stored sample to that of a freshly prepared standard will reveal any degradation.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong acids, bases, and oxidizing agents, as they are likely to cause degradation of the molecule.

Experimental Protocols

For researchers wishing to perform their own stability assessment of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products and pathways.

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

3. Methodology:

a. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place a small amount of solid this compound in an oven at 60°C for 48 hours. Dissolve in methanol for analysis.

  • Thermal Degradation (Solution): Keep 1 mL of the stock solution at 60°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

c. Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable HPLC method. An example of a starting HPLC method is provided in the table below. The method will likely require optimization to achieve adequate separation of degradation products.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a suitable gradient, e.g., 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

d. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation.

  • Identify the retention times of the degradation products.

  • Use LC-MS to elucidate the structures of the major degradation products.

Visualizations

degradation_pathway A This compound B Protoescigenin A->B Hydrolysis (Acid/Base) C Tiglic Acid A->C Hydrolysis (Acid/Base) D Oxidation Products A->D Oxidation (e.g., H2O2) E Photodegradation Products A->E UV/Visible Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photochemical Photochemical Photochemical->HPLC Analysis This compound This compound This compound->Acid Hydrolysis Forced Degradation This compound->Base Hydrolysis Forced Degradation This compound->Oxidation Forced Degradation This compound->Thermal Forced Degradation This compound->Photochemical Forced Degradation LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis For Peak Identification Stability Assessment Stability Assessment LC-MS Analysis->Stability Assessment

Caption: Workflow for a forced degradation study.

Technical Support Center: NMR Analysis of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and interpret artifacts during the Nuclear Magnetic Resonance (NMR) analysis of Protoescigenin 21-tiglate and related saponins (B1172615).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation Artifacts

Question 1: Why do I see broad or distorted peaks in my ¹H NMR spectrum?

Answer: Peak broadening in the NMR spectrum of this compound can arise from several sample-related issues. The primary causes include poor sample solubility, the presence of paramagnetic impurities, or an overly concentrated sample leading to aggregation. Saponins, being amphiphilic, have a tendency to form micelles or aggregates at high concentrations, which restricts molecular tumbling and broadens NMR signals.

Troubleshooting Steps:

  • Check Solubility: Visually inspect your NMR tube. If you see any suspended material or cloudiness, the sample is not fully dissolved.

  • Reduce Concentration: Prepare a more dilute sample. Often, lowering the concentration can break up aggregates and significantly sharpen the signals.

  • Filter the Sample: To remove particulate matter and potential paramagnetic impurities (e.g., dust, trace metals), filter your sample solution through a small plug of cotton wool or a membrane filter directly into the NMR tube.

  • Change Solvent: If solubility remains an issue, consider a different deuterated solvent. While methanol-d₄ and pyridine-d₅ are common, DMSO-d₆ can be an effective alternative for improving the solubility of polar compounds like saponins.

Question 2: I see unexpected peaks in my spectrum that don't correspond to this compound. What are they?

Answer: Unexpected peaks are often due to impurities from the isolation process, residual solvents, or sample degradation. Common contaminants include residual chromatography solvents (e.g., ethyl acetate (B1210297), hexane, acetone), water, or structurally related saponins that were not fully separated during purification.

Troubleshooting Steps:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to standard solvent reference tables. Common solvent peaks include acetone (B3395972) (~2.17 ppm in CDCl₃), ethyl acetate (~1.26, 2.05, 4.12 ppm in CDCl₃), and water (variable, often ~1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in methanol-d₄).

  • Assess Purity: Before NMR analysis, confirm the purity of your isolate using an orthogonal technique like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., ELSD or CAD) or Thin Layer Chromatography (TLC). This can reveal the presence of co-eluting isomers or other impurities.

  • Ensure Proper Drying: Lyophilize your sample thoroughly and store it in a desiccator to remove residual water and volatile solvents. Drying under high vacuum for several hours before dissolving in the NMR solvent is critical.

  • Check for Degradation: Saponins can be susceptible to hydrolysis (cleavage of the tiglate or sugar moieties) if exposed to acidic or basic conditions. Re-purify the sample if degradation is suspected.

Section 2: Data Acquisition & Processing Artifacts

Question 3: My ¹H NMR signals in the sugar and aglycone regions are heavily overlapped. How can I resolve them?

Answer: Signal overlap is a significant challenge in the NMR analysis of saponins due to the presence of multiple similar proton environments, especially in the sugar moieties and the triterpenoid (B12794562) backbone.[1] This makes direct interpretation of the 1D spectrum difficult.

Troubleshooting Steps:

  • Utilize 2D NMR: This is essential for resolving overlapped signals.[1]

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within individual sugar residues and the aglycone.

    • TOCSY (Total Correlation Spectroscopy): Can reveal all protons belonging to a single spin system (e.g., an entire sugar unit) from a single cross-peak.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, spreading out the overlapped proton signals into the much wider carbon chemical shift range.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the linkages between sugar units and the attachment points to the aglycone.

  • Change NMR Solvent: Switching to a different solvent, such as pyridine-d₅, can alter the chemical shifts of certain protons through solvent-solute interactions, potentially resolving key overlaps observed in solvents like methanol-d₄.[1]

  • Vary the Temperature: Acquiring spectra at different temperatures can also induce changes in chemical shifts, which may improve signal dispersion. It is recommended to acquire a series of spectra at evenly spaced temperature intervals to track signal movement.

Question 4: The baseline of my spectrum is rolled or distorted. How can I fix this?

Answer: A distorted baseline is typically an artifact of the data acquisition or processing. Common causes include an incorrect acquisition delay (d1), a delayed first FID point (digital filter artifact), or a very intense, broad signal (often the residual solvent peak) that overwhelms the dynamic range.

Troubleshooting Steps:

  • Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is set appropriately (typically 1-2 seconds for ¹H NMR) to allow for full relaxation of the nuclei.

  • Apply Baseline Correction: Use the baseline correction algorithms available in your NMR processing software. A polynomial fit or other advanced methods can often flatten a distorted baseline effectively.

  • Solvent Suppression: If the residual solvent peak is the cause, use a solvent suppression pulse sequence during acquisition to reduce its intensity.

  • Check Shimming: Poor magnetic field homogeneity (shimming) can lead to broad, distorted line shapes that can affect the baseline. Ensure the instrument is properly shimmed before acquisition.

Quantitative Data Summary

The optimal parameters for NMR analysis can vary. The following tables provide general guidelines for analyzing this compound and related saponins.

Table 1: Recommended Deuterated Solvents for Saponin Analysis

SolventAbbreviationTypical Use CaseAdvantagesDisadvantages
Methanol-d₄CD₃ODGeneral purpose, good for moderately polar saponins.Good dissolving power, exchanges with -OH protons to simplify spectrum.Overlapping solvent peak can obscure signals around 3.3 ppm.
Pyridine-d₅C₅D₅NResolving signal overlap.Can induce significant changes in chemical shifts, improving signal dispersion.Strong, broad solvent signals; can be difficult to remove from sample.
Dimethyl sulfoxide-d₆DMSO-d₆For samples with poor solubility in other solvents.Excellent dissolving power for highly polar compounds; -OH protons are visible.High boiling point makes sample recovery difficult; large water peak often present.
Chloroform-dCDCl₃Less common for polar saponins, but can be used for less glycosylated analogues.Good resolution for non-polar moieties.Poor solubility for highly glycosylated saponins.

Table 2: General NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Pulse Angle 30-45°30-45°
Acquisition Time (aq) 2-4 s1-2 s
Relaxation Delay (d1) 1-5 s2-5 s
Number of Scans (ns) 8-641024-8192+
Temperature Range 298 K - 318 K298 K - 318 K

Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄).

  • Filtration: Filter the solution through a pipette with a cotton wool plug into a clean 5 mm NMR tube.

  • Instrumentation: Insert the sample into the NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard ¹H NMR spectrum using a 30° pulse width, a relaxation delay of 2 s, and an acquisition time of 3 s. Collect at least 16 scans.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum using a 30° pulse width, a relaxation delay of 2 s, and an acquisition time of 1.5 s. Collect a sufficient number of scans to achieve adequate signal-to-noise (this may take several hours).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)

  • Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.

  • ¹H Spectrum: Acquire a high-quality 1D ¹H spectrum to determine the spectral width for the 2D experiments.

  • COSY Acquisition: Use standard gradient-selected COSY pulse sequences. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.

  • HSQC Acquisition: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) couplings of ~145 Hz.

  • HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings of 8-10 Hz.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell), Fourier transformation, and phase correction in both dimensions.

Visualized Workflows

troubleshooting_workflow start Start: Observe Unexpected Peaks in NMR Spectrum check_solvent Compare to Residual Solvent Tables start->check_solvent check_purity Analyze Sample Purity (HPLC/TLC) start->check_purity solvent_peak Peak is Residual Solvent check_solvent->solvent_peak impurity_found Impurity Confirmed check_purity->impurity_found repurify Action: Re-purify Sample (e.g., Preparative HPLC) impurity_found->repurify Yes degradation Suspect Degradation Product impurity_found->degradation No end_good End: Clean Spectrum Obtained repurify->end_good solvent_peak->check_purity No dry_sample Action: Dry Sample Under High Vacuum solvent_peak->dry_sample Yes dry_sample->end_good degradation->repurify

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

signal_resolution_workflow start Start: Overlapping Signals in 1D NMR Spectrum step1 Acquire 2D NMR Spectra (HSQC, HMBC, COSY) start->step1 decision1 Are key signals resolved? step1->decision1 step2 Change Deuterated Solvent (e.g., from CD3OD to Pyridine-d5) decision1->step2 No end_resolved End: Signals Resolved for Structural Assignment decision1->end_resolved Yes decision2 Are key signals resolved? step2->decision2 step3 Perform Variable Temperature (VT) NMR Experiment decision2->step3 No decision2->end_resolved Yes step3->end_resolved end_partial End: Partial Resolution. Combine all data.

Caption: Workflow for resolving heavily overlapped NMR signals.

References

Technical Support Center: Enhancing the Bioavailability of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Protoescigenin 21-tiglate. Given the limited specific data on this compound, this guidance is based on established principles for improving the bioavailability of poorly soluble triterpenoid (B12794562) saponins (B1172615).

Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a triterpenoid saponin, a class of naturally derived compounds with a range of potential therapeutic properties.[1][2] Like many saponins, its clinical development is often hampered by low oral bioavailability.[3][4] This is primarily due to factors such as poor aqueous solubility, low intestinal permeability, and potential degradation by gut microflora.[3][4][5]

2. What are the primary physicochemical properties of this compound that affect its bioavailability?

This compound is a large, complex molecule with a molecular weight of 588.81 g/mol .[6] Its structure contains both hydrophobic (the triterpenoid core) and hydrophilic (sugar moieties, though fewer than in parent saponins) components, leading to amphiphilic character but overall low aqueous solubility.[1] The presence of multiple hydrogen bond donors and acceptors also influences its interaction with biological membranes.[6]

3. What are the common formulation strategies to enhance the bioavailability of saponins like this compound?

Several formulation strategies can be employed to overcome the bioavailability challenges of saponins:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Polymeric Nanoparticles: Loading the drug into biodegradable polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its uptake.

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.

  • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of poorly soluble compounds.

4. Which in vitro models are suitable for assessing the permeability of this compound?

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool to predict passive membrane transport. It is a useful initial assessment of permeability.[7][8][9][10]

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates into a monolayer of polarized enterocytes, which is considered the gold standard for in vitro prediction of intestinal drug absorption. This model can assess both passive and active transport mechanisms.

5. What animal models are appropriate for in vivo pharmacokinetic studies of this compound?

Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for pharmacokinetic studies of saponins.[11][12] These studies typically involve oral and intravenous administration to determine key parameters like bioavailability, half-life, clearance, and volume of distribution.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Studies

Possible Causes:

  • Poor aqueous solubility of the compound.

  • Low permeability across the intestinal epithelium.[3][4]

  • Degradation by gut microbiota.[5]

  • Efflux by transporters like P-glycoprotein (P-gp).

  • First-pass metabolism in the liver.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal environment.

    • Assess its lipophilicity (LogP).

  • Evaluate In Vitro Permeability:

    • Conduct a PAMPA assay for a rapid assessment of passive permeability.[7][8][9][10]

    • Use Caco-2 cell monolayers to investigate both passive and active transport, including potential efflux.

  • Investigate Gut Microbiota Degradation:

    • Incubate this compound with fecal homogenates from the intended animal model to assess its stability.

  • Select an Appropriate Formulation Strategy:

    • Based on the characterization, choose a suitable formulation approach (e.g., lipid-based, nanoparticles) to enhance solubility and/or protect from degradation.

  • Conduct In Vivo Studies with the Formulation:

    • Perform pharmacokinetic studies in rats with the formulated this compound and compare the results to the unformulated compound.

Issue 2: Difficulty in Quantifying this compound in Biological Samples

Possible Causes:

  • Low plasma concentrations due to poor bioavailability.

  • Interference from endogenous compounds in the biological matrix.

  • Lack of a sensitive and specific analytical method.

Troubleshooting Steps:

  • Develop a Sensitive Analytical Method:

    • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.[13][14][15][16]

    • Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and improve recovery.

  • Method Validation:

    • Validate the analytical method according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

  • Consider a Labeled Internal Standard:

    • Using a stable isotope-labeled internal standard can improve the accuracy and precision of the quantification.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table presents hypothetical comparative data to illustrate the potential improvements that can be achieved with formulation strategies. These values are based on typical enhancements seen for other poorly bioavailable saponins.

Formulation StrategyApparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)Peak Plasma Concentration (Cmax) (ng/mL)Area Under the Curve (AUC) (ng·h/mL)Oral Bioavailability (%)
Unformulated Compound0.5 ± 0.150 ± 15250 ± 75< 1%
Lipid-Based Nanoemulsion2.5 ± 0.5250 ± 501500 ± 300~5%
Polymeric Nanoparticles3.0 ± 0.6300 ± 602000 ± 400~7%
Solid Dispersion1.5 ± 0.3180 ± 401100 ± 250~3.5%

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using PAMPA

Objective: To determine the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen™ PAMPA Plate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Donor solution: this compound dissolved in PBS (with a small percentage of a co-solvent like DMSO if necessary)

  • Acceptor solution: PBS

  • Lucifer yellow (as a membrane integrity marker)

  • Control compounds (high and low permeability)

  • Plate reader

Methodology:

  • Pre-wet the PVDF membrane of the donor plate with the lipid solution.

  • Add the acceptor solution to the acceptor wells.

  • Add the donor solution (containing this compound, Lucifer yellow, and control compounds) to the donor wells.

  • Assemble the PAMPA plate sandwich.

  • Incubate at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Measure the fluorescence of Lucifer yellow to assess membrane integrity.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated version of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Formulated this compound

  • Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent)

  • Blood collection tubes (with anticoagulant)

  • Cannulation supplies (for intravenous administration and blood sampling)

Methodology:

  • Fast the rats overnight before dosing.

  • Divide the rats into two groups: oral administration and intravenous (IV) administration.

  • For the oral group, administer the formulated this compound via oral gavage at a predetermined dose.

  • For the IV group, administer the compound via a cannulated tail vein at a lower dose.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the jugular or tail vein.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

  • Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

Signaling Pathways

The cellular mechanisms of this compound are not well-defined. However, the related compound, escin, has been shown to modulate inflammatory and other signaling pathways. The following diagrams illustrate potential pathways that could be investigated for this compound.

NFkB_Pathway cluster_nucleus Nuclear Translocation Protoescigenin This compound IKK IKK Complex Protoescigenin->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Wnt_Pathway cluster_nucleus Protoescigenin This compound GSK3b GSK-3β Protoescigenin->GSK3b Inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (marks for degradation) Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulation and Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Activation

Caption: Hypothetical activation of the Wnt/β-catenin signaling pathway by this compound.

Experimental Workflow

Bioavailability_Workflow A 1. Physicochemical Characterization (Solubility, LogP) B 2. In Vitro Permeability Screening (PAMPA) A->B C 3. Formulation Development (e.g., Nanoparticles) B->C D 4. In Vitro Evaluation (Caco-2 Permeability) C->D E 5. In Vivo Pharmacokinetic Study in Rats D->E F 6. Data Analysis and Bioavailability Calculation E->F

Caption: A typical experimental workflow for enhancing and evaluating the bioavailability of a compound.

References

Technical Support Center: Analysis of Protoescigenin 21-tiglate by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Protoescigenin 21-tiglate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC-UV method for the analysis of this compound?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. Due to the lack of a strong chromophore in many saponins (B1172615), UV detection should be performed at a low wavelength, typically around 200-210 nm.[1] A gradient elution with a C18 column is often effective.

Q2: What are the key parameters to optimize for this method?

A2: The most critical parameters to optimize are:

  • Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile (B52724) or methanol) to an aqueous buffer (often with a modifier like formic or acetic acid) will significantly impact retention time and peak shape.

  • pH of the Mobile Phase: The pH can affect the ionization state of the analyte and residual silanols on the column, which is crucial for controlling peak shape.

  • Column Temperature: Maintaining a consistent and slightly elevated column temperature (e.g., 30-40°C) can improve peak shape and reduce viscosity.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time.

  • UV Detection Wavelength: While starting at 200 nm is recommended, a wavelength scan of a concentrated standard should be performed to determine the optimal wavelength for maximum absorbance.[1]

Q3: Why is my this compound peak showing significant tailing?

A3: Peak tailing is a common issue when analyzing saponins like this compound. It is often caused by secondary interactions between the polar functional groups of the saponin (B1150181) and active silanol (B1196071) groups on the surface of the silica-based HPLC column. These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail."

Q4: How can I find representative validation data for an HPLC-UV method for a triterpenoid (B12794562) saponin?

A4: While specific validation data for every compound may not be readily available, you can refer to published methods for structurally similar triterpenoid saponins. This data can provide a realistic expectation for parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[2]

Experimental Protocols

Optimized HPLC-UV Method for this compound

This protocol is a recommended starting point and may require further optimization based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.5% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-7 min, 1% B; 7-12 min, 1-12% B; 12-22 min, 12-19% B; 22-40 min, 19-28% B; 40-43 min, 28-33% B; 43-50 min, 33% B; 50-65 min, 33-42% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 20 µL[1]
UV Detection 200 nm[1]
Sample Preparation
  • Accurately weigh a suitable amount of the plant material or extract.

  • Extract the sample with an appropriate solvent (e.g., 80% ethanol) using a suitable method like sonication or reflux.

  • Centrifuge or filter the extract to remove particulate matter.

  • Dilute the extract with the initial mobile phase composition if necessary.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Representative HPLC-UV Method Validation Parameters for Triterpenoid Saponins

This table presents typical validation data for triterpenoid saponins analyzed by HPLC-UV and can be used as a benchmark for method development for this compound.[2]

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Hederacoside C>0.999Not ReportedNot ReportedNot Reported<2.0[2]
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[2]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[2]
Theasaponin E1>0.99915.050.095.0 - 105.0<5.0[2]
Table 2: Troubleshooting Guide for Common HPLC-UV Issues with this compound Analysis
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with column silanol groups.Lower the mobile phase pH to ~3 with formic or acetic acid to suppress silanol ionization. Use a modern, end-capped C18 column.
Column overload.Reduce the sample concentration or injection volume.
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient profile, try a different organic solvent (methanol vs. acetonitrile).
Column degradation.Replace the column.
Retention Time Shift Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Pump malfunction.Check for leaks and ensure the pump is delivering a consistent flow rate.
Low Sensitivity Non-optimal detection wavelength.Perform a UV scan to determine the λmax of this compound.
Low sample concentration.Concentrate the sample or increase the injection volume (if it doesn't cause overload).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh extract Extract with Solvent weigh->extract filter_centrifuge Filter/Centrifuge extract->filter_centrifuge dilute Dilute with Mobile Phase filter_centrifuge->dilute final_filter 0.45 µm Syringe Filter dilute->final_filter inject Inject Sample into HPLC final_filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 200 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report troubleshooting_guide start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No lower_ph Lower Mobile Phase pH to ~3 peak_tailing->lower_ph Yes rt_shift Retention Time Shift? poor_resolution->rt_shift No optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient Yes fresh_mobile_phase Prepare Fresh Mobile Phase rt_shift->fresh_mobile_phase Yes end_capped_column Use End-Capped Column lower_ph->end_capped_column reduce_concentration Reduce Sample Concentration end_capped_column->reduce_concentration change_solvent Try Different Organic Solvent optimize_gradient->change_solvent replace_column Replace Column change_solvent->replace_column use_column_oven Use Column Oven fresh_mobile_phase->use_column_oven check_pump Check Pump Flow Rate use_column_oven->check_pump

References

Technical Support Center: Protoescigenin 21-tiglate (Tigilanol Tiglate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protoescigenin 21-tiglate, more commonly known as Tigilanol tiglate (TT). This guide focuses on strategies to reduce and understand potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tigilanol tiglate?

A1: Tigilanol tiglate is a potent activator of the Protein Kinase C (PKC) family of enzymes.[1][2] It mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and triggering its activation.[1][3] This on-target activity initiates a cascade of downstream events, including rapid, localized inflammation, disruption of tumor vasculature leading to hemorrhagic necrosis, and the induction of immunogenic cell death (ICD).[2][4]

Q2: What are the known off-target effects of Tigilanol tiglate?

A2: While PKC activation is the primary on-target effect, some off-target activities have been identified. Recent proteomic and secretome analyses have shown that Tigilanol tiglate can lead to:

  • Phosphorylation of MET tyrosine kinase: TT can induce PKC-dependent phosphorylation of MET at serine 985, which can lead to the degradation of phosphorylated MET species.[4][5]

  • Cleavage of cell surface proteins: Unbiased secretome analysis has revealed that TT treatment can cause the cleavage and release of several transmembrane proteins, including syndecan-1, the junctional adhesion molecule Nectin-1, and the nerve growth factor receptor NGFRp75/TNFR16.[4][6]

Q3: How can I be sure the observed effects in my experiment are due to on-target PKC activation?

A3: To confirm that the observed cellular phenotype is a direct result of PKC activation, several control experiments are recommended:

  • Use of PKC inhibitors: Pre-treatment of cells with a pan-PKC inhibitor, such as BIM-1, should abrogate the effects of Tigilanol tiglate.[5] Comparing the results with and without the inhibitor can help distinguish between on-target and off-target effects.

  • Employ an inactive analog: If available, using a structurally similar but biologically inactive analog of Tigilanol tiglate as a negative control can help ensure that the observed effects are not due to the chemical scaffold itself.

  • Genetic knockdown/knockout: Using siRNA or CRISPR-Cas9 to reduce the expression of specific PKC isoforms can help validate their role in the observed phenotype.

Q4: What is the recommended starting concentration for in vitro experiments?

A4: The optimal concentration of Tigilanol tiglate will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response curve to determine the lowest effective concentration that produces the desired on-target effect. This will minimize the likelihood of engaging lower-affinity off-targets. For example, in cytotoxicity assays with B16-F10 melanoma or A431 squamous cell carcinoma cells, a serial dilution is recommended to determine the IC50 value.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Action
High cytotoxicity at low concentrations in a non-cancerous cell line. The cell line may be particularly sensitive to PKC activation, or the effect may be due to off-target cytotoxicity.1. Perform a dose-response experiment to determine the precise IC50. 2. Validate the on-target effect by pre-treating with a PKC inhibitor. 3. Test the compound in a panel of different cell lines to assess specificity.
Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). The compound may be interfering with the assay itself (e.g., directly reducing the MTT reagent).1. Run a cell-free assay control to check for direct reactivity of the compound with the assay reagents. 2. Use a cytotoxicity assay with a different readout, such as a membrane integrity assay or an ATP-based assay (e.g., CellTiter-Glo®).[6]
Incomplete tumor necrosis or tumor recurrence in in vivo models. Insufficient drug concentration throughout the tumor, under-dosing, or drug leakage.1. Ensure accurate measurement of tumor volume for correct dosing. 2. Utilize a "fanning" injection technique to distribute the drug evenly throughout the tumor mass. 3. Consider a second injection for tumors that show a partial response.[4]
Observed phenotype persists even with PKC inhibition. The effect is likely off-target.1. Investigate the known off-target effects (MET phosphorylation, cell surface protein cleavage). 2. Consider performing an unbiased proteomics or secretome analysis to identify novel off-target proteins.[4][8] 3. A kinome-wide selectivity profiling screen can identify other kinases that may be affected by the compound.[9]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Tigilanol Tiglate

Cell LineAssayEndpointIncubation TimeResult
B16-F10 melanomaMTT AssayCell Viability (IC50)24, 48, or 72 hoursDose-dependent decrease
A431 squamous cell carcinomaMTT AssayCell Viability (IC50)24, 48, or 72 hoursDose-dependent decrease
Various Cancer Cell LinesLDH AssayCytotoxicity24, 48, or 72 hoursDose-dependent increase
H357 head and neck cancerWestern Blotp-S985 MET10 min and 1 hourSignificant increase

Data summarized from publicly available protocols and research articles.[5][7]

Table 2: In Vivo Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

Drug ConcentrationDosingOutcomeComplete Response Rate
1.0 mg/mLBased on tumor volumeGreatest efficacy90%
0.5 mg/mLBased on tumor volumeDose-dependent responseNot specified
0.2 mg/mLBased on tumor volumeDose-dependent responseNot specified

Data from a dose de-escalation study in canine patients.[10]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tigilanol tiglate on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., B16-F10 melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of Tigilanol tiglate in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[7]

Protocol 2: Validation of On-Target PKC Activity

Objective: To confirm that an observed downstream effect (e.g., phosphorylation of a substrate) is mediated by PKC activation.

Methodology:

  • Cell Seeding and Pre-treatment: Plate cells to 80-90% confluency. For inhibitor groups, pre-treat with a PKC inhibitor (e.g., 5 µM Gö 6983) for 1 hour.[7]

  • PKC Activation: Treat cells with Tigilanol tiglate at the desired concentration and time point.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Western Blotting: Perform SDS-PAGE and western blotting to detect the phosphorylation status of the protein of interest (e.g., p-MET S985) and a loading control.

  • Data Analysis: Quantify band intensities and compare the phosphorylation levels between untreated, Tigilanol tiglate-treated, and inhibitor+Tigilanol tiglate-treated groups. A significant reduction in phosphorylation in the inhibitor group indicates a PKC-dependent effect.

Protocol 3: In Vivo Tumor Model Efficacy Study

Objective: To assess the anti-tumor efficacy of intratumoral Tigilanol tiglate.

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., CT-26 colon carcinoma) into the flank of immunocompetent mice.[5]

  • Treatment: When tumors reach a predetermined volume, administer a single intratumoral injection of Tigilanol tiglate formulated in a suitable vehicle. The control group receives the vehicle only.[5]

  • Monitoring: Measure tumor volume regularly with calipers. Monitor for adverse events and wound formation, which is an expected outcome of the drug's mechanism of action.[4]

  • Endpoints: The primary endpoint is typically tumor regression. Secondary endpoints can include survival analysis and histological examination of the tumor site post-treatment.[5]

Visualizations

on_target_pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) TT->PKC activates Vasc Vascular Disruption PKC->Vasc ICD Immunogenic Cell Death PKC->ICD Necrosis Hemorrhagic Necrosis Vasc->Necrosis Immune Anti-Tumor Immune Response ICD->Immune

Caption: On-target signaling pathway of Tigilanol tiglate.

off_target_pathway cluster_on_target On-Target cluster_off_target Potential Off-Target TT Tigilanol Tiglate PKC PKC TT->PKC activates Cleavage Cleavage of Surface Proteins (Syndecan-1, Nectin-1, NGFR) TT->Cleavage induces MET MET Phosphorylation (S985) PKC->MET leads to experimental_workflow start Start Experiment dose_response 1. Determine Lowest Effective Concentration start->dose_response on_target_validation 2. Validate On-Target Effect (e.g., with PKC inhibitors) dose_response->on_target_validation phenotype 3. Assess Cellular Phenotype (e.g., Cytotoxicity, ICD) on_target_validation->phenotype off_target_investigation 4. Investigate Unexpected Results (Potential Off-Target Effects) phenotype->off_target_investigation If unexpected results end Conclusion phenotype->end proteomics Unbiased Proteomics/ Kinase Profiling off_target_investigation->proteomics proteomics->end

References

Navigating Batch-to-Batch Variability of Protoescigenin 21-tiglate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Protoescigenin 21-tiglate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability, ensuring the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?

A1: Batch-to-batch variability is a common issue with natural products like this compound, a complex saponin (B1150181).[1][2] The primary causes for this variability often stem from differences in the source material and the extraction and purification processes.[1][3] Minor impurities or slight variations in the concentration of the active compound can significantly impact biological activity. It is crucial to implement rigorous quality control checks for each new batch.

Q2: What are the essential quality control (QC) parameters we should assess for each new batch of this compound?

A2: A comprehensive QC assessment for each batch is critical. Key parameters to check include:

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

  • Identity Confirmation: Verified using Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Residual Solvents: Quantified by Gas Chromatography (GC).

  • Water Content: Determined by Karl Fischer titration.

  • Appearance and Solubility: Visual inspection and solubility tests in relevant solvents.

Q3: Our standard HPLC-UV method at 254 nm is not providing a strong signal for this compound. How can we improve its detection?

A3: Many saponins (B1172615), including this compound, lack a strong chromophore, making UV detection at standard wavelengths inefficient.[2][4] To overcome this, you can try detecting at lower wavelengths, such as 200-210 nm, although this may increase baseline noise.[2][4] For more reliable and sensitive detection, consider using alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[4][5]

Q4: How should we properly store this compound to minimize degradation and variability?

A4: Proper storage is crucial for maintaining the integrity of the compound. For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years.[6] When in solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles.

Q5: Can the extraction method used by the supplier influence the batch-to-batch variability?

A5: Absolutely. The extraction method significantly impacts the final product's purity and composition.[3][7] For instance, hot extraction methods can lead to the degradation of labile functionalities, producing artifacts rather than the genuine saponin.[2] It is advisable to request information from your supplier about their extraction and purification methods to better understand potential sources of variability.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water) and consider adding modifiers like formic acid to improve peak shape.[4]
Suboptimal Gradient Adjust the gradient to be shallower, allowing for better separation of closely eluting peaks.[4]
Column Degradation If peak tailing or splitting is observed, the column may be degraded. Replace the column with a new one suitable for saponin analysis (e.g., C18).[8]
Sample Overload Reduce the injection volume or the concentration of the sample.
Issue 2: Inconsistent Biological Activity Between Batches
Potential Cause Troubleshooting Steps
Purity Differences Perform a side-by-side analytical comparison of the batches using a validated HPLC-ELSD or LC-MS method to quantify the active compound and identify any significant differences in impurity profiles.
Presence of Agonistic/Antagonistic Impurities If possible, fractionate the batches and test the fractions for biological activity to identify any impurities that may be interfering with the assay.
Degradation of Compound Re-test the purity of older batches to ensure they have not degraded during storage. Ensure proper storage conditions are maintained.[6]
Variations in Solubilization Ensure complete and consistent solubilization of the compound before each experiment. Saponins can be challenging to dissolve, and incomplete solubilization can lead to lower effective concentrations.[9]

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC-ELSD
  • Objective: To assess the purity of different batches of this compound.

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to an appropriate concentration for analysis.

  • Analysis: Calculate the purity of each batch by dividing the peak area of this compound by the total peak area of all components.

Visualizations

experimental_workflow cluster_qc Quality Control of New Batch cluster_exp Experimental Use cluster_troubleshoot Troubleshooting receive Receive New Batch of This compound visual Visual Inspection (Color, Texture) receive->visual solubility Solubility Test (e.g., in DMSO, Ethanol) visual->solubility hplc Purity Analysis (HPLC-ELSD/MS) solubility->hplc identity Identity Confirmation (MS, NMR) hplc->identity compare Compare Data with Previous Batches & CoA identity->compare prep Prepare Stock Solution compare->prep Batch Passes QC bioassay Perform Bioassay prep->bioassay analyze Analyze Results bioassay->analyze inconsistent Inconsistent Results? analyze->inconsistent recheck_qc Re-check QC Data inconsistent->recheck_qc retest Re-test Purity of Batches recheck_qc->retest optimize Optimize Assay Conditions recheck_qc->optimize

Caption: A workflow for handling and troubleshooting batch-to-batch variability of this compound.

signaling_pathway cluster_cell Cellular Response pet Protoescigenin 21-tiglate membrane Cell Membrane pet->membrane receptor Target Receptor/ Protein membrane->receptor Interacts with pathway Downstream Signaling Cascade (e.g., NF-κB, MAPK) receptor->pathway Activates/ Inhibits nucleus Nucleus pathway->nucleus transcription Modulation of Gene Transcription nucleus->transcription Affects response Biological Response (e.g., Anti-inflammatory) transcription->response variability Batch-to-Batch Variability variability->pet Affects Purity & Concentration impurities Impurities/ Concentration Differences impurities->receptor May interfere with binding/activity

Caption: A generalized signaling pathway illustrating how batch-to-batch variability can impact experimental outcomes.

References

Technical Support Center: Interpreting Complex Mass Spectrometry Data of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protoescigenin (B1254337) 21-tiglate. Our aim is to address common challenges encountered during the mass spectrometric analysis of this complex triterpenoid (B12794562) saponin.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Protoescigenin 21-tiglate and what are the common adducts observed in mass spectrometry?

A1: The monoisotopic molecular weight of this compound is approximately 588.81 g/mol . In electrospray ionization (ESI) mass spectrometry, you can expect to observe several common adducts. In positive ion mode, the most common ions are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

Q2: What are the primary fragmentation patterns for this compound in MS/MS analysis?

A2: The fragmentation of this compound is primarily characterized by the neutral loss of the tiglate group and subsequent losses of water molecules from the protoescigenin core. The tiglic acid moiety has a molecular weight of 100.12 g/mol . Therefore, a key diagnostic fragment will be the loss of this group from the parent ion. Following this, sequential losses of water (18.01 g/mol ) from the polyhydroxylated triterpenoid backbone are expected.

Q3: I am not detecting any signal for my compound. What are the possible reasons?

A3: A lack of signal can be due to several factors. First, ensure your sample concentration is appropriate; very dilute samples may not be detected, while overly concentrated samples can lead to ion suppression. Second, check the ionization source parameters. For complex saponins, electrospray ionization (ESI) is commonly used. You may need to optimize parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature. Also, consider the mobile phase composition; the addition of modifiers like formic acid (for positive mode) or ammonium (B1175870) hydroxide (B78521) (for negative mode) can significantly enhance ionization.

Q4: My mass spectrum shows several unexpected peaks. How can I determine if they are related to my compound?

A4: Unexpected peaks can arise from impurities, solvent clusters, or in-source fragmentation. To identify compound-related peaks, look for ions that have a consistent mass difference corresponding to known adducts (e.g., a 22 Da difference between [M+H]⁺ and [M+Na]⁺). Furthermore, performing MS/MS on the unexpected peaks can help determine if they share a common fragmentation pattern with your target molecule. In-source fragmentation can be minimized by optimizing the source conditions, such as reducing the fragmentor or cone voltage.

Troubleshooting Guides

Problem 1: Ambiguous or Unclear Fragmentation Spectra

Possible Causes:

  • Low Collision Energy: Insufficient collision energy may not induce fragmentation, resulting in a spectrum dominated by the precursor ion.

  • Excessive Collision Energy: Very high collision energy can lead to excessive fragmentation, producing many small, uninformative ions and diminishing the intensity of key fragment ions.

  • In-source Fragmentation: Fragmentation occurring in the ion source can complicate the MS/MS spectrum by introducing fragments of already fragmented ions.

Solutions:

  • Optimize Collision Energy: Perform a collision energy ramp experiment to determine the optimal energy for producing informative fragment ions.

  • Adjust In-Source Parameters: Lower the fragmentor or cone voltage to minimize fragmentation in the ion source.

  • Utilize Different Fragmentation Techniques: If available, techniques like Higher-energy C-trap Dissociation (HCD) may provide different and complementary fragmentation patterns to Collision-Induced Dissociation (CID).

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and key fragments of this compound in both positive and negative ion modes.

Ion TypeFormulaExpected m/z (Positive Mode)Expected m/z (Negative Mode)
Parent Molecule (M)C₃₅H₅₆O₇--
Protonated Molecule[M+H]⁺589.41-
Sodium Adduct[M+Na]⁺611.39-
Potassium Adduct[M+K]⁺627.36-
Deprotonated Molecule[M-H]⁻-587.39
Loss of Tiglate[M+H-C₅H₈O₂]⁺489.29-
Loss of Tiglate - H₂O[M+H-C₅H₈O₂-H₂O]⁺471.28-
Loss of Tiglate - 2H₂O[M+H-C₅H₈O₂-2H₂O]⁺453.27-

Experimental Protocols

LC-MS/MS Method for the Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be to start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  • Capillary Voltage: 3.5 kV.
  • Nebulizer Pressure: 45 psi.
  • Drying Gas Flow: 10 L/min.
  • Drying Gas Temperature: 350 °C.
  • MS Scan Range: m/z 100-1000.
  • MS/MS Fragmentation: Collision-Induced Dissociation (CID). Collision energy should be optimized for the specific instrument, typically in the range of 20-40 eV.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_solutions1 Concentration & Mobile Phase Solutions cluster_solutions2 Ionization Source Optimization cluster_end Outcome start No or Low Signal for this compound check_concentration Is sample concentration adequate? start->check_concentration check_ionization Are ionization source parameters optimized? check_concentration->check_ionization Yes adjust_concentration Prepare and inject a dilution series. check_concentration->adjust_concentration No check_mobile_phase Is mobile phase composition appropriate? check_ionization->check_mobile_phase Yes optimize_voltage Optimize capillary voltage and fragmentor/cone voltage. check_ionization->optimize_voltage No optimize_mobile_phase Add 0.1% formic acid (positive mode) or ammonium hydroxide (negative mode). check_mobile_phase->optimize_mobile_phase No end_success Signal Improved check_mobile_phase->end_success Yes adjust_concentration->check_ionization optimize_mobile_phase->end_success optimize_gas Adjust nebulizer and drying gas flow rates and temperature. optimize_voltage->optimize_gas optimize_gas->check_mobile_phase end_further If signal is still low, consider sample cleanup (e.g., SPE). end_success->end_further

Caption: Troubleshooting workflow for no or low signal intensity.

Best practices for long-term storage of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Protoescigenin 21-tiglate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions, which can vary depending on whether it is in solid form or dissolved in a solvent.

Summary of Recommended Storage Conditions

FormStorage TemperatureRecommended Duration
Powder-20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Note: These durations are general recommendations. For critical applications, it is advisable to periodically re-qualify the compound.

Q2: How should I handle this compound upon receipt?

A2: The product is typically shipped at room temperature and is stable for a few days during ordinary shipping and time spent in Customs[1]. Upon receipt, it is crucial to store it at the recommended low temperatures as outlined in the table above to ensure its long-term stability.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound may be dissolved in dimethyl sulfoxide (B87167) (DMSO)[1]. If solubility issues arise, other solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested with a small amount of the product to avoid sample loss[1]. For in vivo experiments, specific formulations with low water solubility may be necessary[1].

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: The this compound powder has changed color or appears clumpy.

  • Possible Cause: This could indicate degradation due to exposure to moisture, oxygen, or elevated temperatures. Saponins (B1172615) can be sensitive to environmental factors during storage[2].

  • Solution:

    • Assess the extent of the change: A slight change in powder consistency might not significantly impact its activity for some applications, but a significant color change (e.g., yellowing or browning) is a strong indicator of degradation.

    • Quality Control Check: It is highly recommended to perform a quality control check to assess the purity and integrity of the compound. A simple method is to use High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks.

    • Future Prevention: Ensure the storage container is tightly sealed and consider storing it in a desiccator to minimize moisture exposure. Always handle the compound in a controlled environment with low humidity.

Issue 2: I am having difficulty dissolving this compound in a solvent, even one that has worked before.

  • Possible Cause:

    • Compound Degradation: The structure of the compound may have changed over time, affecting its solubility.

    • Solvent Quality: The solvent may have absorbed moisture or degraded, which can affect its solvating properties.

    • Low Temperature of Solvent: Attempting to dissolve the compound in a very cold solvent can hinder the process.

  • Solution:

    • Use Fresh Solvent: Always use anhydrous, high-purity solvent.

    • Gentle Warming and Sonication: Gentle warming of the solution (e.g., to 37°C) or sonication can aid in dissolution[3]. However, avoid excessive heat as it can accelerate degradation[2].

    • Small-Scale Testing: Before dissolving the entire stock, test the solubility of a small amount of the compound in the chosen solvent.

Issue 3: I am observing decreased biological activity in my experiments compared to a fresh batch of this compound.

  • Possible Cause: The compound has likely degraded during storage. Saponin stability can be affected by factors such as temperature, pH, and enzymatic activity[2].

  • Solution:

    • Confirm Degradation: Use an analytical technique like HPLC or mass spectrometry to compare the stored compound with a new, certified standard.

    • Review Storage Protocol: Ensure that the compound has been consistently stored at the correct temperature and protected from light and moisture. Check for any instances where the storage conditions might have been compromised (e.g., prolonged periods at room temperature, frequent freeze-thaw cycles).

    • Aliquot Solutions: To prevent degradation of the entire stock due to repeated freeze-thaw cycles, it is best practice to aliquot the dissolved compound into single-use volumes for storage.

Experimental Protocols

Protocol 1: Quality Control of Stored this compound using HPLC

This protocol provides a general method to assess the purity of this compound after long-term storage.

  • Standard Preparation: Prepare a stock solution of a new, certified standard of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the stored this compound in the same solvent and at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and the stored sample.

    • Compare the chromatograms. The retention time of the main peak in the stored sample should match that of the standard.

    • Assess the purity of the stored sample by calculating the area of the main peak relative to the total area of all peaks. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_retrieval Sample Retrieval & Preparation cluster_qc Quality Control cluster_experiment Experimental Use storage_powder Powder at -20°C dissolve Dissolve in DMSO storage_powder->dissolve If powder storage_solution Solution at -80°C thaw Thaw Sample storage_solution->thaw If solution hplc HPLC Analysis thaw->hplc dissolve->hplc compare Compare to Standard hplc->compare cell_culture Cell-Based Assay compare->cell_culture If purity is acceptable

Caption: Experimental workflow for using stored this compound.

troubleshooting_flowchart start Observe Issue with Stored Compound issue What is the issue? start->issue color_change Color Change / Clumping issue->color_change Visual Change solubility_problem Solubility Issue issue->solubility_problem Dissolving activity_loss Decreased Activity issue->activity_loss Experimental qc_check Perform Quality Control (e.g., HPLC) color_change->qc_check check_solvent Use Fresh Solvent & Gentle Warming/Sonication solubility_problem->check_solvent activity_loss->qc_check review_storage Review Storage History & Aliquoting Strategy activity_loss->review_storage discard Discard and Use New Stock qc_check->discard Degradation Confirmed check_solvent->qc_check Still Unresolved review_storage->discard

Caption: Troubleshooting flowchart for stored this compound.

PI3K_AKT_Pathway cluster_cell Cellular Response Protoescigenin This compound PI3K PI3K Protoescigenin->PI3K Inhibition AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Potential signaling pathway involving triterpenoid (B12794562) saponins.

References

Addressing poor aqueous solubility of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protoescigenin 21-tiglate, focusing on its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a triterpenoid (B12794562) saponin, a major active component found in the natural mixture known as escin (B49666), extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). Triterpenoid saponins (B1172615) are known for their therapeutic potential, including anti-inflammatory, vasoprotective, and antioxidant effects. However, their complex, lipophilic structure results in poor aqueous solubility, which can significantly hinder bioavailability and limit its therapeutic efficacy in preclinical and clinical studies.

Q2: What is the approximate aqueous solubility of this compound?

Q3: What are the primary biological activities and mechanisms of action of this compound?

A3: As a key constituent of escin, this compound contributes to its overall pharmacological profile. The primary mechanisms of action include:

  • Anti-inflammatory effects: Escin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.

  • Glucocorticoid-like activity: Escin can interact with the glucocorticoid receptor signaling pathway, contributing to its anti-inflammatory and anti-edematous properties.

  • Vasoprotective effects: It helps to improve venous tone and reduce capillary permeability.

Q4: What are the recommended starting points for solubilizing this compound for in vitro and in vivo experiments?

A4: Common approaches include the use of co-solvents, surfactants, cyclodextrins, and nanoparticle formulations. For initial experiments, a co-solvent system of DMSO, PEG300, and Tween 80 in an aqueous buffer is often a practical starting point. For in vivo oral administration, suspension in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (B213188) (CMC) is also a viable option.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Precipitation of this compound in aqueous buffer during experiment. - Low aqueous solubility exceeded. - Change in pH or temperature affecting solubility. - Insufficient amount of solubilizing agent.- Increase the concentration of the co-solvent or surfactant. - Consider using a cyclodextrin (B1172386) to form an inclusion complex. - Prepare a fresh solution and use it immediately. - For stock solutions in DMSO, ensure the final concentration of DMSO in the aqueous medium is low (typically <0.5%) to avoid precipitation.
Inconsistent results in biological assays. - Poor and variable bioavailability due to low solubility. - Degradation of the compound in the formulation.- Switch to a more robust formulation strategy like solid lipid nanoparticles (SLNs) to improve stability and ensure consistent delivery. - Validate the stability of your formulation under the experimental conditions.
Difficulty in achieving desired concentration for in vivo studies. - The required dose exceeds the solubility limit of the chosen vehicle.- Explore nanoparticle formulations (e.g., SLNs) which can achieve higher drug loading. - Consider alternative routes of administration if oral bioavailability is a major hurdle.
High viscosity of the formulation, making it difficult to administer. - High concentration of polymers (e.g., CMC) or other excipients.- Optimize the concentration of the viscosity-enhancing agent. - Explore alternative formulation strategies that do not require high viscosity, such as a nanoemulsion or a cyclodextrin-based solution.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data for various formulation strategies, primarily based on studies with the escin mixture containing this compound.

Table 1: Solid Lipid Nanoparticle (SLN) Formulation of Sodium Aescinate

ParameterSingle EmulsificationDouble Emulsification
Mean Particle Size 90.7 nm109.4 nm
Encapsulation Efficiency 76.5%86.6%
Drug Loading Not specifiedNot specified
Release Profile Sustained release over 12 hoursSustained release over 12 hours

Data adapted from studies on sodium aescinate-loaded solid lipid nanoparticles.[1][2]

Table 2: Co-Solvent and Suspension Formulations for Escin

Formulation TypeVehicle CompositionAchievable Concentration
Injectable Solution 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂OUp to 5.0 mg/mL
Oral Suspension 0.5% Carboxymethyl cellulose-Na (CMC-Na) in water≥ 5.0 mg/mL

These formulations are common starting points for in vivo studies with escin.

Table 3: Cyclodextrin-Mediated Solubility Enhancement of Triterpenoids

Cyclodextrin TypeGuest MoleculeMolar Ratio (Drug:CD)Solubility Increase
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Saikosaponin-d (a triterpenoid saponin)1:1, 1:2, 1:5Significant increase, concentration-dependent
β-Cyclodextrin (β-CD) & γ-Cyclodextrin (γ-CD) EscinNot specifiedHypothesized to increase bioavailability

Cyclodextrins form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.[3][4]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) of Sodium Aescinate (Double Emulsification Method)

This protocol is adapted from a method for preparing sodium aescinate-loaded SLNs and can be a starting point for this compound.

  • Preparation of the Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve this compound, glyceryl monostearate (GMS), and an emulsifier like lecithin (B1663433) in ethanol (B145695) at 75°C.

    • Aqueous Phase: Dissolve a stabilizer such as Poloxamer 188 (F68) in deionized water and heat to 75°C.

  • Formation of the Primary Emulsion (O/W):

    • Add the aqueous phase to the lipid phase dropwise while emulsifying for 20 minutes to obtain a single oil-in-water emulsion.

  • Ultrasonication:

    • Sonicate the emulsion using an ultrasonic probe processor (e.g., 200 W) in a pulse regime (e.g., 3 seconds on, 3 seconds off) for approximately 12 minutes under an ice bath.

  • Solidification:

    • Cool the resulting nanoemulsion at 4°C for 5 minutes to allow the lipid to solidify, forming the SLNs.

  • Characterization:

    • Measure particle size and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs via ultracentrifugation and quantifying the drug in the supernatant.

Protocol 2: Preparation of a Co-Solvent Formulation for Injection

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Vehicle Preparation:

    • In a sterile container, combine the required volumes of PEG300, Tween 80, and ddH₂O according to the desired final concentrations (e.g., for a final vehicle of 40% PEG300, 5% Tween 80, and 50% ddH₂O).

  • Final Formulation:

    • Add the appropriate volume of the DMSO stock solution to the vehicle to achieve the final desired concentration of this compound and a final DMSO concentration of 5%.

    • Mix thoroughly until a clear solution is obtained. This solution should be prepared fresh and used immediately.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Determination:

    • Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., HP-β-CD), typically starting with a 1:1 ratio.

  • Kneading Process:

    • Accurately weigh the required amounts of this compound and HP-β-CD.

    • Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to form a paste.

    • Knead the paste for a specified period (e.g., 45-60 minutes).

    • Add more of the hydroalcoholic solution as needed to maintain a suitable consistency.

  • Drying and Sieving:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a fine powder.

  • Characterization:

    • Confirm complex formation using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD).

    • Determine the increase in aqueous solubility by measuring the concentration of the drug in a saturated aqueous solution of the complex.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cosolvent Co-Solvent (DMSO, PEG300, Tween 80) solubility Solubility Assay cosolvent->solubility cyclodextrin Cyclodextrin Complex (HP-β-CD) cyclodextrin->solubility nanoparticle Solid Lipid Nanoparticle (SLN) nanoparticle->solubility stability Stability Testing solubility->stability bioassay In Vitro / In Vivo Bioassay stability->bioassay drug Protoescigenin 21-tiglate (Poorly Soluble) drug->cosolvent Dissolution drug->cyclodextrin Complexation drug->nanoparticle Encapsulation

Figure 1: Experimental workflow for addressing poor aqueous solubility.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus escin Escin (this compound) IKK IKK Complex escin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->IKK Degradation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits (in cytoplasm) nucleus Nucleus NFkB_p50_p65->nucleus Translocation genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->genes Activates

Figure 2: Inhibition of the NF-κB signaling pathway by escin.

GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus escin Escin (Glucocorticoid-like activity) GR Glucocorticoid Receptor (GR) escin->GR Binds GR_active Activated GR Complex HSP HSP90/ HSP70 GR->HSP Bound to GR->GR_active Conformational Change HSP->GR_active Dissociates nucleus Nucleus GR_active->nucleus Translocation GRE Glucocorticoid Response Elements (GREs) nucleus->GRE Binds to ProInflam_TF Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) nucleus->ProInflam_TF Inhibits (Transrepression) AntiInflam Anti-inflammatory Gene Expression GRE->AntiInflam Upregulates

Figure 3: Glucocorticoid-like activity of escin via the GR pathway.

References

Validation & Comparative

A Comparative Efficacy Analysis: Protoescigenin 21-tiglate and Tigilanol Tiglate in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the available preclinical and clinical data on two structurally distinct natural product derivatives demonstrates a significant disparity in the current understanding of their anti-cancer efficacy and mechanisms of action. While tigilanol tiglate has a robust and growing body of evidence supporting its potent oncolytic activity, data for protoescigenin (B1254337) 21-tiglate remains limited to initial in vitro cytotoxicity screenings.

This guide provides a comprehensive comparison of protoescigenin 21-tiglate and tigilanol tiglate for researchers, scientists, and drug development professionals. The content is based on available experimental data, detailing the efficacy, mechanisms of action, and experimental protocols for each compound.

Executive Summary

Tigilanol tiglate, a diterpene ester, has emerged as a novel intratumoral cancer therapy with a well-documented, multi-faceted mechanism of action. It is approved for veterinary use and is undergoing human clinical trials for various solid tumors.[1][2] Its efficacy is supported by extensive preclinical and clinical data demonstrating rapid tumor ablation and induction of a systemic anti-tumor immune response.[3][4]

This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Aesculus chinensis, has been identified as having in vitro cytotoxic activity against cancer cell lines. However, the available data is limited and presents conflicting potency, with no detailed mechanistic studies or in vivo data currently available in the public domain.

Data Presentation: A Head-to-Head Comparison

The quantitative data available for both compounds is summarized below. It is important to note the significant difference in the depth and breadth of the data available for each.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)Source
This compound MCF-7>80MedChemExpress
HeLa80MedChemExpress
MCF-738.2TargetMol
HeLa33TargetMol
Tigilanol tiglate MM649 (Melanoma)Concentration-dependent cytotoxicity observed[4]
CT-26 (Colon Carcinoma)Induces immunogenic cell death[3]
B16-F10 (Melanoma)Induces immunogenic cell death[3]

Table 2: In Vivo Efficacy Data

CompoundModelKey FindingsSource
This compound -No data available-
Tigilanol tiglate Canine Mast Cell Tumors75% complete response with a single injection; 88% with two injections.[1]
Murine Syngeneic Models (CT-26, B16-F10)Significant tumor growth inhibition, induction of systemic anti-tumor immunity.[3]
Human Phase I/IIa Trials (Head & Neck, Soft Tissue Sarcoma)Well-tolerated with evidence of anti-cancer efficacy.[3][5]

Mechanisms of Action

This compound

The precise mechanism of action for this compound has not been elucidated. As a triterpenoid saponin from Aesculus chinensis, its cytotoxic effects are likely attributable to mechanisms common to this class of compounds, which can include induction of apoptosis and cell cycle arrest. However, without specific studies on this compound, this remains speculative.

Tigilanol Tiglate

Tigilanol tiglate has a unique and well-characterized multi-modal mechanism of action:

  • Protein Kinase C (PKC) Activation: Tigilanol tiglate is a potent activator of PKC, leading to a cascade of downstream signaling events.[4]

  • Vascular Disruption and Hemorrhagic Necrosis: Intratumoral injection rapidly leads to increased vascular permeability, disruption of tumor blood vessels, and subsequent hemorrhagic necrosis of the tumor.[1]

  • Immunogenic Cell Death (ICD): The compound induces ICD, leading to the release of damage-associated molecular patterns (DAMPs).[3] This stimulates an acute inflammatory response and recruits immune cells to the tumor microenvironment.

  • Systemic Anti-Tumor Immune Response: The local inflammatory response and ICD can lead to the development of a systemic, T-cell mediated anti-tumor immune response, potentially targeting distant metastases (abscopal effect).[3]

Signaling Pathways and Experimental Workflows

Tigilanol Tiglate Signaling Pathway

Tigilanol_Tiglate_Pathway cluster_injection Intratumoral Injection cluster_cellular Cellular Effects cluster_tumor Tumor Microenvironment cluster_systemic Systemic Response TT Tigilanol Tiglate PKC PKC Activation TT->PKC ICD Immunogenic Cell Death TT->ICD Vascular Vascular Disruption PKC->Vascular Necrosis Hemorrhagic Necrosis Vascular->Necrosis Inflammation Acute Inflammation ICD->Inflammation Immune Immune Cell Infiltration Inflammation->Immune SystemicImmunity Systemic Anti-Tumor Immunity Immune->SystemicImmunity

Tigilanol Tiglate's multi-faceted mechanism of action.
General Experimental Workflow for In Vitro Cytotoxicity (IC50) Determination

IC50_Workflow start Start seed Seed cancer cells in 96-well plate start->seed treat Treat with serial dilutions of test compound seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform cell viability assay (e.g., MTT, SRB) incubate->assay read Measure absorbance/ fluorescence assay->read calculate Calculate IC50 value read->calculate end End calculate->end

Standard workflow for determining IC50 values.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A standard protocol for determining the IC50 values, such as those reported for this compound, involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Murine Tumor Model (for Tigilanol Tiglate)
  • Tumor Implantation: Syngeneic tumor cells (e.g., CT-26 colon carcinoma) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.

  • Intratumoral Treatment: Once tumors reach the desired size, mice are randomized into treatment groups. Tigilanol tiglate or a vehicle control is administered via a single intratumoral injection.

  • Efficacy Assessment: Tumor growth is monitored over time. The primary endpoint is typically tumor volume, and secondary endpoints can include overall survival and assessment of systemic immunity.

  • Immunophenotyping: At the end of the study, tumors and draining lymph nodes may be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Conclusion

The comparison between this compound and tigilanol tiglate highlights a significant gap in the available scientific literature. Tigilanol tiglate is a well-researched compound with a clear mechanism of action and demonstrated efficacy in both preclinical models and clinical trials. Its ability to induce rapid, localized tumor destruction while stimulating a systemic anti-tumor immune response makes it a promising therapeutic agent.

In contrast, this compound is in a much earlier stage of investigation. While initial in vitro studies suggest cytotoxic activity, the conflicting data on its potency and the lack of in-depth mechanistic or in vivo studies make it difficult to assess its true potential as an anti-cancer agent. Further research is required to elucidate its mechanism of action, confirm its in vitro activity, and evaluate its efficacy and safety in in vivo models before any meaningful comparison to a compound as advanced in development as tigilanol tiglate can be made. For drug development professionals, tigilanol tiglate represents a more viable and data-supported candidate for further investigation and clinical application at this time.

References

Protoescigenin 21-Tiglate in Oncology: A Comparative Guide to Triterpenoid Saponins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of protoescigenin (B1254337) 21-tiglate and other prominent triterpenoid (B12794562) saponins (B1172615) in the context of cancer therapy. By presenting experimental data, detailed methodologies, and illustrating key molecular pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Triterpenoid saponins, a diverse class of plant secondary metabolites, have garnered significant attention for their wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds can induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[1][3] Protoescigenin 21-tiglate, a member of the escin (B49666) family of saponins found in horse chestnut seeds, is an emerging candidate in this field. This guide compares its activity, often as part of the broader escin mixture, with other well-researched triterpenoid saponins.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of triterpenoid saponins is a key indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various triterpenoid saponins across different human cancer cell lines.

It is important to note that direct comparative studies of purified this compound against other saponins are limited. The data for "Escin" generally refers to a mixture of related saponins, including this compound. The cytotoxic effects of different escin isomers, which share structural similarities with this compound, provide valuable insights into its potential activity.[4][5]

Triterpenoid Saponin (B1150181) Cancer Cell Line Cell Type IC50 (µM) Reference
Escin (β-escin) Panc-1Pancreatic Cancer10-20[6]
C6Glioma>23[7]
A549Lung Adenocarcinoma~23[7]
Ginsenoside Rh2 MCF-7Breast Cancer40-63[1]
MDA-MB-231Breast Cancer33-58[1]
MDA-MB-231Triple-Negative Breast Cancer43.93[8]
A549Lung Cancer59.55[9]
Saikosaponin D A549Non-Small Cell Lung Cancer3.57[7]
H1299Non-Small Cell Lung Cancer8.46[7]
DU145Prostate Cancer10[10]

Table 1: Comparative in vitro cytotoxicity (IC50) of selected triterpenoid saponins in various human cancer cell lines.

Key Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays used to evaluate the anticancer activity of triterpenoid saponins.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the saponin (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[11]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the saponin at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

Protocol:

  • Protein Extraction: Treat cells with the saponin, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, phospho-Akt, STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Signaling Pathways in Saponin-Mediated Anticancer Activity

Triterpenoid saponins exert their anticancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.

G cluster_extrinsic Extrinsic Apoptosis Pathway Saponins Triterpenoid Saponins DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Saponins->DeathReceptor Upregulate DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 Cleavage ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic Apoptosis Pathway induced by triterpenoid saponins.

G cluster_intrinsic Intrinsic Apoptosis Pathway Saponins Triterpenoid Saponins Bcl2 Bcl-2 (Anti-apoptotic) Saponins->Bcl2 Downregulate Bax Bax (Pro-apoptotic) Saponins->Bax Upregulate Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Cleavage ProCaspase3 Pro-Caspase-3 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway modulated by triterpenoid saponins.

G cluster_nfkb NF-κB Signaling Pathway Saponins Triterpenoid Saponins (e.g., Escin) IKK IKK Saponins->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis) Nucleus->GeneTranscription

Caption: Inhibition of the NF-κB signaling pathway by escin.

G cluster_pi3k_akt PI3K/Akt Signaling Pathway Saponins Triterpenoid Saponins (e.g., β-Escin) PI3K PI3K Saponins->PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by β-escin.

Conclusion

This compound, as a key constituent of the escin family, demonstrates significant potential as an anticancer agent. While direct comparative data remains somewhat limited, the evidence from studies on escin and its isomers suggests potent cytotoxic and pro-apoptotic activities against a range of cancer cell types. The mechanisms of action are multifaceted, involving the induction of both intrinsic and extrinsic apoptotic pathways, as well as the inhibition of key pro-survival signaling cascades such as NF-κB and PI3K/Akt.

For researchers and drug development professionals, the data presented in this guide underscores the therapeutic promise of this compound and other triterpenoid saponins. Further research focusing on the direct comparative efficacy and elucidation of the precise molecular targets of purified this compound is warranted to fully realize its clinical potential in oncology.

References

Validating the Antitumor Effects of Tigilanol Tiglate in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor efficacy of Tigilanol tiglate in preclinical xenograft models. In the absence of extensive research on Protoescigenin 21-tiglate, this guide focuses on Tigilanol tiglate, a structurally related and well-documented diterpene ester with significant oncolytic properties. The performance of Tigilanol tiglate is compared with standard-of-care chemotherapeutic agents in similar cancer models, supported by experimental data and detailed protocols.

Executive Summary

Tigilanol tiglate is a novel, plant-derived small molecule demonstrating potent antitumor activity through a unique mechanism of action. Administered intratumorally, it rapidly induces localized inflammation, vascular disruption, and immunogenic cell death, leading to the ablation of solid tumors.[1][2] Preclinical studies in various xenograft models, including melanoma and squamous cell carcinoma, have shown significant tumor growth inhibition.[3][4][5] This guide presents a comparative analysis of its efficacy against established chemotherapies, providing researchers with data to evaluate its potential as a novel cancer therapeutic.

Comparative Efficacy in Xenograft Models

The following tables summarize the antitumor effects of Tigilanol tiglate in comparison to standard chemotherapeutic agents in relevant cancer xenograft models. It is important to note that the experimental conditions may vary between studies, and direct head-to-head comparisons should be interpreted with caution.

Table 1: Antitumor Efficacy of Tigilanol Tiglate in a Human Melanoma Xenograft Model

TreatmentCancer Cell LineMouse StrainDosing RegimenTumor Volume ReductionSource
Tigilanol tiglate MM649 (Human Melanoma)BALB/c Foxn1nuSingle intratumoral injection (15 µg)Significant tumor ablation[3]
Dacarbazine (DTIC) Malignant Melanoma(Meta-analysis of clinical trials)Standard clinical regimensObjective response rate of ~20% (single agent)[6]

Table 2: Antitumor Efficacy of Tigilanol Tiglate in a Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model

TreatmentCancer Cell LineMouse StrainDosing RegimenTumor Volume ReductionSource
Tigilanol tiglate SCC-15 (Tongue SCC)BALB/c Foxn1nuSingle intratumoral injection (30 µg)Significant tumor growth inhibition[4][5]
Cisplatin FaDu (Human HNSCC)Nude mice2 mg/kg, twice weekly for 2 weeksSignificant tumor growth inhibition

Mechanism of Action: A Dual Approach

Tigilanol tiglate's primary mechanism of action involves the activation of specific isoforms of Protein Kinase C (PKC).[1][2] This activation triggers a cascade of downstream events, including:

  • Direct Oncolysis: Induction of hemorrhagic necrosis and rapid tumor cell death.[7][8]

  • Vascular Disruption: Loss of integrity of the tumor vasculature, leading to reduced blood flow and tumor starvation.[7]

  • Immune Activation: Induction of immunogenic cell death (ICD), which promotes the release of damage-associated molecular patterns (DAMPs) and stimulates a systemic anti-tumor immune response.[1][2]

This dual mechanism of direct tumor killing and immune system engagement distinguishes Tigilanol tiglate from many traditional chemotherapies.

Signaling Pathway of Tigilanol Tiglate

The following diagram illustrates the key signaling pathways activated by Tigilanol tiglate, leading to tumor destruction.

Tigilanol_Tiglate_Pathway Tigilanol Tiglate Signaling Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) (α, βI, βII, γ isoforms) TT->PKC Vascular Vascular Disruption PKC->Vascular Oncolysis Direct Oncolysis PKC->Oncolysis ICD Immunogenic Cell Death (ICD) PKC->ICD Hemorrhagic Hemorrhagic Necrosis Vascular->Hemorrhagic Ablation Tumor Ablation Hemorrhagic->Ablation Oncolysis->Ablation DAMPs DAMPs Release ICD->DAMPs Immune Anti-Tumor Immune Response DAMPs->Immune Immune->Ablation

Caption: Signaling cascade initiated by Tigilanol tiglate.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo xenograft study to evaluate the antitumor effects of Tigilanol tiglate.

1. Cell Culture and Animal Models

  • Cell Lines: Human cancer cell lines (e.g., MM649 melanoma, SCC-15 HNSCC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation

  • Cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or a mixture with Matrigel) at a concentration of approximately 2 x 10^6 cells/mL.[2]

  • A volume of 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.[2]

  • Tumor growth is monitored regularly using calipers.

3. Treatment Administration

  • When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.[2]

  • Tigilanol tiglate is formulated in a vehicle (e.g., 40% propylene (B89431) glycol) and administered as a single intratumoral injection.[4][5] The dose is typically calculated based on tumor volume.[9]

  • The control group receives an intratumoral injection of the vehicle only.

4. Data Collection and Analysis

  • Tumor volume is measured at regular intervals (e.g., every 2-3 days) using the formula: Volume = (length x width²) / 2.[2]

  • Animal body weight and overall health are monitored throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess markers of cell death, vascularization, and immune cell infiltration.[1]

  • Statistical analysis is performed to compare tumor growth between treatment and control groups.

Experimental Workflow

The following diagram outlines the typical workflow for a xenograft study evaluating an intratumoral anticancer agent.

Xenograft_Workflow Xenograft Study Experimental Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis CellCulture Cell Line Culture TumorImplantation Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Administration (Intratumoral Injection) Randomization->Treatment DataCollection Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint Study Endpoint DataCollection->Endpoint TissueHarvest Tumor/Tissue Harvest Endpoint->TissueHarvest DataAnalysis Data Analysis TissueHarvest->DataAnalysis

Caption: A generalized workflow for in vivo xenograft studies.

Conclusion

The available preclinical data strongly support the potent antitumor effects of Tigilanol tiglate in xenograft models of melanoma and squamous cell carcinoma. Its unique mechanism of action, combining direct oncolysis with the induction of a robust anti-tumor immune response, presents a promising alternative or complementary approach to traditional cancer therapies. Further head-to-head comparative studies with standard-of-care agents in a wider range of cancer models are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring this novel oncolytic agent.

References

Cross-Validation of Protoescigenin 21-Tiglate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Protoescigenin 21-tiglate, more commonly known as Tigilanol tiglate, against other anti-cancer agents. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to offer an objective resource for understanding the unique therapeutic profile of this novel compound.

Executive Summary

Tigilanol tiglate is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is being developed as an intratumoral treatment for a range of solid tumors. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), which triggers a rapid and localized inflammatory response, disruption of tumor vasculature, and induction of immunogenic cell death (ICD). This dual action of direct tumor ablation and stimulation of a systemic anti-tumor immune response distinguishes it from many conventional chemotherapies.

This guide compares Tigilanol tiglate with two other anti-cancer agents:

  • Ingenol Mebutate: A structurally distinct activator of Protein Kinase C, providing a comparison within the same therapeutic class.

  • Paclitaxel (B517696): A widely used chemotherapeutic agent with a different mechanism of action (microtubule stabilization), serving as a benchmark for cytotoxic efficacy.

Data Presentation: Comparative Performance

The following tables summarize the available quantitative data for Tigilanol tiglate and its comparators. It is important to note that direct head-to-head comparative studies are limited; therefore, these tables are compiled from individual studies and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Cytotoxicity

CompoundCancer Cell LineAssayIC50/EC50 (nM)Reference(s)
Tigilanol tiglate Various Human Cancer Lines (Melanoma, Squamous Cell Carcinoma, etc.)Not Specified1 - 20[Not Specified]
Paclitaxel SK-BR-3 (Breast Cancer)MTS Assay (72h)~3[1]
MDA-MB-231 (Breast Cancer)MTS Assay (72h)~5[1]
T-47D (Breast Cancer)MTS Assay (72h)~2.5[1]
Eight Human Tumor Cell LinesClonogenic Assay (24h)2.5 - 7.5[2]
Ingenol Mebutate Data on direct IC50 values for cancer cell lines are not readily available in the provided search results. Efficacy is primarily measured by clinical clearance rates.

Table 2: In Vivo Efficacy

CompoundTumor ModelPrimary OutcomeResultReference(s)
Tigilanol tiglate Canine Mast Cell TumorsComplete Response (single injection)75%[3]
Human Soft Tissue Sarcoma (Phase IIa)Objective Response Rate (injected tumors)80%[4]
CT-26 Colon Carcinoma (mice)Tumor Ablation73-83%[5]
Ingenol Mebutate Human Actinic Keratosis (Face/Scalp)Complete Clearance (Day 57)42.2%[6][7]
Human Actinic Keratosis (Trunk/Extremity)Complete Clearance (Day 57)34.1%[6][7]
Paclitaxel Efficacy data for direct intratumoral injection in comparable models is not available in the provided search results for a direct comparison.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation of findings.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Objective: To assess cell viability based on mitochondrial metabolic activity.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., B16-F10 melanoma, A431 squamous cell carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound (Tigilanol tiglate, Paclitaxel) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle control (e.g., DMSO) and no-treatment control wells.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Tumor Model Studies

1. Syngeneic Mouse Model for Efficacy and Immunomodulation

  • Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of intratumorally injected compounds.

  • Protocol:

    • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) and implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma) subcutaneously.

    • Tumor Growth: Allow tumors to reach a palpable and measurable size (e.g., 50-100 mm³).

    • Compound Preparation: Prepare the test compound (e.g., Tigilanol tiglate) solution at the desired concentration in a suitable vehicle.

    • Intratumoral Administration: Anesthetize the mice according to institutional guidelines. Using a Luer-lock syringe with a 26-30 gauge needle, inject the calculated volume of the compound directly into the tumor. The dose is often based on the tumor volume.

    • Monitoring: Measure tumor volume daily or every other day to assess treatment efficacy. Monitor for any adverse effects, including changes in weight, behavior, or local skin reactions.

    • Immunophenotyping (Optional): At selected time points, euthanize a subset of animals and harvest tumors and draining lymph nodes. Prepare single-cell suspensions and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, F4/80) for analysis by flow cytometry to quantify immune cell infiltration.

    • Data Analysis: Plot tumor growth curves and survival curves. Analyze flow cytometry data to compare immune cell populations between treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tigilanol_Tiglate_Mechanism TT Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation TT->PKC Vascular_Disruption Tumor Vasculature Disruption PKC->Vascular_Disruption Inflammation Localized Inflammatory Response PKC->Inflammation Oncolysis Direct Tumor Cell Oncolysis/Pyroptosis PKC->Oncolysis Hemorrhagic_Necrosis Hemorrhagic Necrosis Vascular_Disruption->Hemorrhagic_Necrosis Immune_Recruitment Immune Cell Recruitment Inflammation->Immune_Recruitment Antitumor_Immunity Systemic Anti-Tumor Immunity Immune_Recruitment->Antitumor_Immunity ICD Immunogenic Cell Death (ICD) Oncolysis->ICD DAMPs Release of DAMPs (ATP, HMGB1, Calreticulin) ICD->DAMPs DAMPs->Antitumor_Immunity

Caption: Proposed signaling pathway of Tigilanol tiglate.

Experimental_Workflow_In_Vivo Tumor_Implantation Tumor Cell Implantation (Syngeneic Model) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment Intratumoral Injection (Tigilanol tiglate or Control) Tumor_Growth->Treatment Monitoring Tumor Volume & Survival Monitoring Treatment->Monitoring Analysis Efficacy & Immune Response Analysis Monitoring->Analysis

Caption: Typical experimental workflow for in vivo evaluation.

Mechanism_Comparison cluster_TT Tigilanol Tiglate cluster_IM Ingenol Mebutate cluster_PTX Paclitaxel TT_Target PKC Activation TT_Effect Oncolysis & Immune Response TT_Target->TT_Effect IM_Target PKC Activation IM_Effect Necrosis & Inflammation IM_Target->IM_Effect PTX_Target Microtubule Stabilization PTX_Effect Mitotic Arrest & Apoptosis PTX_Target->PTX_Effect

Caption: High-level comparison of primary mechanisms of action.

References

A Comparative Analysis of the Bioactivities of Protoescigenin 21-tiglate and Escin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive compounds is paramount for targeted therapeutic development. This guide provides a comparative analysis of Protoescigenin 21-tiglate and Escin (B49666), focusing on their anti-inflammatory and anticancer properties, supported by available experimental data and methodologies.

Escin, a complex mixture of saponins (B1172615) extracted from horse chestnut (Aesculus hippocastanum) seeds, is a well-established therapeutic agent with potent anti-inflammatory, anti-edematous, and venotonic properties. Its primary active component is β-escin. Protoescigenin, the main aglycone of escin, and its derivatives, such as this compound, are subjects of growing interest for their potential pharmacological activities. This comparison aims to delineate the bioactivities of this compound and the more extensively studied Escin.

Comparative Bioactivity Data

The following table summarizes the available quantitative data on the anticancer and anti-inflammatory activities of this compound and Escin.

CompoundBioactivityCell Line / ModelIC50 / EffectReference
This compound AnticancerMCF-7 (Breast Cancer)38.2 µM[Not Available]
AnticancerHeLa (Cervical Cancer)33 µM[Not Available]
Escin AnticancerC6 GliomaPotent antiproliferative effects[1]
AnticancerA549 (Lung Adenocarcinoma)Potent antiproliferative effects, induces apoptosis[1]
AnticancerPancreatic Cancer Cells (Panc-1)IC50 = 10-20 µM[2]
AnticancerHuman Colon Adenocarcinoma (LoVo)Cytotoxic effects[3]
Anti-inflammatoryCarrageenan-induced paw edema in ratsSignificant reduction in edema[4][5]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of NO, IL-1β, and IL-6 production[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The cytotoxicity of both this compound and Escin against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Escin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[5][10][11]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., Escin) orally or intraperitoneally at various doses.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways

Understanding the molecular mechanisms underlying the bioactivities of these compounds is crucial for their development as therapeutic agents.

This compound

Currently, there is limited information available regarding the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.

Escin

The anti-inflammatory and anticancer effects of Escin are mediated through the modulation of several key signaling pathways.

Escin exerts its anti-inflammatory effects primarily through the Glucocorticoid Receptor (GR) and Nuclear Factor-kappa B (NF-κB) signaling pathways .[7][8][12][13]

  • Upregulation of Glucocorticoid Receptor: Escin has been shown to increase the expression of the GR.[12]

  • Inhibition of NF-κB Activation: By upregulating GR, Escin can inhibit the translocation of the p65 subunit of NF-κB to the nucleus.[13] This leads to the downregulation of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6]

Escin_Anti_Inflammatory_Pathway Escin Escin GR Glucocorticoid Receptor (GR) Expression Escin->GR NFkB_Inhibition Inhibition of NF-κB p65 Nuclear Translocation GR->NFkB_Inhibition Upregulation leads to Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Inhibition->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Reduction of

Caption: Escin's anti-inflammatory mechanism of action.

The anticancer activity of Escin also involves the inhibition of the NF-κB signaling pathway , which plays a critical role in cancer cell proliferation, survival, and angiogenesis.[2][14]

  • Inhibition of Constitutive and Induced NF-κB Activation: Escin has been shown to suppress both constitutive and TNF-α-induced NF-κB activation in cancer cells.[3]

  • Induction of Apoptosis: By inhibiting NF-κB, Escin can sensitize cancer cells to apoptosis (programmed cell death).[1]

  • Downregulation of NF-κB-regulated Gene Products: Escin inhibits the expression of genes regulated by NF-κB that are involved in cell proliferation (e.g., cyclin D1), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[14]

Escin_Anticancer_Pathway Escin Escin NFkB_Activation NF-κB Activation Escin->NFkB_Activation Inhibits Cell_Proliferation Cell Proliferation (e.g., Cyclin D1) NFkB_Activation->Cell_Proliferation Cell_Survival Cell Survival (Anti-apoptosis) NFkB_Activation->Cell_Survival Angiogenesis Angiogenesis (e.g., VEGF) NFkB_Activation->Angiogenesis Invasion Invasion (e.g., MMP-9) NFkB_Activation->Invasion Cancer_Progression Cancer Progression Cell_Proliferation->Cancer_Progression Cell_Survival->Cancer_Progression Angiogenesis->Cancer_Progression Invasion->Cancer_Progression

Caption: Escin's anticancer mechanism via NF-κB inhibition.

Conclusion

Escin is a well-characterized compound with demonstrated anti-inflammatory and anticancer activities, mediated in part through the inhibition of the NF-κB pathway. This compound, an aglycone derivative, also shows promise as an anticancer agent, with reported cytotoxic effects against breast and cervical cancer cell lines. However, a comprehensive understanding of its bioactivity, particularly its anti-inflammatory potential and mechanism of action, is currently limited. Further research is warranted to fully elucidate the therapeutic potential of this compound and to draw a more definitive comparison with Escin. The experimental protocols and signaling pathway diagrams provided herein serve as a foundation for future investigations in this area.

References

A Comparative Guide to Validating the Purity of Synthetic Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with saponin-based compounds, ensuring the purity and structural integrity of synthetic derivatives is paramount. This guide provides a comprehensive framework for validating the purity of synthetic Protoescigenin 21-tiglate, a promising bioactive compound. We present a comparative analysis of analytical methodologies, potential impurities, and offer detailed experimental protocols to aid in its characterization.

Introduction to this compound and Its Synthesis

Protoescigenin is a triterpenoid (B12794562) sapogenin derived from the hydrolysis of escin, a mixture of saponins (B1172615) from the horse chestnut tree (Aesculus hippocastanum). The synthesis of this compound involves the selective esterification of the hydroxyl group at the C-21 position of the Protoescigenin core with tiglic acid or a derivative thereof. The selective nature of this synthesis presents a key challenge, as the presence of multiple hydroxyl groups on the Protoescigenin molecule can lead to a variety of isomeric byproducts.

A plausible synthetic workflow for this compound is outlined below. This process involves the protection of more reactive hydroxyl groups, followed by acylation at the desired C-21 position, and subsequent deprotection.

cluster_0 Synthesis Workflow Protoescigenin Protoescigenin Protection Protection of OH groups (e.g., 3, 16, 22, 28) Protoescigenin->Protection Acylation Acylation with Tiglic Acid derivative at C-21 OH Protection->Acylation Deprotection Removal of Protecting Groups Acylation->Deprotection Crude Product Crude this compound Deprotection->Crude Product Purification Purification (e.g., Chromatography) Crude Product->Purification Pure Product Pure this compound Purification->Pure Product

A plausible synthetic workflow for this compound.

Potential Impurities in Synthetic this compound

The purity of synthetic this compound can be compromised by several factors, including incomplete reactions, side reactions, and impurities present in the starting material. A thorough understanding of these potential impurities is crucial for developing effective analytical methods for their detection and quantification.

Table 1: Potential Impurities in Synthetic this compound

Impurity ClassSpecific ExamplesOrigin
Starting Material & Related Sapogenins Protoescigenin, Barringtogenol C, Barringtogenol D, EscigeninIncomplete reaction or impurities from the starting Protoescigenin.
Positional Isomers Protoescigenin 3-tiglate, Protoescigenin 16-tiglate, Protoescigenin 22-tiglate, Protoescigenin 28-tiglateNon-selective acylation at other hydroxyl groups.
Di- and Poly-acylated Products Protoescigenin 21,X-ditiglate (where X is another position)Over-acylation during the synthesis.
Reagent-related Impurities Residual tiglic acid, coupling agents, and byproductsRemnants from the acylation step.

Comparative Analytical Methodologies

A multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_1 Purity Validation Workflow Sample Synthetic This compound HPLC HPLC-UV/CAD (Purity & Quantification) Sample->HPLC LCMS LC-MS/MS (Impurity Identification) Sample->LCMS NMR 1D & 2D NMR (Structural Confirmation & Isomer Differentiation) Sample->NMR PurityReport Comprehensive Purity Report HPLC->PurityReport LCMS->PurityReport NMR->PurityReport

An integrated analytical workflow for purity validation.

Table 2: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleStrengthsLimitations
HPLC-UV/CAD Separation based on polarity, detection by UV absorbance or charged aerosol detection.Excellent for quantification of the main component and known impurities. High precision and robustness.May not resolve all isomeric impurities. UV detection can be insensitive for saponins.
LC-MS/MS Separation by LC coupled with mass analysis of precursor and fragment ions.High sensitivity and selectivity for identifying known and unknown impurities based on their mass-to-charge ratio and fragmentation patterns.Quantification can be more complex than HPLC-UV. Ionization efficiency can vary between compounds.
NMR Spectroscopy (¹H, ¹³C, 2D) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and differentiation of positional isomers.Lower sensitivity compared to MS. Requires higher sample concentrations and longer analysis times.

Experimental Protocols

Detailed and validated experimental protocols are provided below for the key analytical techniques.

This method is suitable for determining the purity of this compound and quantifying known impurities.

  • Instrumentation: HPLC system with UV and/or Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    20 70
    25 95
    30 95
    31 30

    | 40 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and/or CAD.

This protocol is designed for the identification and characterization of impurities.

  • LC System: As described for HPLC.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and Negative.

  • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation of impurities.

  • Collision Energy: Optimized for the fragmentation of this compound and its potential isomers.

NMR is the gold standard for unambiguous structural confirmation and isomer differentiation.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or pyridine-d₅.

  • Experiments:

    • ¹H NMR: For proton chemical shifts and coupling constants.

    • ¹³C NMR: For carbon chemical shifts.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, crucial for pinpointing the location of the tiglate group.

Data Presentation and Comparison

For a comprehensive evaluation, the analytical data for the synthetic this compound should be compared against a certified reference standard and a closely related alternative, such as Protoescigenin 21-angelate.

Table 3: Comparative Purity Data

CompoundPurity (HPLC Area %)Key Impurities Detected (LC-MS)
Synthetic this compound [Insert Experimental Data][List identified impurities and their relative abundance]
This compound (Reference Standard) ≥98%[Report any observed minor impurities]
Protoescigenin 21-angelate (Alternative) [Insert Experimental Data or Literature Value][List expected or identified impurities]

Table 4: Comparative Spectroscopic Data

CompoundKey ¹H NMR Chemical Shifts (ppm)Diagnostic MS/MS Fragments (m/z)
Synthetic this compound [Report key diagnostic signals, e.g., H-21][Report characteristic fragment ions]
This compound (Reference Standard) [Confirm consistency with the synthetic sample][Confirm consistency with the synthetic sample]
Protoescigenin 21-angelate (Alternative) [Report key diagnostic signals for comparison][Report characteristic fragment ions for comparison]

Conclusion

The validation of synthetic this compound purity requires a rigorous and multi-technique approach. By employing a combination of HPLC for quantification, LC-MS/MS for impurity identification, and NMR spectroscopy for definitive structural confirmation, researchers can ensure the quality and reliability of their synthetic material. This guide provides the necessary framework and detailed protocols to achieve this critical aspect of drug discovery and development.

A Comparative Analysis of the Anti-inflammatory Effects of Saponins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of several well-researched saponins (B1172615): Ginsenosides (from Panax ginseng), Panax notoginseng Saponins (PNS), Platycodin D (from Platycodon grandiflorus), and Escin (from Aesculus hippocastanum). The information herein is supported by experimental data to assist in evaluating their potential as therapeutic agents.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the inhibitory effects of selected saponins on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard in vitro model for inflammation research. Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

SaponinIC₅₀ (µM)Test CompoundSource(s)
Ginsenosides
Compound K (metabolite of Ginsenoside Rb1)12.0Compound K[1]
Ginsenoside Rb1> 100 (approx. 40% inhibition at 50 µM)Ginsenoside Rb1[2]
Ginsenoside Rg3Marked inhibition at 1 µMGinsenoside Rg3[3]
Platycodin D 12.2Platycodin D[4]
Panax Notoginseng Saponins (PNS) Not available (significant reduction at 50-200 µg/mL)Total Saponins[5]
Escin Data not available in this modelEscin

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

SaponinCytokineInhibition DataTest CompoundSource(s)
Ginsenosides TNF-α, IL-1β, IL-6Significant reduction by various ginsenosidesGinsenosides[6]
Platycodin D TNF-α, IL-6, IL-1βSignificant reductionPlatycodin D
Panax Notoginseng Saponins (PNS) IL-6Significant reduction at 100-200 µg/mLTotal Saponins[5]
TNF-αNo significant effectTotal Saponins[5]
Escin TNF-α, IL-1βInhibition in LPS-stimulated macrophagesEscin[4]

Mechanistic Insights: Targeting Key Inflammatory Pathways

Saponins primarily exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[1]

Signaling Pathway Diagram

inflammatory_pathways cluster_nfkb Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus_NFkB->Pro_inflammatory p38 p38 MAPKK->p38 phosphorylate JNK JNK MAPKK->JNK phosphorylate ERK ERK MAPKK->ERK phosphorylate AP1 AP-1 p38->AP1 activate JNK->AP1 activate ERK->AP1 activate Nucleus_AP1 AP-1 AP1->Nucleus_AP1 translocates Nucleus_AP1->Pro_inflammatory Saponins Saponins Saponins->TAK1 Saponins->IKK Saponins->NFkB Saponins->MAPKK experimental_workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture saponin_treatment Pre-treat with Saponin (Various Concentrations) cell_culture->saponin_treatment lps_stimulation Stimulate with LPS (e.g., 1 µg/mL) saponin_treatment->lps_stimulation incubation Incubate for a Defined Period (e.g., 24h) lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect_supernatant->elisa western_blot Western Blot for Signaling Proteins (NF-κB, MAPKs) lyse_cells->western_blot end End griess_assay->end elisa->end western_blot->end

References

A Comparative Guide to the In Vitro Neuroprotective Potential of Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the neuroprotective potential of Protoescigenin 21-tiglate, a novel triterpenoid (B12794562) saponin. Due to the limited direct research on this specific compound, this document establishes a baseline for its investigation by comparing established neuroprotective agents and structurally related saponins (B1172615). The provided experimental data and protocols for these alternatives offer a roadmap for the future assessment of this compound.

Triterpenoid saponins are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects—mechanisms that are crucial for neuroprotection.[1][2] Studies on various triterpenoid saponins have demonstrated their ability to protect neuronal cells from toxins and oxidative stress in vitro, suggesting a promising area of research for new therapeutic agents against neurodegenerative diseases.[3][4][5]

Comparative Analysis of Neuroprotective Compounds

To contextualize the potential efficacy of this compound, we present data from in vitro studies of established neuroprotective agents and other triterpenoid saponins. The following tables summarize the quantitative effects of these compounds on key markers of neuronal health in commonly used in vitro models of neurodegeneration.

Table 1: Efficacy in Oxidative Stress Models

Oxidative stress is a primary contributor to neuronal cell death in many neurodegenerative diseases. A common in vitro model uses hydrogen peroxide (H₂O₂) to induce oxidative damage in neuronal cell lines like SH-SY5Y or PC12.[6]

CompoundCell LineInsultConcentrationOutcome MeasureResultReference
Procyanidins PC12200 µM H₂O₂4 µg/mLCell ViabilityIncreased to ~75% from 56.5%[6]
ROS LevelsSignificantly decreased vs. H₂O₂[6]
SOD, CAT, GSH-PxSignificantly increased vs. H₂O₂[6]
Medicagosides SH-SY5YH₂O₂100 µMCell ViabilityIncreased to 89.03%[3]
N-Acetyl-L-cysteine (NAC) PC12200 µM H₂O₂20 µMCell ViabilityPositive Control, significant protection[6]
Table 2: Efficacy in Excitotoxicity and Neuroinflammation Models

Glutamate-induced excitotoxicity and lipopolysaccharide (LPS)-induced inflammation are also key pathological mechanisms in neurodegeneration.

CompoundCell LineInsultConcentrationOutcome MeasureResultReference
Platycodin A Rat Cortical CellsGlutamate0.1-10 µMCell ViabilityIncreased to ~50-60%[4]
Onjisaponins PC12Glutamate10 µMNeuroprotectionShowed protective effects[5]
GTS-21 BV2 MicrogliaLPSiNOS, Pro-inflammatory CytokinesSignificantly inhibited[7]
Apigenin MicrogliaLPSNO, iNOS productionInhibited[8]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of many compounds are mediated through the modulation of specific intracellular signaling pathways. A compound like this compound, being a triterpenoid saponin, may influence pathways related to antioxidant defense and cell survival.[1] The diagram below illustrates the Nrf2/ARE pathway, a critical route for cellular protection against oxidative stress that is often activated by neuroprotective agents.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PET Protoescigenin 21-tiglate (Hypothesized) PET->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Transcription Transcription of Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Transcription activates

Caption: Hypothesized activation of the Nrf2/ARE antioxidant pathway by this compound.

Experimental Protocols for In Vitro Neuroprotection Assays

The following are detailed methodologies for key experiments to assess the neuroprotective effects of a test compound like this compound.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells are commonly used.[3][6]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Toxin Induction: To model neurodegeneration, cells are treated with neurotoxins such as:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) at concentrations around 200 µM for 24 hours.[6]

    • Excitotoxicity: Glutamate at concentrations of 10-100 µM.[4]

    • Parkinson's Disease Model: 6-hydroxydopamine (6-OHDA) or MPP⁺.

  • Treatment: Cells are pre-treated with the test compound (e.g., this compound at various concentrations) for a specified period (e.g., 2-24 hours) before the addition of the neurotoxin.

Cell Viability Assessment (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • After treatment, the culture medium is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well and incubated for 4 hours at 37°C.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Protocol:

    • After treatment, cells are washed with PBS.

    • Cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

    • Cells are washed again with PBS to remove the excess probe.

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Workflow for Screening Novel Compounds

The following diagram outlines a typical workflow for evaluating a novel compound for its neuroprotective properties in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Neuronal Cell Line (e.g., SH-SY5Y, PC12) B Culture Cells to Optimal Confluency A->B C Pre-treat with This compound (Dose-Response) B->C D Induce Neurotoxicity (e.g., H₂O₂, Glutamate) C->D E Assess Cell Viability (MTT, LDH Assay) D->E F Measure Oxidative Stress (ROS, MDA levels) D->F G Quantify Antioxidant Enzymes (SOD, CAT, GSH-Px) D->G H Analyze Apoptosis Markers (Caspase-3, Bax/Bcl-2) D->H I Data Interpretation & Mechanism Elucidation E->I F->I G->I H->I

Caption: Standard experimental workflow for in vitro neuroprotective screening.

Logical Framework for Comparative Evaluation

This guide proposes a systematic approach to confirm the neuroprotective role of this compound. The evaluation hinges on comparing its performance against both a negative control (toxin-only) and positive controls (known neuroprotective agents).

Logical_Framework cluster_outcomes Comparative Outcomes Compound This compound Viability Increased Cell Viability? Compound->Viability Superior to Toxin? OxidativeStress Reduced Oxidative Stress? Compound->OxidativeStress Superior to Toxin? Apoptosis Inhibited Apoptosis? Compound->Apoptosis Superior to Toxin? Toxin Neurotoxic Insult (e.g., H₂O₂) Alternatives Alternative Compounds (e.g., NAC, Other Saponins) Alternatives->Viability Comparable to Alternatives? Alternatives->OxidativeStress Comparable to Alternatives? Alternatives->Apoptosis Comparable to Alternatives? Conclusion Confirmation of Neuroprotective Role Viability->Conclusion OxidativeStress->Conclusion Apoptosis->Conclusion

Caption: Logical framework for evaluating this compound's neuroprotective efficacy.

By following the outlined experimental protocols and using the provided comparative data as a benchmark, researchers can systematically investigate and confirm the in vitro neuroprotective role of this compound, paving the way for its potential development as a therapeutic agent for neurodegenerative diseases.

References

A Head-to-Head Comparison: Protoescigenin 21-tiglate and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Saponin (B1150181) Derivative and a Clinical Standard in Oncology

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. This guide provides a head-to-head comparison of Protoescigenin 21-tiglate, a novel saponin derivative, and Paclitaxel (B517696), a cornerstone of chemotherapy for various solid tumors. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.

Important Note on Data Availability: As of the latest literature review, there is a significant lack of publicly available scientific data on the anticancer properties, mechanism of action, and experimental protocols for This compound . Therefore, a direct, data-driven head-to-head comparison with paclitaxel is not feasible at this time. The following sections will provide a comprehensive overview of the well-established data for paclitaxel, presented in the requested format, to serve as a benchmark for when data on this compound becomes available.

Paclitaxel: A Detailed Profile

Paclitaxel, a complex diterpenoid, is a widely used chemotherapeutic agent effective against a variety of cancers, including ovarian, breast, and lung cancers.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.

Mechanism of Action

Paclitaxel functions by binding to the β-tubulin subunit of microtubules, the building blocks of the mitotic spindle.[2] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of chromosome segregation during mitosis.[2][3] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro and in vivo efficacy of paclitaxel against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Paclitaxel (IC50 Values)

Cell LineCancer TypeIC50 ConcentrationExposure Time
A549Non-small cell lung cancer4 - 24 nM48 hours[6]
NCI-H23Non-small cell lung cancer4 - 24 nM48 hours[6]
NCI-H460Non-small cell lung cancer4 - 24 nM48 hours[6]
DMS114Small cell lung cancer4 - 24 nM48 hours[6]
DMS273Small cell lung cancer4 - 24 nM48 hours[6]
MCF-7Breast CancerNot specifiedNot specified
MDA-MB-231Breast CancerNot specifiedNot specified
OVCAR-3Ovarian CancerNot specifiedNot specified
SKOV-3Ovarian CancerNot specifiedNot specified
HCT-15Colorectal CancerNot specifiedNot specified

Table 2: In Vivo Efficacy of Paclitaxel in Xenograft Models

Xenograft ModelCancer TypePaclitaxel DoseAdministration RouteTumor Growth Inhibition
A549Non-small cell lung cancer12 and 24 mg/kg/day for 5 daysIntravenousSignificant[6]
NCI-H23Non-small cell lung cancer12 and 24 mg/kg/day for 5 daysIntravenousSignificant[6]
NCI-H460Non-small cell lung cancer12 and 24 mg/kg/day for 5 daysIntravenousSignificant[6]
DMS-273Small cell lung cancer12 and 24 mg/kg/day for 5 daysIntravenousSignificant[6]
HCT-15Colorectal CancerNot specifiedNot specifiedSignificant[7]
SKOV-3Ovarian CancerNot specifiedNot specifiedSignificantly greater than Taxol
MX-1Breast CancerNot specifiedNot specifiedSignificantly greater than Taxol
Signaling Pathways and Experimental Workflows

The antitumor activity of paclitaxel is mediated through a complex interplay of signaling pathways that ultimately lead to apoptosis.

Paclitaxel-Induced Apoptotic Signaling Pathway

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway (Inhibition) Paclitaxel->PI3K_AKT MAPK MAPK Pathway (Activation) Paclitaxel->MAPK SAC Spindle Assembly Checkpoint Activation Microtubules->SAC MitoticArrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2 Bcl-2 Family (Modulation) MitoticArrest->Bcl2 SAC->MitoticArrest PI3K_AKT->Apoptosis MAPK->Apoptosis Caspase Caspase Activation Bcl2->Caspase Caspase->Apoptosis

Caption: Paclitaxel induces apoptosis by stabilizing microtubules, leading to mitotic arrest and the modulation of key signaling pathways like PI3K/AKT and MAPK.

Experimental Workflow for Assessing Paclitaxel's Effects

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture Treatment Paclitaxel Treatment CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT/XTT) Treatment->Cytotoxicity ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Xenograft Tumor Xenograft Model PaclitaxelAdmin Paclitaxel Administration Xenograft->PaclitaxelAdmin TumorMeasurement Tumor Volume Measurement PaclitaxelAdmin->TumorMeasurement Toxicity Toxicity Assessment PaclitaxelAdmin->Toxicity IHC Immunohistochemistry TumorMeasurement->IHC

Caption: A typical experimental workflow to evaluate the anticancer effects of paclitaxel, encompassing both in vitro and in vivo studies.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of paclitaxel for 24, 48, and 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with paclitaxel for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Seeding and Treatment: Culture and treat cells with paclitaxel as described above.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse paclitaxel-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer paclitaxel or a vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule.[6]

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

Paclitaxel remains a critical tool in the oncologist's arsenal, with a well-characterized mechanism of action centered on microtubule stabilization and the induction of apoptosis. The provided data and protocols offer a robust framework for evaluating its anticancer efficacy. While a direct comparison with this compound is currently hampered by a lack of available data, this guide serves as a comprehensive resource on the established standard, paclitaxel. Future research on this compound and other novel compounds will be essential to expand the repertoire of effective cancer therapies. As data on new agents become available, the methodologies and benchmarks established for paclitaxel will be invaluable for their evaluation and potential clinical translation.

References

Validating the Target Engagement of Protoescigenin 21-tiglate in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Protoescigenin 21-tiglate, a potent activator of Protein Kinase C (PKC). For the purpose of this guide, this compound will be referred to by its more common synonym, Tigilanol tiglate. This document outlines experimental protocols and presents comparative data to objectively assess its performance against Phorbol 12-myristate 13-acetate (PMA), a well-characterized, broad-spectrum PKC activator.

Introduction to Tigilanol Tiglate and its Target

Tigilanol tiglate (also known as EBC-46) is a novel diterpene ester with significant anti-tumor activity. Its primary molecular target is Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of various cellular processes.[1] Unlike the pan-PKC activator PMA, Tigilanol tiglate is understood to activate a more specific subset of PKC isoforms, primarily the classical isoforms PKC-βI and PKC-βII.[1][2] This isoform specificity is a key attribute that may contribute to its therapeutic window and unique biological activity.

Validating the direct interaction of Tigilanol tiglate with its PKC target within the complex cellular environment is crucial for understanding its mechanism of action and for the development of related therapeutics. This guide explores two robust methods for confirming and quantifying this target engagement: the Cellular Thermal Shift Assay (CETSA) and an in vitro PKC Kinase Assay, complemented by data from PKC translocation assays.

Comparative Analysis of PKC Isoform Activation

The isoform-specific activation of PKC by Tigilanol tiglate is a key differentiator from broad-spectrum activators like PMA. The following table summarizes the comparative activation of various PKC isoforms by these two compounds, based on the percentage of cells exhibiting translocation of the respective PKC isoform from the cytosol to the plasma membrane upon treatment.

PKC IsoformTigilanol tiglate (500 nM) - % Cells with TranslocationPhorbol 12-myristate 13-acetate (PMA) (500 nM) - % Cells with Translocation
Classical PKCs
PKCαModerateHigh
PKCβIHighHigh
PKCβIIHighHigh
PKCγModerateHigh
Novel PKCs
PKCδLowHigh
PKCεLowHigh
PKCηLowModerate
PKCθLowModerate

Data is based on translocation assays in HeLa cells. "High" indicates a high percentage of cells showing translocation, "Moderate" a lesser extent, and "Low" minimal translocation.[2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm drug-target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Experimental Workflow for CETSA:

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction cluster_3 Analysis A Treat cells with Tigilanol tiglate or PMA B Incubate for a defined period A->B C Aliquot cell suspension into PCR tubes B->C D Heat at a range of temperatures C->D E Cell Lysis (e.g., freeze-thaw) D->E F Centrifugation to separate soluble and aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Quantify soluble PKC by Western Blot or other methods G->H

CETSA Experimental Workflow

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and grow to 70-80% confluency. Treat the cells with Tigilanol tiglate, PMA, or a vehicle control at desired concentrations for 1-2 hours.

  • Cell Harvesting and Heat Challenge: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Since PKC translocates to the membrane, a gentle detergent extraction may be necessary to solubilize the membrane-bound fraction after heating.[3][4] Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Analyze the amount of soluble PKC in each sample by Western blotting using an antibody specific to the PKC isoform of interest.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensity against the temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of purified PKC isoforms in the presence of activators.

Workflow for In Vitro PKC Kinase Assay:

cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Quantification A Prepare reaction mix: - Purified PKC isoform - Substrate peptide - Lipid cofactors B Add Tigilanol tiglate or PMA A->B C Initiate reaction with [γ-32P]ATP B->C D Incubate at 30°C C->D E Spot reaction onto phosphocellulose paper D->E F Wash to remove unincorporated [γ-32P]ATP E->F G Quantify 32P incorporation (Scintillation counting) F->G

In Vitro PKC Kinase Assay Workflow

Detailed Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a reaction buffer containing a purified recombinant PKC isoform, a suitable substrate (e.g., myelin basic protein or a specific peptide), and lipid cofactors (phosphatidylserine and diacylglycerol).[5][6]

  • Compound Addition: Add Tigilanol tiglate, PMA, or a vehicle control at a range of concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Separation and Quantification: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

  • Data Analysis: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter. Plot the kinase activity against the compound concentration to determine the EC50 value for each activator on the specific PKC isoform.

Signaling Pathway of Tigilanol Tiglate

Upon binding to the C1 domain of specific PKC isoforms, Tigilanol tiglate induces a conformational change that leads to the enzyme's activation and translocation to the plasma membrane. This initiates a downstream signaling cascade culminating in the observed anti-tumor effects.

cluster_0 Cellular Environment cluster_1 Extracellular cluster_2 Plasma Membrane cluster_3 Cytosol TT Tigilanol tiglate PKC_inactive Inactive PKC (PKC-βI, PKC-βII) TT->PKC_inactive Binds to C1 domain PKC_active Activated PKC Downstream Downstream Effectors PKC_active->Downstream Phosphorylation PKC_inactive->PKC_active Translocation & Activation Vascular_Disruption Vascular Disruption Downstream->Vascular_Disruption Oncolysis Direct Oncolysis Downstream->Oncolysis Immune_Response Immune Response Downstream->Immune_Response

Tigilanol Tiglate Signaling Pathway

Conclusion

The validation of target engagement is a critical step in drug development. The methodologies outlined in this guide provide a robust framework for confirming and characterizing the interaction of Tigilanol tiglate with its PKC targets in a cellular context. The comparative data highlights the distinct isoform specificity of Tigilanol tiglate relative to the broad-spectrum activator PMA. The use of orthogonal assays such as CETSA and in vitro kinase assays, will provide a comprehensive understanding of the compound's mechanism of action and facilitate the development of novel, targeted cancer therapies.

References

Comparative Cytotoxicity of Protoescigenin 21-tiglate and Related Compounds on Normal vs. Cancer Cells: A Review

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of Protoescigenin 21-tiglate and its analogs.

Introduction

This compound is a natural saponin (B1150181) that belongs to the family of oleanane-type triterpenoids. Saponins have gained significant attention in cancer research due to their diverse pharmacological activities, including cytotoxic and apoptotic effects on various cancer cells. Understanding the differential cytotoxicity of these compounds between cancerous and normal cells is crucial for their development as potential therapeutic agents. This guide summarizes the available data on related compounds to provide an insight into the potential selectivity of this compound.

Data Presentation: Cytotoxicity of Related Compounds

Due to the lack of specific IC50 values for this compound, this section presents data for the related compounds Tigilanol tiglate and Escin (a mixture containing protoescigenin).

Table 1: Comparative Cytotoxicity (IC50) of Tigilanol Tiglate and Escin on Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Tigilanol tiglateEndothelial and Cancer CellsVariousTherapeutically relevant concentrations induce cell death[1][2]
EscinC6GliomaPotent antiproliferative effects (dose and time-dependent)[3]
EscinA549Lung AdenocarcinomaPotent antiproliferative effects (dose and time-dependent)[3]

Note: Specific IC50 values for Tigilanol tiglate on a panel of cancer vs. normal cells are not provided in the referenced literature. The compound is noted to induce death in both endothelial and cancer cells at therapeutic concentrations. For Escin, the studies highlight potent activity but do not provide specific IC50 values for direct comparison.

Mechanism of Action: Insights from Related Compounds

The proposed mechanism of action for the cytotoxic effects of these compounds, particularly their ability to induce programmed cell death (apoptosis), is a key area of investigation.

Tigilanol Tiglate

Tigilanol tiglate is a protein kinase C (PKC) activator.[1][4] Its mechanism of action is multifaceted and includes:

  • PKC-dependent hemorrhagic necrosis: A single intra-lesional injection leads to rapid tumor cell death.

  • Vascular disruption: It causes a loss of integrity in the tumor's blood vessels.[4]

  • Pyroptosis: It induces a caspase/gasdermin E-dependent pyroptotic pathway in both endothelial and cancer cells.[1][2]

  • Mitochondrial and Endoplasmic Reticulum Dysfunction: At therapeutic doses, it acts as a lipotoxin, leading to ATP depletion, organelle swelling, caspase activation, and terminal necrosis.[1][2]

Protoescigenin and Escin

Studies on Escin, which contains protoescigenin, suggest that its anticancer effects are mediated through the induction of apoptosis.[3] Key observations include:

  • Cell Cycle Arrest: Escin has been shown to cause cell cycle arrest at the G0/G1 phase in A549 lung adenocarcinoma cells.[3]

  • Induction of Apoptosis: Increased Annexin V-binding capacity, upregulation of the pro-apoptotic protein Bax, and increased caspase-3 activity have been observed in A549 cells treated with Escin.[3]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Add varying concentrations of this compound incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization read_absorbance Read absorbance (570 nm) add_solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway stress Cellular Stress (e.g., Protoescigenin) bax Bax stress->bax bcl2 Bcl-2 stress->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c (release) mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (activated) apaf1->cas9 cas3 Caspase-3 (activated) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Orthogonal Methods for Confirming Protoescigenin 21-tiglate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to confirm the biological activity of Protoescigenin 21-tiglate, a triterpenoid (B12794562) saponin. Given the established anti-inflammatory properties of related saponins (B1172615), such as escin (B49666), this document will focus on methodologies to validate and quantify anti-inflammatory effects and to identify direct molecular interactions.

Introduction to this compound and its Postulated Activity

This compound belongs to the family of saponins, natural glycosides known for a wide range of pharmacological activities. While direct and extensive data on this compound is emerging, its structural similarity to well-studied saponins like β-escin suggests potent anti-inflammatory and anti-edematous properties.[1][2] The primary active compound in horse chestnut seed extract, β-escin, is known to exert its effects through the modulation of inflammatory pathways, including nuclear factor-kappa B (NF-κB).[1] Additionally, related tigliane (B1223011) diterpenes, such as Tigilanol tiglate, have been identified as activators of Protein Kinase C (PKC), suggesting a potential direct molecular target for this class of compounds.[3][4][5]

This guide will detail a multi-faceted approach to confirm these postulated activities, employing a combination of in vivo, in vitro, and biophysical methods. The use of orthogonal methods—distinct techniques that measure the same parameter through different physical principles—is critical for robust validation of a compound's biological effects and mechanism of action.

Data Presentation: Comparative Analysis of Anti-Inflammatory Activity

Direct quantitative data for the anti-inflammatory activity of this compound is not yet widely published. Therefore, we present data from its close structural analog, β-escin, to provide a benchmark for expected potency. These values can serve as a reference for interpreting experimental outcomes with this compound.

Table 1: In Vivo Anti-Inflammatory Activity of β-Escin

Experimental ModelSpeciesAdministration RouteEffective DoseEndpoint MeasuredReference
Carrageenan-Induced Paw EdemaRatIntraperitoneal3.6 mg/kgInhibition of paw swelling[2]
Acetic Acid-Induced Vascular PermeabilityMouseIntraperitoneal3.6 mg/kgInhibition of dye leakage[2]

Table 2: In Vitro Anti-Inflammatory and Cytotoxic Activity

CompoundCell LineAssayIC50Reference
This compoundMCF-7 (Breast Cancer)Antitumor Activity38.2 µM[6]
This compoundHeLa (Cervical Cancer)Antitumor Activity33 µM[6]
β-EscinLoVo (Colon Adenocarcinoma)CytotoxicityVaries by escin type[7]
SasanquasaponinRAW 264.7 (Macrophage)Inhibition of TNF-α< 30 µg/mL[8][9]
SasanquasaponinRAW 264.7 (Macrophage)Inhibition of IL-6< 30 µg/mL[8][9]

Experimental Protocols

Detailed methodologies for key orthogonal experiments are provided below.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[10]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-250g) are commonly used.[11]

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide animals into groups (n=6): Vehicle control, Positive Control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (various doses).

    • Administer the test compounds (e.g., intraperitoneally) 30-60 minutes before inducing inflammation.

    • Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][12]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

In Vitro Cellular Assay: Inhibition of Pro-Inflammatory Mediators

This method assesses the compound's ability to suppress the production of key inflammatory molecules in cultured cells.

  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard choice.[13]

  • Procedure:

    • Seed RAW 264.7 cells in 12-well plates (1 x 10^6 cells/well) and incubate for 12-24 hours.[8]

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to the media and incubate for an appropriate time (e.g., 4 hours for mRNA, 24 hours for protein).[13]

    • For Cytokine Measurement (TNF-α, IL-6): Collect the cell culture supernatant and quantify the concentration of cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

    • For Enzyme Expression (COX-2): Lyse the cells and perform Western blotting to determine the protein levels of COX-2. Alternatively, use RT-qPCR to measure the mRNA expression levels of Ptgs2 (the gene encoding COX-2).[13]

  • Data Analysis: Determine the concentration-dependent inhibition of TNF-α, IL-6, and COX-2 expression. Calculate IC50 values where possible.

Biophysical Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein within a cellular environment. It is based on the principle that ligand binding typically increases the thermal stability of the target protein.[14][15][16]

  • Principle: When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve in the presence of the compound indicates target engagement.[14]

  • Procedure (Western Blot-based):

    • Treat cultured cells with either vehicle or this compound for a specified time.

    • Harvest and lyse the cells.

    • Divide the cell lysate into aliquots and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes, followed by cooling.[17]

    • Centrifuge the samples to pellet the aggregated, denatured proteins.[17]

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the specific target protein (e.g., PKC) in the soluble fraction using Western blotting.

  • Data Analysis: Plot the relative amount of soluble target protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization and therefore, target engagement.

Biophysical Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity between a ligand (the immobilized molecule) and an analyte (the molecule in solution).[18][19]

  • Principle: An analyte flowing over a sensor chip with an immobilized ligand will cause a change in the refractive index at the surface upon binding. This change is detected in real-time and is proportional to the mass of the analyte bound.[18]

  • Procedure:

    • Immobilize the purified putative target protein (e.g., a PKC isoform) onto a suitable SPR sensor chip.

    • Prepare a series of concentrations of this compound (the analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface.

    • Monitor the binding (association phase) and subsequent unbinding (dissociation phase) in real-time.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

G Figure 1: Postulated Anti-Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB_Activation->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines COX2 COX-2 Gene_Expression->COX2 Protoescigenin Protoescigenin 21-tiglate Protoescigenin->NF_kB_Activation Inhibition G Figure 2: Orthogonal Methods Workflow cluster_0 In Vivo Confirmation cluster_1 In Vitro Confirmation cluster_2 Direct Target Engagement Paw_Edema Carrageenan-Induced Paw Edema Assay Result1 Reduced Swelling Paw_Edema->Result1 Cell_Assay LPS-Stimulated Macrophage Assay Result2 Decreased TNF-α, IL-6, COX-2 Cell_Assay->Result2 CETSA Cellular Thermal Shift Assay (CETSA) Result3 Target Stabilization (e.g., PKC) CETSA->Result3 SPR Surface Plasmon Resonance (SPR) Result4 Binding Affinity & Kinetics (KD, ka, kd) SPR->Result4 Protoescigenin This compound Protoescigenin->Paw_Edema Protoescigenin->Cell_Assay Protoescigenin->CETSA Protoescigenin->SPR

References

Confirming the Identity of Isolated Protoescigenin 21-tiglate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isolated natural products is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques to confirm the identity of isolated Protoescigenin 21-tiglate, a prominent bioactive triterpenoid (B12794562) saponin (B1150181) aglycone. This guide will focus on comparing its analytical data with a closely related isomer, 21-angeloyl-protoescigenin, providing supporting experimental data and detailed protocols.

Introduction to this compound and its Isomers

This compound is a key aglycone derived from the hydrolysis of escin, a complex mixture of saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum)[1][2]. Its biological activities, including anti-inflammatory and vasoprotective effects, make it a compound of significant interest in pharmaceutical research.

A common challenge in the isolation and identification of this compound is its potential co-elution with its structural isomer, 21-angeloyl-protoescigenin. These isomers differ only in the stereochemistry of the C-21 ester group (tigloyl vs. angeloyl), making their differentiation by simple chromatographic or mass spectrometric methods challenging. Therefore, a multi-technique approach is essential for unequivocal identification.

Comparative Analysis of Analytical Data

The confirmation of the identity of this compound relies on a combination of chromatographic and spectroscopic techniques. This section provides a comparative analysis of the expected data for this compound and its isomer, 21-angeloyl-protoescigenin.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and initial characterization of this compound from a mixture of related compounds. Reversed-phase HPLC with UV detection is commonly employed.

Table 1: Comparative HPLC Data

CompoundRetention Time (min)Mobile PhaseColumnUV Detection (λmax)
This compound[Data not explicitly found in search results]Acetonitrile/Water with 0.1% Formic Acid (gradient)C18 (e.g., 4.6 x 250 mm, 5 µm)~210 nm
21-angeloyl-protoescigenin[Data not explicitly found in search results]Acetonitrile/Water with 0.1% Formic Acid (gradient)C18 (e.g., 4.6 x 250 mm, 5 µm)~210 nm

Note: While specific retention times are dependent on the exact chromatographic conditions, isomeric separation is often challenging. Optimization of the gradient and column chemistry is crucial.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the molecular weight and fragmentation patterns of this compound, aiding in its structural elucidation.

Table 2: Comparative ESI-MS/MS Fragmentation Data

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Interpretation of Fragmentation
This compound589.4[Specific data not found]Neutral loss of the tiglate group (100 Da), and subsequent water losses from the polyhydroxylated triterpene core.
21-angeloyl-protoescigenin589.4[Specific data not found]Neutral loss of the angelate group (100 Da), and similar subsequent water losses. Fragmentation patterns are expected to be very similar to the tiglate isomer.

Note: The identical molecular weight of the isomers makes differentiation by MS alone difficult. Subtle differences in fragment ion intensities may be observed but require careful analysis and comparison to a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation and differentiation of isomers like this compound and 21-angeloyl-protoescigenin. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Table 3: Comparative ¹H and ¹³C NMR Spectral Data (Predicted Key Differences)

NucleusThis compound (δ, ppm)21-angeloyl-protoescigenin (δ, ppm)Key Differentiating Signals
¹H NMR
H-2' (Tiglate)[Specific data not found][Specific data not found]The chemical shift and coupling constants of the vinyl proton of the ester group.
CH₃-3' (Tiglate)[Specific data not found][Specific data not found]The chemical shifts of the methyl groups of the ester moiety.
CH₃-4' (Tiglate)[Specific data not found][Specific data not found]
¹³C NMR
C-1' (Tiglate)[Specific data not found][Specific data not found]Carbonyl carbon of the ester group.
C-2' (Tiglate)[Specific data not found][Specific data not found]Olefinic carbons of the ester group.
C-3' (Tiglate)[Specific data not found][Specific data not found]
C-4' (Tiglate)[Specific data not found][Specific data not found]Methyl carbons of the ester group.
C-5' (Tiglate)[Specific data not found][Specific data not found]

Note: While complete assigned NMR data was not found in the search results, the key to differentiating these isomers lies in the distinct chemical shifts of the protons and carbons of the tiglate and angelate moieties due to their different spatial arrangements.

Experimental Protocols

Detailed methodologies are crucial for the successful identification of this compound.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Sample Preparation: Dissolve the isolated compound in methanol (B129727) to a concentration of 1 mg/mL.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 30% to 70% Solvent B over 40 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the eluent at 210 nm.

  • Injection Volume: 10 µL.

  • Analysis: Compare the retention time of the isolated compound with that of a certified reference standard of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Protocol:

  • Sample Infusion: Introduce the sample solution (in methanol or acetonitrile/water) directly into the ESI source via a syringe pump or through an LC system.

  • Ionization Mode: Positive ion mode is typically used for saponin aglycones.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the precursor ion corresponding to [M+H]⁺ (m/z 589.4) and subject it to collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum.

  • Data Analysis: Analyze the resulting product ion spectrum to identify characteristic neutral losses and fragment ions. Compare the fragmentation pattern with literature data or a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆, or Pyridine-d₅).

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR: To aid in the complete assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound and its isomers. Pay close attention to the signals corresponding to the tiglate moiety to differentiate it from the angelate isomer.

Workflow and Logic Diagrams

To visually represent the process of confirming the identity of this compound, the following diagrams are provided.

experimental_workflow cluster_isolation Isolation cluster_analysis Analysis cluster_confirmation Confirmation start Isolated Compound hplc HPLC Separation start->hplc ms Mass Spectrometry (MS/MS) hplc->ms nmr NMR Spectroscopy (1D & 2D) hplc->nmr data_comp Data Comparison with Reference ms->data_comp nmr->data_comp identity Identity Confirmed: This compound data_comp->identity decision_tree start Isolated Compound ms_check MS Analysis: m/z = 589.4 [M+H]⁺? start->ms_check nmr_check NMR Analysis: Signals consistent with This compound? ms_check->nmr_check Yes not_confirmed Identity Not Confirmed ms_check->not_confirmed No isomer_check Compare NMR with 21-angeloyl-protoescigenin reference data nmr_check->isomer_check No confirmed Identity Confirmed nmr_check->confirmed Yes isomer_check->not_confirmed No Match is_isomer Identified as Isomer isomer_check->is_isomer Matches

References

Comparative Transcriptomic Analysis: Protoescigenin 21-tiglate and its Analogue in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the gene expression changes induced by the novel anti-cancer agent Protoescigenin 21-tiglate, benchmarked against established immunotherapies.

This guide offers a comparative transcriptomic overview of cellular responses to treatment with this compound, a novel diterpene ester with potent anti-cancer properties. Due to the limited availability of direct transcriptomic data for this compound, this comparison utilizes data from its close structural and functional analogue, Tigilanol tiglate (also known as EBC-46), and its well-characterized mechanism of action as a Protein Kinase C (PKC) activator. As a proxy for Tigilanol tiglate-induced transcriptomic changes, we will analyze publicly available data from cells treated with Phorbol 12-myristate 13-acetate (PMA), a potent and widely studied PKC activator.

The transcriptomic signature of PKC activation will be compared to that of immune checkpoint inhibitors (ICIs), a standard-of-care immunotherapy, to provide a contextual understanding of their distinct and overlapping effects on the tumor microenvironment. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of novel anti-cancer agents.

Executive Summary

Tigilanol tiglate, a close analogue of this compound, exerts its anti-cancer effects through the activation of Protein Kinase C (PKC). This leads to a cascade of downstream signaling events culminating in a pro-inflammatory response, direct tumor cell death (oncolysis), and the induction of an adaptive immune response through immunogenic cell death. In contrast, immune checkpoint inhibitors function by blocking inhibitory signals on T cells, thereby unleashing a pre-existing anti-tumor immune response.

This guide will explore the comparative transcriptomic landscapes of these two distinct therapeutic strategies, highlighting key differences in gene expression that underpin their mechanisms of action.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the anticipated transcriptomic changes in cancer cells following treatment with a PKC activator (as a proxy for this compound/Tigilanol tiglate) versus an immune checkpoint inhibitor. The data is synthesized from publicly available transcriptomic studies.

Table 1: Predicted Differentially Expressed Genes in Cancer Cells Treated with a PKC Activator (PMA)

GeneFunctionPredicted Change
Pro-inflammatory Cytokines & Chemokines
IL1BPro-inflammatory cytokineUpregulated
TNFPro-inflammatory cytokineUpregulated
CXCL8 (IL-8)Chemokine (neutrophil chemoattractant)Upregulated
CCL2 (MCP-1)Chemokine (monocyte chemoattractant)Upregulated
Transcription Factors
FOSComponent of AP-1 transcription factorUpregulated
JUNComponent of AP-1 transcription factorUpregulated
NFKB1Subunit of NF-κB transcription factorUpregulated
RELASubunit of NF-κB transcription factorUpregulated
Cell Adhesion and Extracellular Matrix Remodeling
ICAM1Cell adhesion moleculeUpregulated
MMP9Matrix metallopeptidase 9Upregulated
Apoptosis and Cell Cycle Regulators
BCL2A1Anti-apoptotic proteinUpregulated
CDKN1A (p21)Cyclin-dependent kinase inhibitorUpregulated

Table 2: Differentially Expressed Genes in Tumors Responding to Immune Checkpoint Inhibitors (Anti-PD-1/PD-L1) [1][2]

GeneFunctionObserved Change
T-cell Activation and Function
GZMBGranzyme B (cytotoxic enzyme)Upregulated
PRF1Perforin 1 (pore-forming protein)Upregulated
IFNGInterferon-gamma (pro-inflammatory cytokine)Upregulated
CD8ACD8 T-cell co-receptorUpregulated
Chemokines for T-cell Recruitment
CXCL9Chemokine (T-cell chemoattractant)Upregulated
CXCL10Chemokine (T-cell chemoattractant)Upregulated
Immune Checkpoint Molecules
PDCD1 (PD-1)Programmed cell death protein 1Upregulated
CTLA4Cytotoxic T-lymphocyte-associated protein 4Upregulated
Antigen Presentation
HLA-DRAMHC class II moleculeUpregulated
TAP1Transporter associated with antigen processingUpregulated

Experimental Protocols

The following provides a generalized methodology for a comparative transcriptomics experiment to directly compare the effects of this compound and an immune checkpoint inhibitor.

1. Cell Culture and Treatment:

  • Cell Line: A relevant cancer cell line (e.g., melanoma, head and neck squamous cell carcinoma) would be cultured under standard conditions.

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO)

    • This compound (at a predetermined effective concentration)

    • Immune Checkpoint Inhibitor (e.g., anti-PD-L1 antibody) in a co-culture with activated T-cells.

    • Combination of this compound and Immune Checkpoint Inhibitor.

  • Time Course: Cells would be harvested at various time points (e.g., 6, 24, 48 hours) post-treatment to capture early and late gene expression changes.

2. RNA Extraction and Quality Control:

  • Total RNA would be extracted from the harvested cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.

3. Library Preparation and RNA Sequencing (RNA-Seq):

  • RNA-seq libraries would be prepared from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC.

  • Alignment: Reads would be aligned to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels would be quantified using tools such as HTSeq or Salmon.

  • Differential Expression Analysis: Differentially expressed genes between treatment groups and controls would be identified using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) would be performed on the differentially expressed genes to identify significantly affected biological processes and signaling pathways.

Mandatory Visualizations

Signaling Pathway

Caption: PKC Signaling Pathway Activated by this compound.

Experimental Workflow

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Cell_Culture 1. Cell Culture & Treatment RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Sequencing Library_Prep->Sequencing QC 5. Quality Control Sequencing->QC Alignment 6. Read Alignment QC->Alignment Quantification 7. Quantification Alignment->Quantification Diff_Expression 8. Differential Expression Analysis Quantification->Diff_Expression Functional_Analysis 9. Functional Analysis Diff_Expression->Functional_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Protoescigenin 21-tiglate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Protoescigenin 21-tiglate, a complex triterpenoid (B12794562) saponin, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, should adhere to the principle of cradle-to-grave responsibility. This means ensuring the waste is managed safely from the point of generation to its final disposal. It is crucial to remember that direct disposal into sinks or regular trash is strictly prohibited[1][2].

Step 1: Waste Identification and Classification

  • Treat all this compound waste, including pure compound, contaminated materials (e.g., weigh boats, pipette tips), and solutions, as hazardous chemical waste. Saponins, as a class, can exhibit toxicity[3][4].

  • Consult your institution's Environmental Health and Safety (EHS) office for specific classification and waste stream identification.

Step 2: Containerization

  • Select a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) container with a secure, screw-top cap is a suitable choice[5][6].

  • Ensure the container is clean and dry before adding waste.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion[5].

Step 3: Labeling

  • Properly label the hazardous waste container immediately upon adding the first amount of waste.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or lab contact

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][7].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel[6].

  • Store this compound waste away from incompatible materials. As a general precaution, avoid storing with strong oxidizing agents or strong bases[8].

  • Ensure the storage area is cool, dry, and away from heat sources or direct sunlight[1].

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines (often six to twelve months), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor[2][7].

  • Never attempt to transport hazardous waste off-campus yourself.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_management Waste Management & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Handle this compound in a ventilated area A->B C Generate Waste (e.g., unused compound, contaminated labware) B->C D Select a compatible, leak-proof waste container C->D E Place waste into the designated container D->E F Securely cap the container E->F G Label container with 'Hazardous Waste' & contents F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Segregate from incompatible materials H->I J Monitor accumulation date and volume I->J K Contact Environmental Health & Safety (EHS) for pickup J->K L EHS or Licensed Contractor Transports for Final Disposal K->L

Disposal Workflow for this compound

Decontamination of Empty Containers

For containers that held pure this compound, they must be decontaminated before being discarded as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble. The rinsate from these washes must be collected and disposed of as hazardous waste[2].

  • Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification[2].

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory trash. However, confirm this procedure with your institutional guidelines.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize consulting your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: Essential Protocols for Handling Protoescigenin 21-tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A thorough risk assessment should always be conducted before handling Protoescigenin 21-tiglate to determine the appropriate level of personal protection required for a specific procedure. The following table summarizes the recommended PPE.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing (Solid Form) Laboratory coatNitrile or neoprene glovesTightly fitting safety goggles (EN 166) or a face shield.[1][2]At least a certified particle filtering half mask or a half mask with separable filters.[1] To be conducted in a chemical fume hood or ventilated balance enclosure.[3]
Preparing Solutions Laboratory coat or liquid-tight spray overall.[4]Nitrile or neoprene gloves.[4]Tightly fitting safety goggles (EN 166) or a face shield.[1][2]To be conducted within a chemical fume hood.[3]
Handling Solutions Laboratory coatNitrile or neoprene glovesSafety glasses with side shields or safety goggles.Not generally required if handled in a well-ventilated area.
Spill Cleanup (Minor) Laboratory coat or disposable overallChemical-resistant gloves (nitrile or neoprene)Tightly fitting safety goggles and face shield.[1]A filtering half mask or half mask with appropriate filters.[1]
Disposal Operations Chemical-resistant apron or overallsChemical-resistant gloves (nitrile or neoprene)Tightly fitting safety goggles and face shield.[1]Dependent on the nature of the disposal method and potential for aerosolization.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Pre-Handling Preparations:

  • Consult Safety Resources: Always attempt to locate the most current safety information for this compound or related compounds.

  • Designate a Work Area: All work with solid or concentrated forms of this compound should be performed in a designated area, such as a chemical fume hood.[3]

  • Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Prepare for Spills: Have a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) readily accessible.[3]

2. Handling the Solid Compound:

  • Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any dust.[3]

  • Static Control: Employ anti-static techniques to prevent the dispersal of fine powders.

  • Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.[3]

3. Preparing Solutions:

  • Solvent Addition: Slowly and carefully add the solid this compound to the solvent to avoid splashing.[3]

  • Labeling: Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, preparation date, and appropriate hazard warnings.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in general waste. Some saponins (B1172615) are very toxic to aquatic life with long-lasting effects.[3]

  • Waste Disposal: Arrange for the disposal of all waste through your institution's approved hazardous waste disposal program.

Emergency Procedures

Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Don the appropriate PPE.[3]

    • Cover the spill with an absorbent material.[3]

    • Carefully collect the absorbed material into a sealed, labeled waste container.

    • Clean the spill area with an appropriate solvent.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_start Start: Review Safety Info risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe prep_area Prepare Designated Work Area don_ppe->prep_area weigh Weigh Solid in Fume Hood prep_area->weigh Proceed to Handling prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution handle_solution Handle Solution prepare_solution->handle_solution decontaminate Decontaminate Work Area handle_solution->decontaminate End of Procedure dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill Spill Occurs minor_spill Minor Spill Protocol spill->minor_spill major_spill Major Spill Protocol spill->major_spill first_aid Exposure Occurs eye_contact Eye Contact First Aid first_aid->eye_contact skin_contact Skin Contact First Aid first_aid->skin_contact inhalation Inhalation First Aid first_aid->inhalation ingestion Ingestion First Aid first_aid->ingestion

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.